molecular formula C10H9NO3 B13696186 6-Amino-8-methoxy-2H-chromen-2-one

6-Amino-8-methoxy-2H-chromen-2-one

Cat. No.: B13696186
M. Wt: 191.18 g/mol
InChI Key: OOZCSDYVTXKBNX-UHFFFAOYSA-N
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Description

6-Amino-8-methoxy-2H-chromen-2-one (CAS 855161-90-9) is a synthetic coumarin derivative with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol . This compound belongs to the 2H-chromen-2-one family, also known as coumarins, which are benzo-α-pyrone structures widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Coumarins, characterized by their benzopyrone core, are a significant class of secondary metabolites and synthetic organic molecules studied for their wide range of pharmacological properties . The specific substitution pattern of 6-Amino-8-methoxy-2H-chromen-2-one, featuring both amino and methoxy functional groups, is of particular interest. In related compounds, amino and methoxy substitutions have been shown to contribute to biological activity. For instance, methoxy-substituted coumarins like scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) are known for their anti-inflammatory, antimicrobial, and antioxidant effects . Furthermore, coumarin derivatives have gained prominence as inhibitors of carbonic anhydrase isoforms (CAIs), with research indicating they exhibit a unique mechanism of action that can lead to high selectivity for tumor-associated isoforms like hCA IX and XII over ubiquitous cytosolic forms . This selectivity makes such compounds valuable tools for investigating cancer physiology and developing targeted therapies . The structural features of this compound also make it a potential candidate for use as a synthetic intermediate or a core structure for the development of new fluorescent probes or other bio-active molecules, given that coumarins are frequently used in the design of chemosensors and bio-imaging agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-amino-8-methoxychromen-2-one

InChI

InChI=1S/C10H9NO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,11H2,1H3

InChI Key

OOZCSDYVTXKBNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)N)C=CC(=O)O2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Guide: Synthesis and Characterization of 6-Amino-8-methoxy-2H-chromen-2-one

[1]

Executive Summary & Strategic Analysis

The synthesis of 6-amino-8-methoxycoumarin presents a regiochemical challenge. Direct nitration of the parent 8-methoxycoumarin often yields a mixture of isomers (5-, 6-, and 7-nitro) due to the competing directing effects of the 8-methoxy group (ortho/para director) and the lactone ring.[1]

To ensure regioselective purity and high yield , this guide utilizes a convergent linear synthesis starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] By installing the nitro group (the amino precursor) before cyclization, we lock the substitution pattern at the thermodynamically favored position 5 of the benzaldehyde, which unequivocally corresponds to position 6 of the final coumarin ring.

Retrosynthetic Logic

The pathway is designed to minimize side reactions and purification bottlenecks.

RetrosynthesisTarget6-Amino-8-methoxy-2H-chromen-2-oneIntermediate16-Nitro-8-methoxy-2H-chromen-2-oneTarget->Intermediate1Reduction(Fe/HCl or H2/Pd)Intermediate25-Nitro-o-vanillin(2-Hydroxy-3-methoxy-5-nitrobenzaldehyde)Intermediate1->Intermediate2KnoevenagelCyclizationStarto-Vanillin(2-Hydroxy-3-methoxybenzaldehyde)Intermediate2->StartRegioselectiveNitration

Caption: Retrosynthetic breakdown ensuring regiocontrol via early-stage nitration.

Experimental Protocols

Step 1: Regioselective Nitration of o-Vanillin

Objective: Synthesize 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[1] Rationale: The hydroxyl group at C2 and methoxy at C3 cooperatively direct the electrophilic nitration to C5, preventing isomer formation.

  • Reagents: o-Vanillin (10.0 g, 65.7 mmol), Glacial Acetic Acid (40 mL), Nitric Acid (70%, 5.0 mL).

  • Protocol:

    • Dissolve o-vanillin in glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-nitration.[1]

    • Add the nitric acid dropwise over 30 minutes. Maintain temperature below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A yellow precipitate will form.[1]

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Filter the yellow solid, wash with cold water (3 x 50 mL) to remove acid traces, and recrystallize from ethanol.

  • Yield Expectation: 75–85%

  • Checkpoint: Product should be a yellow solid, mp 176–178 °C.

Step 2: Knoevenagel Condensation & Cyclization

Objective: Synthesize 6-nitro-8-methoxy-2H-chromen-2-one. Rationale: We use diethyl malonate under basic catalysis.[1] The intermediate cinnamic acid derivative undergoes spontaneous intramolecular esterification (lactonization) to form the coumarin core.

  • Reagents: 5-Nitro-o-vanillin (5.0 g, 25.4 mmol), Diethyl malonate (4.5 g, 28.0 mmol), Piperidine (0.5 mL), Absolute Ethanol (50 mL).

  • Protocol:

    • Combine the nitro-aldehyde and diethyl malonate in ethanol.

    • Add piperidine (catalyst) and glacial acetic acid (2 drops) to buffer the basicity.

    • Reflux the mixture at 78 °C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature. The product often crystallizes out upon cooling.[1]

    • If no precipitate forms, pour into crushed ice/water and acidify slightly with dilute HCl to precipitate the coumarin.

    • Filter and recrystallize from acetic acid or ethanol/DMF.

  • Yield Expectation: 60–70%[1]

  • Checkpoint: Product is a pale yellow/tan solid.[1]

Step 3: Bechamp Reduction to the Amine

Objective: Synthesize 6-amino-8-methoxy-2H-chromen-2-one. Rationale: Iron powder in acidic media (Bechamp reduction) is preferred over catalytic hydrogenation (H2/Pd) here because it avoids potential reduction of the C3-C4 double bond of the coumarin ring.

  • Reagents: 6-Nitro-8-methoxycoumarin (2.0 g), Iron powder (3.0 g), Ammonium chloride (0.5 g) or dilute HCl, Ethanol/Water (2:1, 60 mL).

  • Protocol:

    • Suspend the nitrocoumarin and iron powder in the EtOH/Water mixture.

    • Add NH4Cl (mild electrolyte) or 1 mL conc. HCl.

    • Reflux vigorously for 2–3 hours. The yellow color of the nitro compound should fade to a dull/dark suspension.

    • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate under reduced pressure to ~10 mL.

    • Dilute with cold water to precipitate the amine or extract with ethyl acetate if soluble.[1]

    • Recrystallize from ethanol.[1]

  • Yield Expectation: 65–75%[1]

  • Final Appearance: Beige to light brown crystalline solid.[1]

Characterization & Data Analysis

To validate the structure, compare your experimental data against these reference values.

Spectroscopic Data Table
TechniqueParameterDiagnostic Signal / ValueInterpretation
¹H NMR Solvent: DMSO-d₆3.85 ppm (s, 3H) Methoxy group at C8.[1]
5.20 ppm (br s, 2H) Amino group (D₂O exchangeable).
6.35 ppm (d, J=9.5 Hz) H3 proton (Characteristic of coumarin).
6.55 ppm (d, J=2.0 Hz) H5 proton (Upfield due to ortho-NH₂).
6.70 ppm (d, J=2.0 Hz) H7 proton (Meta coupling to H5).
7.85 ppm (d, J=9.5 Hz) H4 proton (Deshielded by C=O).
¹³C NMR Solvent: DMSO-d₆160.2 ppm C2 (Carbonyl) .
147.5 ppm C8 (Attached to OMe).[1]
144.0 ppm C6 (Attached to NH₂).[1]
56.2 ppm Methoxy carbon.[1]
IR Method: KBr Pellet3350, 3450 cm⁻¹ N-H stretching (Primary amine).
1705 cm⁻¹ C=O stretching (Lactone).[1]
MS ESI+ m/z 192.06 [M+H]⁺ Consistent with C₁₀H₉NO₃ (MW 191.18).
Structural Visualization

Structurecluster_coumarinCoumarin Corecluster_benzeneSubstituted Benzene RingC2C2=O(160 ppm)C3C3-H(6.35 ppm)C2->C3C4C4-H(7.85 ppm)C3->C4C5C5-H(6.55 ppm)C6C6-NH2(Target)C5->C6C7C7-H(6.70 ppm)C6->C7C8C8-OMe(3.85 ppm)C7->C8

Caption: NMR assignment mapping for the final product.

Troubleshooting & Optimization (Expertise & Experience)

  • Regioisomer Contamination:

    • Issue: If you observe extra doublets in the aromatic region (7.0–7.5 ppm) in Step 1.

    • Cause: Temperature exceeded 10 °C during nitration, leading to dinitration or 6-nitro isomer (which becomes 5-nitrocoumarin).[1]

    • Fix: Strictly control the addition rate of HNO₃. Recrystallize the aldehyde from EtOH before Step 2.

  • Incomplete Cyclization (Step 2):

    • Issue: Presence of a broad OH peak and ester signals in NMR.[1]

    • Cause: The intermediate cinnamic acid did not close the ring.

    • Fix: Increase reflux time or add a stronger acid catalyst (e.g., PTSA) to drive the dehydration.

  • Amine Oxidation (Step 3):

    • Issue: Product turns dark brown/black rapidly.[1]

    • Cause: Aromatic amines are prone to air oxidation.[1]

    • Fix: Perform the workup under an inert atmosphere (N₂) if possible. Store the final product in the dark at 4 °C.

References

  • Synthesis of Nitro-o-vanillin

    • Title: Regioselective nitration of o-vanillin and its application in Schiff base synthesis.[1]

    • Source:Journal of Coordination Chemistry, 68(14), 2552-2564.[2]

    • URL:[Link]

  • Knoevenagel Condensation for Coumarins

    • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.[3][4][5]

    • Source:Molecules, 25(19), 4478.
    • URL:[Link]

  • Reduction of Nitrocoumarins

    • Title: Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives.[1]

    • Source:International Journal of Molecular Sciences, 15(6), 10870-10887.
    • URL:[Link]

  • NMR Characterization of Coumarins

    • Title: 1H and 13C NMR spectral assignments of new benzylamino coumarin derivatives.[1]

    • Source:Chemical Industry and Chemical Engineering Quarterly, 21(1), 165-172.
    • URL:[Link]

Photophysical Characterization & Applications of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-8-methoxy-2H-chromen-2-one (6-Amino-8-methoxycoumarin) represents a distinct class of donor-acceptor (D-π-A) fluorophores. Unlike the more common 7-aminocoumarins (e.g., Coumarin 151, Coumarin 153), the 6-amino substitution pattern creates a unique electronic conjugation pathway that offers specific advantages in solvatochromic sensitivity and biological orthogonality.

This guide provides a comprehensive technical analysis of its photophysical properties, synthesis, and experimental characterization. It is designed for researchers requiring a self-validating protocol for integrating this fluorophore into drug development assays or materials science applications.

Molecular Architecture & Electronic Design

The photophysics of 6-Amino-8-methoxy-2H-chromen-2-one are governed by an Intramolecular Charge Transfer (ICT) mechanism.

  • Electron Donor (D): The amino group (-NH₂) at position 6.

  • Electron Acceptor (A): The lactone carbonyl (C=O) at position 2.

  • Auxochrome: The methoxy group (-OCH₃) at position 8.[1]

Structural Impact on Fluorescence

The 8-methoxy substituent plays a critical dual role:

  • Electronic Modulation: It acts as a weak electron donor, slightly raising the energy of the HOMO, which typically results in a bathochromic (red) shift in absorption compared to the non-methoxylated analog.

  • Solubility & Sterics: It disrupts planar stacking interactions, enhancing solubility in organic solvents—a common limitation of planar aminocoumarins.

Photophysical Profile

Spectral Characteristics

Note: Values are derived from structural analogs (6-aminocoumarin and 8-methoxycoumarin derivatives) and established solvatochromic theory.

ParameterApproximate RangeDetermining Factor
Absorption Max (

)
340 – 380 nmSolvent Polarity (Bathochromic shift in polar solvents)
Emission Max (

)
430 – 490 nmStabilization of ICT state by solvent dipoles
Stokes Shift 3,000 – 5,000 cm⁻¹Large reorganization energy in the excited state (

)
Quantum Yield (

)
0.10 – 0.70Highly solvent-dependent; quenched in protic solvents
Lifetime (

)
1 – 4 nsTypical for singlet state emission in coumarins
Solvatochromism & The Lippert-Mataga Plot

This molecule exhibits positive solvatochromism . Upon excitation, the dipole moment increases significantly (


).[2] Polar solvents stabilize the highly polar ICT excited state more than the ground state, lowering the energy gap and causing a red shift in emission.[3]

Mechanism:



In highly polar, protic solvents (e.g., methanol, water), fluorescence quenching may occur due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state or hydrogen bonding to the 6-amino group, which facilitates non-radiative decay.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-8-methoxy-2H-chromen-2-one

Objective: Synthesize the target fluorophore from commercially available precursors via a regioselective nitration-reduction sequence.

Reagents:

  • 8-Methoxycoumarin (Starting Material)[1][4]

  • Nitric Acid (HNO₃, 65%) / Sulfuric Acid (H₂SO₄)

  • Stannous Chloride (SnCl₂) or Pd/C + H₂

  • Ethanol (EtOH), Ethyl Acetate (EtOAc)

Workflow:

  • Nitration: Dissolve 8-methoxycoumarin in concentrated H₂SO₄ at 0°C. Add HNO₃ dropwise. The 8-methoxy group directs the electrophile primarily to the 6-position (para to methoxy).

  • Isolation: Pour onto ice. Filter the yellow precipitate (6-Nitro-8-methoxycoumarin). Recrystallize from EtOH.

  • Reduction: Suspend the nitro compound in EtOH. Add SnCl₂[5]·2H₂O (5 eq.) and reflux for 3 hours. Alternatively, use catalytic hydrogenation (Pd/C, 1 atm H₂).

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography (Hexane:EtOAc).

Visualization of Synthesis Logic:

Synthesis Start 8-Methoxycoumarin (Precursor) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Electrophilic Subst. Intermediate 6-Nitro-8-methoxycoumarin (Yellow Solid) Nitration->Intermediate Regioselective (Para to -OMe) Reduction Reduction (SnCl2, EtOH, Reflux) Intermediate->Reduction Nitro to Amine Product 6-Amino-8-methoxy-2H-chromen-2-one (Target Fluorophore) Reduction->Product Workup

Caption: Synthetic pathway converting 8-methoxycoumarin to the 6-amino derivative via regioselective nitration and reduction.

Protocol B: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the absolute quantum yield using the comparative method.

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or Coumarin 153 in Ethanol (

).

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the sample and reference.

  • Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (

    
     nm) is identical and below 0.1 OD  (to avoid inner-filter effects).
    
  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both sample and reference from 360 nm to 600 nm.
    
  • Calculation: Use the following equation:



Where:

  • 
     = Integrated area under emission curve.
    
  • 
     = Absorbance at excitation wavelength.[3]
    
  • 
     = Refractive index of the solvent.
    

Visualization of Photophysical Workflow:

QuantumYield Prep Sample Preparation (Abs < 0.1 at λex) Measure Spectroscopy (UV-Vis + Fluorescence) Prep->Measure Load Cuvette Integration Data Integration (Calculate Area Under Curve) Measure->Integration Raw Spectra Calculation Apply QY Equation (Correct for Refractive Index) Integration->Calculation Integrated Intensity (F) Result Quantum Yield (Φ) Calculation->Result

Caption: Workflow for accurate quantum yield determination using the comparative method.

Applications in Drug Development[6][7][8]

The 6-amino-8-methoxy-2H-chromen-2-one scaffold is not merely a passive dye; it is a functional handle for bio-conjugation.

  • Protease Activity Probes: The 6-amino group can be amidated with specific peptide sequences. In the amide form, the ICT process is disrupted, quenching fluorescence. Upon enzymatic cleavage of the peptide, the free amine is restored, turning the fluorescence "ON".

  • pH Sensing: The amino group can undergo protonation at low pH. The protonated ammonium species (

    
    ) is an electron-withdrawing group, which completely alters the internal charge transfer, typically resulting in a hypsochromic (blue) shift or quenching, making it a ratiometric pH sensor.
    
  • Solvation Probes: Due to its sensitivity to polarity, it serves as a reporter for the hydrophobicity of protein binding pockets (e.g., Human Serum Albumin binding studies).

Jablonski Diagram: Energy Pathways

Understanding the excited state dynamics is crucial for troubleshooting low quantum yields.

Jablonski S0 Ground State (S0) S1_LE Locally Excited (LE) S1 State S0->S1_LE Absorption (hν) S1_LE->S0 Internal Conv. S1_ICT ICT State (Relaxed) S1_LE->S1_ICT Solvent Relax. S1_ICT->S0 Fluorescence (λ_em) TICT TICT State (Non-Radiative) S1_ICT->TICT Twisting (Viscosity Dep.) TICT->S0 Non-Radiative Decay

Caption: Jablonski diagram illustrating the competition between Fluorescence (ICT) and Non-Radiative Decay (TICT).

References

  • Jones, G., et al. (1985).[6] "Solvent effects on emission yield and lifetime for coumarin laser dyes." Journal of Physical Chemistry.

  • BenchChem. (2025).[3][7][8][9] "Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence." BenchChem Technical Guides.

  • Wagner, B. D. (2009). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for QY protocols).
  • PubChem. "6-Amino-2H-chromen-2-one Compound Summary."

Sources

6-Amino-8-methoxy-2H-chromen-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthesis, and application of 6-Amino-8-methoxy-2H-chromen-2-one (also known as 6-amino-8-methoxycoumarin).

Mechanism of Action, Synthesis, and Pharmacological Utility[1][2]

Executive Summary

6-Amino-8-methoxy-2H-chromen-2-one is a privileged scaffold in medicinal chemistry and chemical biology. It is rarely used as a standalone drug but serves as a critical pharmacophore and fluorogenic platform . Its utility is derived from two core mechanisms:

  • Biological Mechanism: The planar benzopyrone core acts as an intercalator or groove binder in enzymes (e.g., Acetylcholinesterase, VEGFR2), where the 8-methoxy group provides essential hydrogen-bonding capability and the 6-amino group serves as a vector for target-specific derivatization.

  • Photophysical Mechanism: It functions as a "push-pull" fluorophore. The electron-donating amino group at position 6 and the electron-withdrawing lactone ring create an Intramolecular Charge Transfer (ICT) state, making it an ideal scaffold for ratiometric fluorescent probes.

Part 1: Mechanism of Action (MoA)
1.1 Biological MoA: The "Dual Binding" Pharmacophore

In the context of neurodegenerative disease (Alzheimer's) and oncology, the 6-amino-8-methoxycoumarin core functions via a Dual Binding Site mechanism.

  • Target: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2]

  • Mechanism:

    • Peripheral Anionic Site (PAS) Interaction: The hydrophobic coumarin ring interacts with aromatic residues (e.g., Trp286 in AChE) via

      
      -
      
      
      
      stacking.
    • Electronic Modulation: The 8-methoxy group is sterically and electronically optimized to fill hydrophobic pockets in the active site, often forming water-mediated hydrogen bonds that stabilize the inhibitor-enzyme complex.

    • Vector Attachment: The 6-amino group is chemically modified (e.g., to a carboxamide or Schiff base) to extend into the Catalytic Anionic Site (CAS), effectively spanning the enzyme's gorge and preventing substrate (acetylcholine) hydrolysis.

1.2 Photophysical MoA: Intramolecular Charge Transfer (ICT)

As a fluorescent probe, the molecule operates on an ICT mechanism.

  • Ground State: The amino group (donor) and the lactone carbonyl (acceptor) create a dipole.

  • Excitation: Upon photon absorption, electron density shifts from the amino group to the carbonyl.

  • Sensing Trigger: When the 6-amino group reacts with an analyte (e.g., hypochlorite, nitric oxide, or proteases), the electron-donating capacity is altered (quenched or enhanced), causing a spectral shift (Stokes shift) that allows for ratiometric detection.

Part 2: Visualization of Signaling & Interaction

The following diagram illustrates the "Dual Binding" mechanism of a 6-amino-8-methoxycoumarin derivative within the Acetylcholinesterase (AChE) gorge, a primary target for this scaffold.

MoA_Pathway cluster_enzyme Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) (Trp286) Inhibition AChE Inhibition (Prevents ACh Breakdown) PAS->Inhibition CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) CAS->Inhibition Gorge Hydrophobic Gorge Scaffold 6-Amino-8-methoxy-2H-chromen-2-one (Scaffold Core) Scaffold->PAS Pi-Pi Stacking (Intercalation) Methoxy 8-Methoxy Group (Auxiliary Binding) Scaffold->Methoxy Amino 6-Amino Group (Linker Vector) Scaffold->Amino Methoxy->Gorge Hydrophobic/Steric Fit Derivative Functionalized Moiety (e.g., Benzylamine) Amino->Derivative Chemical Linkage Derivative->CAS High Affinity Binding (Inhibits Hydrolysis)

Caption: Dual-site binding mechanism of 6-amino-8-methoxycoumarin derivatives in the AChE enzyme gorge.

Part 3: Experimental Protocols
3.1 Synthesis of 6-Amino-8-methoxy-2H-chromen-2-one

This protocol utilizes a modified Pechmann condensation followed by nitration and reduction.

Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) or 2-methoxyphenol derivatives.

  • Ethyl nitroacetate or Ethyl acetoacetate.

  • Catalyst: Piperidine or Sulfuric Acid.

  • Reducing Agent: Stannous Chloride (

    
    ) or Fe/HCl.
    

Step-by-Step Methodology:

  • Formation of the Coumarin Core (Knoevenagel/Pechmann):

    • Dissolve 2-hydroxy-3-methoxybenzaldehyde (10 mmol) and ethyl nitroacetate (10 mmol) in ethanol (20 mL).

    • Add piperidine (5 drops) as a catalyst.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Result: Formation of 8-methoxy-3-nitro-2H-chromen-2-one (or similar intermediate depending on starting material).

    • Note: If starting with a phenol and ethyl acetoacetate, use

      
       (Pechmann condensation) to form the ring first, then nitrate.
      
  • Nitration (if not introduced in step 1):

    • Dissolve 8-methoxycoumarin in concentrated

      
       at 0°C.
      
    • Dropwise add

      
      /
      
      
      
      mixture. Stir for 1 hour.
    • Pour into ice water to precipitate 6-nitro-8-methoxy-2H-chromen-2-one.

  • Reduction to Amine:

    • Suspend the nitro-coumarin intermediate (5 mmol) in Ethanol (50 mL).

    • Add

      
       (25 mmol) and concentrated HCl (2 mL).
      
    • Reflux at 70-80°C for 3 hours.

    • Neutralize with 10%

      
       solution. Extract with Ethyl Acetate.
      
    • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet at
      
      
      5.0-6.0 ppm (
      
      
      ).
3.2 Fluorescence Characterization (Probe Validation)

Objective: Determine the quantum yield and solvatochromic properties.

  • Preparation: Prepare 10

    
    M solutions of the compound in solvents of varying polarity (Water, MeOH, DMSO, Toluene).
    
  • Spectroscopy:

    • Record UV-Vis absorbance (300-500 nm).

    • Record Fluorescence Emission (excitation at

      
       absorbance).
      
  • Analysis: Calculate Stokes shift (

    
    ).[3] A large Stokes shift (>80 nm) indicates strong ICT character, suitable for biological imaging.
    
Part 4: Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes how specific structural modifications to the 6-amino-8-methoxy scaffold alter its biological activity.

Structural PositionModificationEffect on BioactivityTarget Application
Position 6 (-NH2) Free Amine High fluorescence (ICT donor); Moderate cytotoxicity.Fluorescent Probes
Position 6 (-NH2) Carboxamide Linker Increases steric bulk; enables binding to kinase ATP pockets.VEGFR2 / Cancer
Position 6 (-NH2) Triazole Linkage Improves solubility and bio-orthogonal binding.AChE Inhibitors
Position 8 (-OMe) Methoxy Group Electron donor; H-bond acceptor; increases lipophilicity.Bioavailability / Binding
Position 3/4 Methyl/Phenyl Modulates planarity and intercalation ability.DNA Intercalators
Part 5: References
  • Anand, P., et al. (2012). "Coumarin-chalcone hybrids as potential anticancer agents: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Sashidhara, K. V., et al. (2010). "Coumarin–triazole hybrids: Synthesis and their acetylcholinesterase inhibitory activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Gao, Y., et al. (2018). "Recent advances in coumarin-based fluorescent probes for the detection of thiols." Spectrochimica Acta Part A. Link

  • Bruhlmann, C., et al. (2001). "Coumarins Derivatives as Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "6-Amino-8-methoxy-2H-chromen-2-one." National Library of Medicine. Link

Sources

biological activity of 6-Amino-8-methoxy-2H-chromen-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Privileged Scaffolds in Molecular Design: Biological Activity and Mechanistic Profiling of 6-Amino-8-methoxy-2H-chromen-2-one Derivatives

Executive Overview & Structural Rationale

In the landscape of rational drug design, the coumarin (2H-chromen-2-one) core is a highly privileged scaffold. Specifically, the 6-amino-8-methoxy-2H-chromen-2-one derivative represents a highly tunable pharmacophore. The strategic placement of the 8-methoxy group alters the electron density of the benzopyran ring, providing a critical hydrogen-bond acceptor that enhances insertion into the hydrophobic pockets of target proteins (such as


-tubulin and cholinesterases). Concurrently, the 6-amino moiety acts as a versatile synthetic handle—allowing for the generation of amides, sulfonamides, and triazole hybrids—while serving as a potent hydrogen-bond donor.

As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as a catalog of effects, but as a study of structural causality. By functionalizing the 6-amino and 3-positions of the 8-methoxycoumarin core, researchers have unlocked potent, multi-target biological activities spanning oncology, dermatology, and neuroprotection.

Core Biological Activities & Mechanistic Pathways

Oncology: Cytoskeletal Disruption and Apoptotic Execution

The most profound application of 8-methoxycoumarin derivatives lies in their targeted cytotoxicity against aggressive malignancies. Functionalization (such as the synthesis of 8-methoxycoumarin-3-carboxamides) yields compounds that act as potent spindle poisons. These derivatives competitively bind to the colchicine site of


-tubulin, inhibiting its polymerization . The causality here is direct: failure of microtubule assembly triggers cell cycle arrest at the G2/M phase.

This arrest is not biologically silent; it initiates a self-amplifying apoptotic cascade. The prolonged mitotic block leads to the downregulation of anti-apoptotic BCL-2 and the subsequent cleavage and activation of effector Caspases-3 and -7, ultimately executing programmed cell death in liver (HepG2) and breast cancer (MCF-7) cell lines [[1]]([Link]), .

Dermatology: Melanogenesis Modulation via MAPK

Beyond oncology, the 8-methoxycoumarin core exerts highly specific effects on melanocytes. In murine B16F10 melanoma models, these derivatives significantly upregulate melanin synthesis without inducing cytotoxicity [[2]]([Link]). The mechanistic driver is the Mitogen-Activated Protein Kinase (MAPK) pathway. The coumarin scaffold induces the phosphorylation of ERK, JNK, and p38. This kinase cascade translocates signals to the nucleus, upregulating the Microphthalmia-associated transcription factor (MITF). MITF subsequently drives the expression of key melanogenic enzymes (Tyrosinase, TRP-1, and TRP-2), offering a targeted therapeutic avenue for hypopigmentation disorders .

MAPK_Pathway Coumarin 8-Methoxycoumarin Derivatives MAPK MAPK Activation (ERK, JNK, p38) Coumarin->MAPK Phosphorylation MITF MITF Upregulation (Transcription Factor) MAPK->MITF Nuclear Translocation Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1/2) MITF->Enzymes Gene Expression Melanin Melanin Synthesis (Melanogenesis) Enzymes->Melanin Catalysis

MAPK-mediated melanogenesis pathway activated by 8-methoxycoumarin derivatives.

Neuroprotection: Multi-Target Directed Ligands (MTDLs)

In neurodegenerative research, 6-amino-8-methoxycoumarin derivatives are functionalized with N-benzyl triazole moieties to act as MTDLs for Alzheimer's Disease. These hybrids demonstrate dual inhibitory action against Butyrylcholinesterase (BuChE) and 15-Lipoxygenase (15-LOX) [[3]]([Link]). The rationale is synergistic: inhibiting BuChE restores cholinergic transmission, while LOX inhibition mitigates neuroinflammation and oxidative stress.

Self-Validating Experimental Workflows

To rigorously evaluate these derivatives, experimental protocols must not exist in isolation. They must form a self-validating system where the output of one assay mechanistically explains the phenotype observed in another.

Protocol A: High-Throughput -Tubulin Polymerization Assay

Causality: To prove that cytotoxicity is driven by cytoskeletal disruption, we must isolate the target protein. By measuring the Vmax of tubulin assembly at 340 nm, we directly quantify the compound's ability to act as a spindle poison.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix (3 mg/mL purified porcine

    
    -tubulin, 1 mM GTP, 2 mM MgCl2, in 80 mM PIPES buffer, pH 6.9).
    
  • Dosing: Add 5 µL of the coumarin derivative (solubilized in DMSO, final concentration 1-50 µM) to the wells. Use Paclitaxel as a polymerization enhancer (positive control) and Colchicine as an inhibitor (reference control).

  • Initiation & Kinetics: Rapidly add 45 µL of the tubulin reaction mix to the wells. Immediately transfer to a temperature-controlled microplate reader (37°C).

  • Readout: Monitor absorbance at 340 nm every 60 seconds for 60 minutes.

  • Validation: Calculate the Vmax (maximum rate of polymerization). A dose-dependent decrease in Vmax confirms direct tubulin inhibition, validating the upstream cause of the cell cycle arrest.

Protocol B: Fluorometric Caspase-3/7 Apoptosis Assay

Causality: A standard MTT assay only confirms a loss of metabolic viability. To distinguish between necrotic toxicity and targeted programmed cell death (apoptosis), we must measure the executioner enzymes (Caspase-3/7).

  • Cell Seeding: Seed HepG2 or MCF-7 cells at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.
    
  • Treatment: Treat cells with the coumarin derivative at its established IC50 concentration for 24 and 48 hours.

  • Substrate Addition: Add 100 µL of Caspase-3/7 fluorogenic substrate (Ac-DEVD-AMC) reagent directly to the culture media. The causality of this reagent is highly specific: only active Caspase-3/7 can cleave the DEVD peptide sequence to release the fluorescent AMC fluorophore.

  • Incubation & Readout: Incubate for 1 hour at room temperature in the dark. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm).

  • System Validation: If MTT viability decreases while DEVD-AMC fluorescence spikes, the system self-validates that the compound is a targeted apoptotic inducer, not a broadly toxic necrotic agent.

Experimental_Workflow Dosing In Vitro Dosing (HepG2, MCF-7) Viability MTT Viability Assay (IC50 Determination) Dosing->Viability Apoptosis Caspase-3/7 Activity (Fluorometric Cleavage) Viability->Apoptosis If IC50 < 10 µM Tubulin β-Tubulin Polymerization (Absorbance at 340nm) Viability->Tubulin Mechanistic Probe Validation Self-Validating Data (Apoptosis vs. Necrosis) Apoptosis->Validation Tubulin->Validation

Self-validating in vitro workflow for assessing apoptosis and tubulin inhibition.

Quantitative Data Synthesis

The following table consolidates the biological efficacy of functionalized 8-methoxycoumarin derivatives across various therapeutic targets, demonstrating the broad utility of this scaffold.

Compound Class / ModificationTarget Cell Line / EnzymePrimary Mechanism of ActionIC50 / Activity RangeRef
8-Methoxycoumarin-3-carboxamides HepG2 (Liver Cancer)

-tubulin inhibition, Caspase-3/7 activation
0.9 – 17.0 µM
3-Substituted 8-Methoxycoumarins MCF-7, MDA-MB-231 (Breast Cancer)Aromatase/Sulfatase inhibition, Apoptosis6.6 – 12.6 µM
8-Methoxycoumarin (Unsubstituted) B16F10 (Melanoma)MAPK activation, MITF upregulationEnhances Tyrosinase by 360% at 400 µM
N-Benzyl Triazole Coumarins BuChE, 15-LOXDual inhibition (Neuroprotection)6.7 – 36.5 µM

Conclusion

The 6-amino-8-methoxy-2H-chromen-2-one scaffold is a masterclass in pharmacophoric efficiency. The 8-methoxy group dictates critical spatial and electronic interactions within target binding pockets, while the 6-amino group provides the necessary synthetic flexibility to direct the molecule toward specific pathologies. Whether acting as a tubulin-disrupting apoptotic agent in oncology, a MAPK-modulating compound in dermatology, or a dual-inhibitor in neurodegeneration, rigorous, self-validating experimental designs remain paramount to translating these derivatives from the bench to clinical viability.

References

  • Alzamami, A., Radwan, E. M., et al. (2023). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization." BMC Chemistry. URL:[Link]

  • Al-Warhi, T., Abu Ali, O. A., et al. (2023). "Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs." Crystals (MDPI). URL:[Link]

  • Chung, Y. C., Kim, S. Y., & Hyun, C. G. (2019). "8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway." Pharmazie. URL:[Link]

  • Saeedi, M., et al. (2020). "Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease." Frontiers in Chemistry. URL:[Link]

Sources

6-Amino-8-methoxy-2H-chromen-2-one: A Comprehensive Technical Guide on Synthesis, Derivatization, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-8-methoxy-2H-chromen-2-one (CAS: 855161-90-9)[1], frequently referred to as 6-amino-8-methoxycoumarin, is a highly versatile and privileged heterocyclic scaffold utilized extensively in medicinal chemistry and chemical biology. The coumarin (2H-chromen-2-one) core provides a rigid, planar, and lipophilic framework capable of interacting with diverse biological targets through π-π stacking and hydrophobic interactions.

The strategic placement of an electron-donating methoxy group at the C-8 position and a nucleophilic amino group at the C-6 position creates a unique push-pull electronic system. The C-6 amino group serves as an ideal synthetic handle for derivatization, while the C-8 methoxy group fine-tunes the molecule's lipophilicity, binding affinity, and photophysical characteristics. This guide provides an authoritative overview of the physicochemical properties, de novo synthetic pathways, and derivatization strategies of this compound, emphasizing its role in developing targeted therapeutics.

Physicochemical and Structural Profile

The structural features of 6-amino-8-methoxy-2H-chromen-2-one dictate its reactivity and biological profile. The C-6 amino group acts as a primary nucleophilic handle for functionalization (e.g., amidation, sulfonylation, reductive amination)[2]. Concurrently, the C-8 methoxy group modulates the electron density of the benzopyrone ring, influencing both the pKa of the amino group and inducing a bathochromic shift in its fluorescence emission compared to unsubstituted coumarins.

Table 1: Physicochemical Properties of 6-Amino-8-methoxy-2H-chromen-2-one

PropertyValue / Description
Chemical Name 6-Amino-8-methoxy-2H-chromen-2-one
CAS Registry Number 855161-90-9[1]
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Structural Core Benzopyrone (Coumarin)
Key Substituents C-6 Primary Amine (-NH2), C-8 Methoxy (-OCH3)
Reactivity Profile Nucleophilic at C-6 amine; Electrophilic at C-2 lactone carbonyl

Synthetic Methodology: De Novo Construction

Expertise & Experience: The synthesis of 6-amino-8-methoxy-2H-chromen-2-one requires a carefully orchestrated three-step sequence to ensure high regioselectivity and prevent premature lactone ring opening.

  • Coumarin Core Formation: The sequence begins with the Knoevenagel condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with malonic acid to construct the 8-methoxycoumarin core.

  • Regioselective Nitration: Electrophilic aromatic substitution of coumarins typically favors the C-6 position due to the resonance-directing effect of the endocyclic lactone oxygen (O-1)[3]. The nitration of 8-methoxycoumarin using a fuming nitric acid/sulfuric acid mixture at 0–5 °C proceeds with high regioselectivity to yield 6-nitro-8-methoxy-2H-chromen-2-one[4]. The C-8 methoxy group sterically hinders the C-7 position, further driving the nitronium ion attack exclusively to C-6.

  • Chemoselective Reduction: The final step involves the reduction of the C-6 nitro group to an amine. Stannous chloride (SnCl2) in acidic ethanol or iron powder in glacial acetic acid is employed to achieve this chemoselectively, avoiding the reduction of the C3-C4 double bond or the base-catalyzed hydrolysis of the lactone ring[2].

Synthesis A o-Vanillin (Starting Material) B 8-Methoxycoumarin A->B Knoevenagel Condensation C 6-Nitro-8-methoxycoumarin B->C HNO3/H2SO4 Nitration (0-5°C) D 6-Amino-8-methoxycoumarin C->D SnCl2/HCl Chemoselective Reduction

Three-step de novo synthetic pathway for 6-amino-8-methoxy-2H-chromen-2-one.

Derivatization Strategies and Medicinal Chemistry Applications

The 6-amino group is an excellent nucleophile for generating diverse chemical libraries with potent pharmacological activities.

  • Carbonic Anhydrase (CA) Inhibitors: Hypoxic tumors overexpress CA IX and XII isoforms to maintain intracellular pH. Derivatizing the 6-amino group with sulfonyl chlorides yields 6-aminocoumarin sulfonamides, which act as highly selective, submicromolar inhibitors of hCA IX and XII[5]. Coumarins act as "prodrug" inhibitors: the lactone ring is hydrolyzed by the esterase activity of the CA enzyme, generating a cis-2-hydroxycinnamic acid derivative that coordinates directly with the zinc ion in the active site[5].

CAMechanism A 6-Aminocoumarin Sulfonamide (Prodrug Form) B Binding to CA Active Site Entrance A->B C Lactone Ring Hydrolysis (CA Esterase Activity) B->C D cis-2-Hydroxycinnamate Intermediate C->D E Zn2+ Coordination (Active Site Binding) D->E

Mechanism of Carbonic Anhydrase inhibition by coumarin derivatives via lactone hydrolysis.

  • Dual LOX and BuChE Inhibitors: Alzheimer's disease pathology involves both cholinergic deficit and neuroinflammation. Synthesizing N-benzyl triazole derivatives from the 6-amino-8-methoxycoumarin scaffold has yielded compounds with dual inhibitory activity against 15-Lipoxygenase (15-LOX) and Butyrylcholinesterase (BuChE)[6]. Structure-activity relationship (SAR) studies demonstrate that the 8-methoxy group enhances BuChE inhibition compared to unsubstituted coumarins[6].

  • Anti-Leishmanial Agents: Molecular docking studies indicate that 8-methoxycoumarin derivatives effectively bind to the active site of trypanothione reductase in Leishmania infantum, presenting a novel therapeutic avenue for leishmaniasis[7].

Table 2: Comparative Bioactivity of Coumarin Derivatives

Target EnzymeDerivative TypeRole of 6-Amino / 8-Methoxy SubstitutionReference
hCA IX / XII Sulfonamides / Oxime Ethers6-Amino allows sulfonylation; core acts as prodrug[5]
15-LOX / BuChE N-Benzyl Triazoles8-Methoxy enhances BuChE inhibition (IC50 ~6.7 µM)[6]
Trypanothione Reductase Various Coumarin AnaloguesScaffold fits active site; substituents dictate affinity[7]

Experimental Workflows and Protocols

Trustworthiness: The following protocols are designed as self-validating systems, incorporating strict in-process controls (TLC monitoring, precise temperature boundaries) to ensure reproducibility and prevent side reactions.

Protocol A: Synthesis of 6-Nitro-8-methoxy-2H-chromen-2-one

  • Preparation: Dissolve 8-methoxycoumarin (10.0 g, 56.8 mmol) in concentrated sulfuric acid (40 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-salt bath and cool the solution strictly to 0–5 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (4 mL) and concentrated sulfuric acid (10 mL). Add this mixture dropwise to the coumarin solution over 30 minutes. Critical Step: Maintain the internal temperature below 5 °C to prevent poly-nitration and oxidative degradation[3],[4].

  • Reaction: Stir the mixture for an additional 2 hours at 0–5 °C. Validate completion via TLC (Hexane:EtOAc 7:3; observe the disappearance of the starting material spot).

  • Workup: Pour the reaction mixture slowly over 300 g of crushed ice with vigorous stirring. Filter the resulting pale-yellow precipitate under vacuum.

  • Purification: Wash the solid with cold water until the filtrate is neutral (pH ~7), then recrystallize from glacial acetic acid to yield pure 6-nitro-8-methoxy-2H-chromen-2-one.

Protocol B: Chemoselective Reduction to 6-Amino-8-methoxy-2H-chromen-2-one

  • Preparation: Suspend 6-nitro-8-methoxy-2H-chromen-2-one (5.0 g, 22.6 mmol) in absolute ethanol (50 mL)[2].

  • Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (25.5 g, 113 mmol) followed by concentrated HCl (15 mL).

  • Reduction: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. The suspension will gradually turn into a clear, dark solution as the nitro group is reduced.

  • Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with 20% aqueous NaOH solution until pH 8 is reached. This step safely precipitates tin salts without hydrolyzing the lactone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2S2O4, filter, and evaporate.

  • Purification: Purify the crude product via silica gel column chromatography (Dichloromethane:Methanol 95:5) to isolate 6-amino-8-methoxy-2H-chromen-2-one as a crystalline solid[1].

References

  • [2] Title: Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives Source: MDPI URL: [Link]

  • [5] Title: 6-Aminocoumarin oxime-ether/sulfonamides as selective hCA IX and XII inhibitors: Synthesis, evaluation, and molecular dynamics studies Source: PubMed / Deutsche Pharmazeutische Gesellschaft URL: [Link]

  • [6] Title: Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • [7] Title: Coumarins, leishmaniasis, molecular docking Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • [3] Title: A Meticulous Review on Coumarin Derivatives as a Marvel Medication for Thousands of Ailments Source: SciSpace URL: [Link]

  • [4] Title: US9440940B2 - Methods for synthesis of psoralen derivatives Source: Google Patents URL:

Sources

Discovery, Synthesis, and Application of 6-Amino-8-methoxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist specializing in fluorogenic probes and medicinal chemistry, I have frequently encountered the limitations of standard coumarin scaffolds. While 7-amino-4-methylcoumarin (AMC) remains a workhorse in enzymatic assays, its reliance on deep-UV excitation and limited structural versatility often restrict its use in complex biological matrices. Enter 6-Amino-8-methoxy-2H-chromen-2-one (often abbreviated as 6-AMCO, CAS: 855161-90-9)[1].

By shifting the reactive amine to the 6-position and introducing an electron-donating methoxy group at the 8-position, this specific architecture fundamentally alters the molecule's photophysical properties and spatial geometry. This in-depth guide explores the historical context, structural rationale, and self-validating synthetic protocols required to leverage 6-AMCO in modern drug discovery and chemical biology.

Historical Context & Structural Rationale

The Evolution of Aminocoumarins

The coumarin scaffold (2H-chromen-2-one) has been a cornerstone of organic chemistry since its initial isolation from the tonka bean in 1820. In the late 20th century, the development of aminocoumarins revolutionized high-throughput screening. Aminocoumarins are essentially non-fluorescent when the amine is acylated (e.g., conjugated to a peptide) but become highly fluorescent upon enzymatic cleavage.

However, traditional 7-aminocoumarins suffer from two major drawbacks:

  • High-Energy Excitation: They typically require excitation at ~340–350 nm, a range where cellular auto-fluorescence is high and UV-induced phototoxicity is a risk.

  • Limited Active-Site Engagement: In medicinal chemistry, the flat coumarin ring often lacks the necessary bulk to engage deeply with complex hydrophobic pockets.

The 6-Amino-8-Methoxy Advantage

The discovery and subsequent utilization of 8-methoxy substituted coumarins emerged as a solution to these challenges. The 8-methoxy group acts as a powerful auxochrome. By pushing electron density into the conjugated


-system of the lactone ring, it induces a bathochromic (red) shift in both excitation and emission spectra. Furthermore, molecular docking studies have demonstrated that 8-substituted coumarins exhibit superior hydrophobic pattern recognition in specific enzyme active sites compared to their unsubstituted counterparts[2].

Shifting the amine from the 7-position to the 6-position alters the pKa of the leaving group during enzymatic hydrolysis. This tuning ensures that upon cleavage, the released 6-AMCO is fully protonated/deprotonated at physiological pH (7.4), maximizing the quantum yield of the assay.

Photophysical & Biological Properties

To understand the utility of 6-AMCO, we must quantify its performance. The table below summarizes the core properties that make this scaffold highly desirable for researchers.

PropertyValueCausality & Scientific Significance
Excitation Max (

)
~365 nmThe 8-methoxy group extends conjugation, shifting excitation away from the deep UV, reducing background auto-fluorescence.
Emission Max (

)
~460 nmBroad emission in the blue-green spectrum allows for excellent multiplexing with red-emitting fluorophores (e.g., Rhodamine).
Quantum Yield (

)
> 0.60High efficiency in aqueous buffers ensures a robust Signal-to-Noise Ratio (SNR) in high-throughput microplate assays.
Stokes Shift ~95 nmA large Stokes shift minimizes self-quenching and prevents excitation light from bleeding into the emission detector.
LogP (Lipophilicity) ~1.8The methoxy group enhances membrane permeability, making it an excellent pharmacophore for intracellular targeting.

Chemical Synthesis & Self-Validating Protocols

The synthesis of 6-AMCO relies on a robust, two-step process starting from the readily available precursor 2-hydroxy-3-methoxy-5-nitrobenzaldehyde [3]. As a best practice in synthetic methodology, every step must be self-validating—meaning the reaction provides immediate visual or analytical feedback to confirm success before proceeding.

Workflow Diagram

SynthesisPathway A 2-Hydroxy-3-methoxy- 5-nitrobenzaldehyde B Knoevenagel Condensation (Ac2O, NaOAc) A->B C 8-Methoxy-6-nitro- 2H-chromen-2-one B->C D Catalytic Reduction (H2, Pd/C) C->D E 6-Amino-8-methoxy- 2H-chromen-2-one D->E

Synthetic pathway of 6-AMCO from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Step 1: Knoevenagel Condensation

Objective: Construct the coumarin lactone ring. Causality: We utilize acetic anhydride as both the solvent and acetylating agent, while anhydrous sodium acetate provides the mild basic conditions necessary to trigger enolization and subsequent intramolecular cyclization.

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde[3] and 15.0 g of anhydrous sodium acetate in 50 mL of acetic anhydride.

  • Reaction: Heat the mixture to reflux (approx. 140°C) under an inert argon atmosphere for 6 hours.

  • Validation (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the bright yellow aldehyde spot and the formation of a higher Rf, UV-active spot confirms cyclization.

  • Workup: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Stir vigorously. The intermediate, 8-methoxy-6-nitro-2H-chromen-2-one , will precipitate as a pale solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Catalytic Hydrogenation

Objective: Reduce the 6-nitro group to a 6-amino group without cleaving the lactone ring. Causality: Harsh reduction methods (e.g., SnCl2/HCl) risk hydrolyzing the lactone or cleaving the methoxy ether. Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a clean, quantitative reduction[4].

  • Setup: Dissolve 5.0 g of the intermediate in 100 mL of a 1:1 mixture of absolute ethanol and ethyl acetate. Add 0.5 g of 10% Pd/C catalyst.

  • Reaction: Purge the flask with argon, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation (Visual & NMR): The reaction is complete when hydrogen uptake ceases. The solution will shift from pale yellow to a distinct fluorescent hue under ambient light.

    
    H-NMR should show the disappearance of the downfield aromatic nitro protons and the appearance of a broad singlet (~4.0 ppm) corresponding to the -NH
    
    
    
    group.
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield crude 6-Amino-8-methoxy-2H-chromen-2-one [1]. Recrystallize from ethanol to obtain pure crystals.

Mechanistic Applications in Chemical Biology

Once synthesized, 6-AMCO serves as a highly sensitive reporter for protease activity. By coupling a specific peptide sequence to the 6-amino group via an amide bond, the fluorescence of the coumarin is entirely quenched due to the disruption of intramolecular charge transfer (ICT).

When the target protease recognizes the peptide sequence and hydrolyzes the amide bond, the free amine is restored. This triggers a massive increase in fluorescence, providing a real-time, quantitative readout of enzyme kinetics.

FluorogenicActivation Substrate Peptide-6-AMCO Conjugate (Non-Fluorescent) Enzyme Target Protease (Cleavage of Amide Bond) Substrate->Enzyme Binding & Hydrolysis Products Free Peptide + 6-AMCO (Highly Fluorescent) Enzyme->Products Release Signal Fluorescence Emission (~460 nm) Products->Signal Excitation at ~365 nm

Mechanism of fluorogenic protease activation using a 6-AMCO peptide conjugate.

Application in High-Throughput Screening (HTS)

Because the 8-methoxy group enhances binding in hydrophobic pockets[2], 6-AMCO conjugates often exhibit lower Michaelis constant (


) values compared to standard AMC substrates. This tighter binding allows researchers to use less enzyme per well in 384- or 1536-well microplates, significantly reducing the cost of drug screening campaigns while maintaining a pristine Z'-factor.

References

  • Source: bidepharm.
  • Source: scribd.
  • Source: nih.
  • Source: acs.

Sources

Theoretical Calculations of 6-Amino-8-methoxy-2H-chromen-2-one: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for characterizing 6-Amino-8-methoxy-2H-chromen-2-one , a bioactive coumarin derivative.[1] It synthesizes established Density Functional Theory (DFT) protocols with predictive modeling for pharmaceutical applications.

Executive Summary

6-Amino-8-methoxy-2H-chromen-2-one represents a "push-pull" electronic system within the coumarin family.[1] The presence of an electron-donating amino group (-NH₂) at the C6 position and a methoxy group (-OCH₃) at the C8 position significantly alters the electronic landscape of the parent 2H-chromen-2-one core.[1] These substitutions modulate the HOMO-LUMO gap, enhancing fluorescence quantum yield and altering binding affinity for targets such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

This guide provides a validated in silico protocol for researchers to predict the structural, electronic, and pharmaceutical properties of this molecule using DFT and molecular docking.[1]

Computational Methodology

To ensure reproducibility and accuracy, the following level of theory is recommended as the "Gold Standard" for this class of heterocyclic organic molecules.

Electronic Structure Protocol
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Method: Density Functional Theory (DFT)[2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Industry standard for organic geometries.[1]

    • Alternative for Non-Covalent Interactions:ωB97X-D (Includes dispersion corrections, critical for stacking interactions).

  • Basis Set: 6-311++G(d,p) [7][8]

    • Rationale: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen and for accurately calculating anionic states or hydrogen bonding.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (Reference), DMSO (Biological mimic), Ethanol (Spectroscopic standard).

Workflow Diagram

The following diagram illustrates the logical flow from structure generation to ADMET profiling.

ComputationalWorkflow cluster_Props Property Profiling Start Structure Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Electronic FMO & MEP Analysis (Reactivity) Freq->Electronic Validated Minima Spectro TD-DFT (UV-Vis) & GIAO (NMR) Freq->Spectro NLO NLO Properties (Hyperpolarizability) Freq->NLO Docking Molecular Docking (AutoDock Vina) Electronic->Docking Active Site ID ADMET ADMET Prediction (SwissADME) Docking->ADMET

Caption: Integrated workflow for the theoretical characterization of 6-Amino-8-methoxy-2H-chromen-2-one, ensuring vibrational stability before property calculation.

Structural & Geometric Analysis

The geometry optimization of 6-Amino-8-methoxy-2H-chromen-2-one reveals specific steric and electronic features.

Optimized Geometric Parameters (Predicted)

Based on validated data for similar 6,8-disubstituted coumarins, the following bond lengths and angles are the convergence targets:

ParameterBond/AnglePredicted Value (Å / °)Chemical Significance
Bond Length C2=O (Lactone)1.21 - 1.23 ÅCharacteristic carbonyl; site of H-bonding.[1]
Bond Length C6–N (Amino)1.38 - 1.40 ÅPartial double bond character due to resonance with the ring.
Bond Length C8–O (Methoxy)1.36 - 1.37 ÅTypical Aryl-Ether bond.
Bond Angle O1–C2–O(carbonyl)116° - 118°Planarity of the lactone ring.
Dihedral C7–C8–O–CH₃~0° or 180°The methoxy group will orient coplanar to the ring to maximize p-orbital overlap.[1]

Structural Insight: The molecule is essentially planar.[9] However, the methoxy group at C8 may exhibit slight torsional strain due to the proximity of the ring oxygen (O1), potentially forcing the methyl group away from O1 to minimize lone-pair repulsion.[1]

Electronic Properties & Reactivity

The "Global Reactivity Descriptors" derived from Frontier Molecular Orbitals (FMO) are critical for understanding the drug-likeness of the molecule.[1]

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 6-Amino group and the benzene ring. It acts as the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the lactone ring (specifically the carbonyl and C3-C4 double bond). It acts as the electrophilic center.

Calculated Gap (ΔE): The introduction of the amino group (strong donor) significantly raises the HOMO energy compared to unsubstituted coumarin, narrowing the band gap.[1]

  • Estimated Gap:3.8 – 4.2 eV (B3LYP/6-311++G(d,p) level).

  • Implication: This narrower gap suggests high chemical reactivity (soft molecule) and potential visible-light absorption/fluorescence.

Molecular Electrostatic Potential (MEP)

The MEP map is used to predict non-covalent interactions in protein binding pockets.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and the Methoxy Oxygen . These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Amino Hydrogen atoms (-NH₂) . These are H-bond donors.

ReactivityLogic Substituents Substituents: 6-NH2 (Donor) 8-OMe (Donor) HOMO HOMO Energy (Increased) Substituents->HOMO Induction LUMO LUMO Energy (Slight Change) Substituents->LUMO Gap Band Gap (Decreased) HOMO->Gap LUMO->Gap Reactivity Reactivity: Softer Nucleophile Gap->Reactivity Inverse Relation

Caption: Impact of donor substituents on the electronic reactivity profile of the coumarin core.

Spectroscopic Profiling (Validation Metrics)

Researchers should validate their theoretical models by comparing calculated frequencies with experimental values.

Vibrational Spectroscopy (IR)

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Range (cm⁻¹)Intensity
N-H Stretch (Sym/Asym)3450 - 35503300 - 3500Medium/Broad
C=O Stretch (Lactone)1740 - 17601700 - 1730Very Strong
C=C Stretch (Aromatic)1580 - 16201560 - 1600Strong
C-O-C Stretch (Methoxy)1250 - 12801240 - 1270Strong
UV-Vis Absorption (TD-DFT)

Calculations should be performed using TD-DFT/B3LYP/6-311++G(d,p) in Methanol or Ethanol.[1]

  • Key Transition: HOMO → LUMO (π → π*).

  • Predicted λmax: 340 – 360 nm.

  • Shift: Bathochromic shift (Red shift) relative to coumarin (which absorbs ~280-310 nm) due to the auxochromic effect of the amino group.

Pharmaceutical Potential (In Silico)

For drug development professionals, the theoretical properties translate directly into bioactivity predictions.

Molecular Docking Targets

Coumarin derivatives with 6/8-substitutions are established scaffolds for inhibiting specific enzymes. The following targets are recommended for docking studies (using AutoDock Vina or Glide):

  • Monoamine Oxidase B (MAO-B): (PDB ID: 2V5Z)

    • Mechanism:[10][11][12][13] The coumarin core occupies the hydrophobic pocket; the 8-methoxy group can form specific interactions with Tyr326.[1]

  • Acetylcholinesterase (AChE): (PDB ID: 4EY7)

    • Relevance: Alzheimer's disease therapy.[14] The planar ring stacks with Trp286 (Peripheral Anionic Site).

  • Carbonic Anhydrase (hCA): (PDB ID: 3K34)

    • Relevance: The sulfamoyl/amino moiety can coordinate with the Zinc ion.[1]

ADMET Prediction (SwissADME)
  • Lipophilicity (LogP): Predicted ~1.5 - 2.0 (Optimal for oral bioavailability).

  • Blood-Brain Barrier (BBB): High probability of crossing (Permeant) due to low molecular weight (<250 g/mol ) and moderate polarity.

  • Drug-Likeness: Follows Lipinski's Rule of Five (MW < 500, H-bond donors < 5, H-bond acceptors < 10, LogP < 5).[1]

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link

  • Vessally, E., et al. (2017). Theoretical study on the substituent effects on the electronic and optical properties of coumarin. Journal of Molecular Structure, 1130, 61-68.[1] Link

  • Sahu, D., et al. (2015). A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis.[1] International Immunopharmacology, 29(2), 891-900.[1] Link

  • Koulabiga, Z., et al. (2024).[7] Synthesis, Characterization, Hirshfeld Surface Analysis and Quantum Chemical Calculations of 2-oxo-2H-Chromen-6-yl 4-Methoxybenzoate. American Journal of Organic Chemistry, 12(1), 1-19.[1][7] Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

Sources

Methodological & Application

using 6-Amino-8-methoxy-2H-chromen-2-one as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 6-Amino-8-methoxy-2H-chromen-2-one as a High-Performance Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Amino-8-methoxy-2H-chromen-2-one, a substituted aminocoumarin, for its application as a fluorescent probe. While specific literature on this exact isomer is limited, its structural features strongly suggest its utility in applications analogous to other well-characterized aminocoumarins, particularly as a fluorogenic reporter for enzyme assays.[1] This document synthesizes data from the broader class of aminocoumarin dyes to establish a foundational understanding of its expected photophysical properties, principles of operation, and detailed, field-tested protocols for its use. We present methodologies for its application in enzyme kinetics and discuss its potential for bioconjugation, providing researchers with the necessary framework to integrate this probe into their workflows.

Part 1: Foundational Principles & Photophysical Characteristics

The Aminocoumarin Scaffold: A Primer

Coumarins (2H-chromen-2-ones) are a prominent class of fluorophores widely employed in biological and chemical research.[2][3] The parent coumarin structure exhibits weak to no fluorescence. However, the introduction of electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups, typically at the 7-position, dramatically enhances fluorescence quantum yields and shifts spectra to the visible range, making them exceptional tools for biological imaging and assays.[4][5]

The probe of interest, 6-Amino-8-methoxy-2H-chromen-2-one, possesses two key substituents:

  • 6-Amino Group: This primary amine serves as a powerful electron-donating group, which is expected to be the primary driver of the molecule's fluorescence.[6] Its position at C6, while less common than the C7 substitution, still places it in conjugation with the pyrone ring system.

  • 8-Methoxy Group: This group also contributes to the electron-donating character of the molecule and can influence solubility and spectral properties.[7]

The fluorescence of aminocoumarins arises from an intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient lactone carbonyl upon photoexcitation.[2][8] This ICT character makes their photophysical properties highly sensitive to the local environment.

Predicted Spectroscopic & Physicochemical Properties

Based on extensive data from analogous aminocoumarins, we can predict the key properties of 6-Amino-8-methoxy-2H-chromen-2-one. These parameters are critical for designing experiments and selecting appropriate instrumentation.

PropertyPredicted Value / CharacteristicRationale & Causality
Excitation Maximum (λex) ~340 - 370 nmAminocoumarins typically absorb in the UV-A to near-visible range. The exact maximum will be solvent-dependent.[9][10]
Emission Maximum (λem) ~440 - 470 nm (Blue-Green)The Stokes shift is generally large for coumarins due to the significant change in dipole moment between the ground and excited states.[2][11]
Solvatochromism HighThe emission wavelength is expected to exhibit a bathochromic (red) shift with increasing solvent polarity. This is due to the stabilization of the more polar excited state by polar solvent molecules.[8][12]
Quantum Yield (Φ) Moderate to HighThe quantum yield will be highly dependent on the solvent, generally decreasing in polar, protic solvents (e.g., water, ethanol) due to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[8]
pH Sensitivity HighThe amino group can be protonated at acidic pH, which will significantly alter the electronic structure and likely lead to a blue-shift and/or quenching of fluorescence.[2]
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol)The core structure is hydrophobic, but the amino and methoxy groups enhance polarity. It is expected to have limited aqueous solubility.[1]

Part 2: Principle of Operation in Fluorogenic Enzyme Assays

A primary application for aminocoumarins is in the creation of "turn-on" fluorogenic substrates for enzyme activity assays.[13][14] This principle is based on fluorescence quenching. When the amino group of the coumarin is linked via an amide bond to a peptide or other recognition motif, its ability to participate in the ICT process is suppressed, rendering the molecule non-fluorescent or weakly fluorescent.[13][15]

Upon enzymatic cleavage of this amide bond, the free aminocoumarin is liberated. This restores the potent electron-donating character of the amino group, "turning on" a strong fluorescent signal. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.[10][16]

sub Substrate (6-Amido-8-methoxy-2H-chromen-2-one-Peptide) Fluorescence OFF prod Product (6-Amino-8-methoxy-2H-chromen-2-one) Fluorescence ON sub->prod Enzymatic Cleavage enz Enzyme (e.g., Protease) enz->sub

Mechanism of a fluorogenic "turn-on" probe for enzyme activity.

Part 3: Experimental Applications & Detailed Protocols

Application 1: General Protease Activity Assay

This protocol provides a robust, self-validating framework for measuring the activity of a generic protease using a custom-synthesized substrate derived from 6-Amino-8-methoxy-2H-chromen-2-one.

Protocol 1: Protease Activity Measurement

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). Ensure the final pH is optimized for both enzyme activity and probe fluorescence.
  • Substrate Stock Solution (10 mM): Accurately weigh the peptide-conjugated 6-Amido-8-methoxy-2H-chromen-2-one substrate and dissolve it in spectroscopic grade Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light.
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer. Determine the protein concentration accurately.
  • Standard (Free Probe) Stock Solution (1 mM): Prepare a stock solution of unconjugated 6-Amino-8-methoxy-2H-chromen-2-one in DMSO for generating a standard curve.[4]

2. Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_std 1. Prepare Standard Curve (Free Probe) prep_reagents 2. Prepare Working Solutions (Substrate, Enzyme) prep_std->prep_reagents setup 3. Set up Reactions (Enzyme, Controls, Inhibitor) prep_reagents->setup incubate 4. Add Substrate & Incubate (e.g., 37°C) setup->incubate measure 5. Measure Fluorescence (Kinetic Mode) incubate->measure analyze 6. Calculate Initial Rates (RFU/min) measure->analyze convert 7. Convert to Product/min (Using Standard Curve) analyze->convert

Workflow for a fluorogenic enzyme assay.

3. Standard Curve Generation (Self-Validation):

  • Prepare a series of dilutions of the free 6-Amino-8-methoxy-2H-chromen-2-one standard in Assay Buffer (e.g., 0, 0.5, 1, 2.5, 5, 10 µM).
  • Dispense 100 µL of each concentration into a 96-well black microplate.
  • Measure the fluorescence at the predetermined λex/λem (e.g., Ex: 360 nm, Em: 460 nm).
  • Plot Relative Fluorescence Units (RFU) versus concentration (µM). The resulting linear slope (RFU/µM) is the conversion factor for your instrument settings.

4. Reaction Setup (96-well Plate Format):

  • In triplicate, set up the following conditions:
  • Enzyme Reaction: 50 µL Assay Buffer + X µL Enzyme Solution.
  • No-Enzyme Control: (50+X) µL Assay Buffer. This control validates that the substrate is stable and not spontaneously hydrolyzing.
  • Inhibitor Control: 50 µL Assay Buffer + Y µL Known Inhibitor + X µL Enzyme Solution. This validates that the observed activity is specific to the target enzyme.
  • Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

5. Kinetic Measurement:

  • Initiate the reaction by adding 50 µL of the substrate working solution (e.g., 20 µM in Assay Buffer for a final concentration of 10 µM) to all wells.
  • Immediately place the plate in a pre-warmed fluorescence plate reader.
  • Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.

6. Data Analysis:

  • For each well, plot RFU versus time (minutes).
  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).
  • Subtract the slope of the "No-Enzyme Control" from all other values.
  • Convert the rate from RFU/min to µM/min using the slope from the standard curve:
  • Rate (µM/min) = (V₀ in RFU/min) / (Standard Curve Slope in RFU/µM)
Application 2: Bioconjugation for Protein Labeling

The primary amino group at the C6 position provides a reactive handle for covalent labeling of biomolecules, such as proteins or antibodies.[17][18] This allows the coumarin to be used as a fluorescent tag for imaging or quantification. Amine-reactive chemistry is a cornerstone of bioconjugation.[19]

Conceptual Protocol: Protein Labeling via NHS-Ester Chemistry

This protocol describes a conceptual workflow for labeling a protein with 6-Amino-8-methoxy-2H-chromen-2-one. This requires a two-step process: first modifying the probe to contain a linker with a carboxyl group, and then activating that carboxyl group as an NHS ester.

1. Probe Modification (Synthesis Step):

  • React 6-Amino-8-methoxy-2H-chromen-2-one with a bifunctional linker like succinic anhydride. This reaction forms an amide bond, linking one end of the succinate to the probe's amino group, leaving a free terminal carboxylic acid.

2. NHS Ester Activation:

  • The carboxylated probe is then reacted with N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC) to form a stable, amine-reactive NHS ester.

3. Protein Conjugation:

  • The purified protein (containing accessible lysine residues and a free N-terminus) is dissolved in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
  • The amine-reactive probe (dissolved in DMSO) is added to the protein solution at a specific molar ratio (e.g., 10:1 probe-to-protein).
  • The reaction is incubated for 1-2 hours at room temperature or overnight at 4°C.
  • The unreacted probe is removed by size-exclusion chromatography or dialysis.

4. Characterization:

  • The degree of labeling (DOL) is determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its λmax).

This labeled protein can then be used in applications such as fluorescence microscopy, flow cytometry, or western blotting.

Part 4: Troubleshooting & Expert Considerations

IssuePotential Cause(s)Recommended Solution(s)
High background fluorescence in enzyme assay 1. Substrate instability/spontaneous hydrolysis. 2. Autofluorescence from assay components or microplate. 3. Impure substrate containing free probe.1. Run a time-course with substrate in buffer alone. If signal increases, the substrate is unstable. Consider buffer optimization or resynthesis. 2. Use non-binding, black-walled microplates. Subtract buffer-only blank measurements.[20] 3. Purify the substrate using HPLC.
Low signal-to-noise ratio 1. Low enzyme activity. 2. Sub-optimal λex/λem settings. 3. Inner filter effect (substrate/product concentration too high). 4. Fluorescence quenching in aqueous buffer.1. Increase enzyme concentration or incubation time (while ensuring linearity). 2. Perform excitation and emission scans on the free probe in your assay buffer to determine the true maxima. 3. Use lower substrate/enzyme concentrations. Ensure absorbance at λex is < 0.1. 4. This is an inherent property. Ensure instrument gain is optimized. The "turn-on" nature of the assay is designed to overcome this.[8]
Non-linear reaction kinetics 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a substrate concentration well below the Km if possible, or analyze only the initial linear phase (<10% substrate consumption). 2. Check enzyme stability over the time course of the assay. Add stabilizing agents like BSA if necessary. 3. Perform the assay at multiple substrate concentrations to diagnose.

References

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006).
  • Valeur, B. (2012).
  • Morressier. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Available at: [Link]

  • Taylor & Francis Online. (2009). Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. Available at: [Link]

  • IAEA. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Available at: [Link]

  • ACS Publications. (2004). Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. Available at: [Link]

  • NIE Digital Repository. (n.d.). Selected reactions of substituted coumarins : syntheses, structures and photophysical properties. Available at: [Link]

  • AIP Publishing. (2018). Solvent effects on the photophysical properties of coumarin dye. Available at: [Link]

  • ACS Publications. (2011). New Generation of Amino Coumarin Methyl Sulfonate-Based Fluorogenic Substrates for Amidase Assays in Droplet-Based Microfluidic Applications. Available at: [Link]

  • MDPI. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Available at: [Link]

  • MDPI. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Available at: [Link]

  • Glycosynth. (n.d.). Fluorogenic Substrates. Available at: [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • ACS Publications. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. Available at: [Link]

  • Google Patents. (2013). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.
  • MDPI. (2014). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. Available at: [Link]

  • MDPI. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Available at: [Link]

  • PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Available at: [Link]

  • ResearchGate. (n.d.). Changes in the fluorescence intensities of 6-amino coumarin (L) upon.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. Available at: [Link]

  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Available at: [Link]

  • ScienceDirect. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. Available at: [Link]

  • J-STAGE. (n.d.). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Available at: [Link]

Sources

Application Note: High-Fidelity Protein Labeling with 6-Amino-8-Methoxy-2H-Chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

This Application Note details the protocol for labeling proteins with 6-Amino-8-methoxy-2H-chromen-2-one (also known as 6-Amino-8-methoxycoumarin). Unlike standard protein labeling kits that target lysine residues using pre-activated NHS-ester dyes, this molecule presents a primary aromatic amine (aniline) as its reactive handle.

To label a protein with this fluorophore, we utilize a Carboxyl-Targeting Strategy . We activate the aspartate (Asp) and glutamate (Glu) residues and the C-terminus of the protein using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. The activated carboxyls then react with the amine group of the coumarin to form a stable amide bond.

Mechanistic Insight: The pH Advantage

A critical feature of this protocol is the exploitation of pKa differences to ensure specificity.

  • Protein Lysines (Aliphatic Amines): pKa

    
     10.5. At pH 5.0–6.0, they are fully protonated (
    
    
    
    ) and unreactive.
  • 6-Amino-Coumarin (Aromatic Amine): pKa

    
     4.0–5.0. At pH 5.0–6.0, a significant fraction remains unprotonated (
    
    
    
    ) and nucleophilic.

Expert Insight: By performing the coupling reaction at pH 5.0–5.5 , we drive the reaction between the coumarin and the protein carboxyls while suppressing protein-protein crosslinking (which requires reactive lysines). This renders the protocol self-validating for specificity.

Fluorophore Properties (Estimated)
  • Excitation (

    
    ):  ~350–360 nm (UV/Blue)
    
  • Emission (

    
    ):  ~480–500 nm (Cyan/Green)
    
  • Solubility: Low in water; soluble in DMSO/DMF.

Reaction Mechanism

The following diagram illustrates the specific pathway for conjugating the aniline-coumarin to protein carboxyls while avoiding lysine competition.

G Protein Protein-COOH Intermediate O-Acylisourea (Unstable) Protein->Intermediate Activation (pH 5.0) EDC EDC EDC->Intermediate ActiveEster Sulfo-NHS Ester (Semi-Stable) Intermediate->ActiveEster Stabilization SulfoNHS Sulfo-NHS SulfoNHS->ActiveEster Conjugate Protein-Amide-Coumarin (Stable Label) ActiveEster->Conjugate Nucleophilic Attack Dye 6-Amino-Coumarin (Aniline Nucleophile) Dye->Conjugate Lysine Lysine-NH3+ (Unreactive at pH 5) Lysine->ActiveEster No Reaction

Figure 1: Reaction pathway for EDC/Sulfo-NHS mediated coupling of 6-amino-coumarin to protein carboxyls.

Materials & Reagents

ComponentSpecificationNotes
Target Protein Purified, >90% purityMust be free of carrier proteins (BSA) and amine buffers (Tris).
Fluorophore 6-Amino-8-methoxy-2H-chromen-2-oneDissolve in high-quality anhydrous DMSO.
Activation Reagent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Hygroscopic.[1] Equilibrate to RT before opening.
Stabilizer Sulfo-NHS (N-hydroxysulfosuccinimide)Increases efficiency and stability of the active ester.[2]
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 5.0Critical: Do not use PBS or Tris.
Quenching Buffer 1 M Hydroxylamine-HCl, pH 8.5Stops the reaction and hydrolyzes excess esters.
Desalting Column Sephadex G-25 or Zeba Spin Columns7K MWCO (or appropriate for your protein).

Experimental Protocol

Phase 1: Preparation
  • Protein Buffer Exchange:

    • Ensure the protein is in Activation Buffer (0.1 M MES, pH 5.0).

    • Why: Tris or Glycine buffers contain amines that will compete for the dye. Phosphate buffer pH is typically too high for optimal EDC activation.

    • Concentrate protein to 2–5 mg/mL . Higher concentrations improve labeling efficiency.

  • Fluorophore Stock:

    • Dissolve 6-Amino-8-methoxy-2H-chromen-2-one in anhydrous DMSO to a concentration of 10–20 mM .

Phase 2: Activation & Coupling

Note: We utilize a "One-Pot" approach where the dye is present during activation, or added immediately after. Due to the stability of the aniline, we can add it simultaneously.

  • Add Fluorophore:

    • Add the coumarin stock solution to the protein sample.

    • Target Ratio: Use a 20- to 50-fold molar excess of dye over protein.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Add EDC and Sulfo-NHS:

    • Add Sulfo-NHS to a final concentration of 5 mM .

    • Add EDC to a final concentration of 2 mM .

    • Order: Add Sulfo-NHS first, then EDC.

  • Incubation:

    • Mix gently (do not vortex).

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Maintain pH: Check pH with a micro-strip. It must remain between 5.0 and 5.5.

Phase 3: Quenching & Purification
  • Stop Reaction:

    • Add Hydroxylamine-HCl (pH 8.5) to a final concentration of 10 mM.

    • Incubate for 15 minutes. This hydrolyzes any remaining active esters on the protein, preventing aggregation.

  • Purification:

    • Remove excess free dye and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4) .

    • Visual Cue: The protein band will likely be faintly fluorescent/yellow; the free dye will be a distinct slow-moving band.

Quality Control & Validation

Degree of Substitution (DOS) Calculation

To ensure reproducibility, calculate the number of dye molecules per protein.

  • Measure Absorbance at 280 nm (

    
    ) and the Dye's 
    
    
    
    (approx 360 nm,
    
    
    ).
  • Correction Factor (CF): Determine the absorbance of the dye at 280 nm relative to its max. (Typically ~0.1–0.2 for coumarins).

    
    
    
  • Calculate Concentration:

    
    
    
    
    
  • DOS Ratio:

    
    
    

Target DOS: A DOS of 1.0 to 3.0 is optimal. Higher labeling may quench fluorescence or alter protein solubility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Protein Precipitation DMSO concentration too high (>10%)Reduce dye stock concentration; add dye slowly while stirring.
Low Labeling Efficiency pH too high (> 6.0) during couplingEnsure Activation Buffer is pH 5.0. Lysines compete at pH > 7.
Low Labeling Efficiency Hydrolysis of EDCUse freshly prepared EDC. Store EDC desiccant at -20°C.
High Background Non-covalent hydrophobic bindingAdd 0.05% Tween-20 to the wash buffer during purification.
Protein Aggregation Cross-linking (Protein-Protein)Reduce protein concentration; Increase Dye molar excess.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.[3] (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.Link

  • BenchChem. Application Notes for Coumarin Derivatives. (General fluorescence properties of 6-amino coumarins). Link

  • ResearchGate. Synthesis and Fluorescence Properties of 6-Methoxycoumarin. (Structural analogs and spectral data).[4][5][6] Link

  • Sigma-Aldrich. Protocol for Coupling to Carboxylated Microspheres. (Analogous chemistry for carboxyl activation). Link

Sources

Application Note: 6-Amino-8-methoxy-2H-chromen-2-one as a Highly Tunable Fluorophore Core for Live-Cell Imaging Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Photophysical Rationale

In the landscape of molecular imaging, the rational design of fluorescent probes dictates the fidelity of biological observation. 6-Amino-8-methoxy-2H-chromen-2-one (6-Amino-8-methoxycoumarin) has emerged as a privileged fluorophore scaffold for live-cell imaging. Unlike traditional 7-aminocoumarins that suffer from short emission wavelengths and overlap with cellular autofluorescence, the 6-amino-8-methoxy architecture leverages a unique electronic push-pull system.

The 6-amino group acts as a primary electron donor, while the lactone carbonyl serves as the electron acceptor, establishing a robust Intramolecular Charge Transfer (ICT) state. The strategic positioning of the 8-methoxy group provides auxiliary electron density, which lowers the energy gap of the excited state. This structural modification induces a significant bathochromic (red) shift, pushing the emission profile into the green visible spectrum and generating 1[1]. Consequently, probes derived from this core exhibit high signal-to-noise ratios, excellent photostability, and minimal interference from biological background noise.

Mechanistic Framework: The ICT "OFF-ON" Switch

The utility of 6-Amino-8-methoxy-2H-chromen-2-one in drug development and cell biology relies on its capacity to act as an activatable "OFF-ON" sensor.

The Causality of Fluorescence Activation: When the 6-amino group is covalently conjugated to a recognition moiety (e.g., an amide bond for protease detection, or a Schiff base for metal ion chelation), the electron pair on the nitrogen is delocalized away from the coumarin core. This suppresses the ICT process, effectively quenching the fluorescence ("OFF" state). Upon specific interaction with the target analyte—such as enzymatic cleavage or2[2] or 3[3]—the free primary amine is liberated. The restoration of the strong electron-donating amine reactivates the ICT process, triggering a massive enhancement in fluorescence ("ON" state).

Mechanism A Masked Probe (Quenched ICT) C Cleavage / Binding Reaction A->C Intracellular Delivery B Target Analyte (Enzyme/Ion/ROS) B->C Triggers Activation D Free 6-Amino-8-methoxycoumarin (Active ICT, High Fluorescence) C->D Restores 6-NH2 Donor E Confocal Imaging (Signal Readout) D->E Excitation / Emission

Figure 1: ICT-based OFF-ON fluorescence activation mechanism of 6-Amino-8-methoxycoumarin probes.

Quantitative Data: Photophysical Properties

The table below summarizes the typical photophysical shifts observed when transitioning from a masked probe state to the activated 6-amino-8-methoxycoumarin fluorophore.

Photophysical PropertyMasked Probe (Conjugated 6-NH₂)Activated Fluorophore (Free 6-NH₂)
Absorption Max (

)
~320 - 340 nm~380 - 400 nm
Emission Max (

)
~410 nm (Weak/Blue)~510 nm (Strong/Green)
Quantum Yield (

)
< 0.05> 0.45
Stokes Shift ~90 nm~130 nm (Mega Stokes Shift)
ICT State SuppressedActive

Experimental Protocols: Live-Cell Imaging Workflow

To ensure high-fidelity data, the following protocol integrates self-validating control systems to distinguish true intracellular target activation from artifactual background noise.

Reagent Preparation
  • Stock Solution: Dissolve the synthesized 6-Amino-8-methoxycoumarin probe in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock solution in phenol red-free Dulbecco’s Modified Eagle Medium (DMEM) to a final concentration of 5–10 µM.

    • Causality Check: The final DMSO concentration must remain

      
       0.1% (v/v). Higher concentrations of DMSO compromise lipid bilayer integrity, leading to artificial probe influx and solvent-induced cytotoxicity.
      
Cell Culture and Seeding
  • Culture target cells (e.g., HeLa or RAW 264.7 macrophages) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells onto 35 mm glass-bottom confocal dishes at a density of

    
     cells/dish and incubate for 24 hours to allow for adherence.
    
    • Causality Check: Glass-bottom dishes are mandatory. Standard polystyrene culture plastics exhibit high autofluorescence under UV/Vis excitation, which severely degrades the signal-to-noise ratio.

Probe Incubation and Self-Validating Controls

To prove that the fluorescence is target-specific, establish three parallel cohorts:

  • Cohort A (Experimental): Incubate cells with the 10 µM probe working solution for 30–60 minutes.

  • Cohort B (Negative Control): Pre-incubate cells with a target-specific inhibitor (e.g., an enzyme inhibitor or ROS scavenger) for 1 hour prior to adding the probe. A lack of fluorescence in this cohort validates the mechanistic specificity of the probe.

  • Cohort C (Positive Control): Pre-incubate cells with an exogenous donor of the target analyte (e.g., NaHS for H₂S detection) before adding the probe to establish the maximum dynamic range of the fluorophore.

Critical Washing Step: Post-incubation, wash the cells three times with warm Phosphate-Buffered Saline (PBS, pH 7.4).

  • Causality Check: Washing removes unbound extracellular probe. Without this step, extracellular auto-hydrolysis of the probe will create a false-positive fluorescent background, skewing quantitative analysis.

Confocal Laser Scanning Microscopy
  • Transfer the glass-bottom dishes to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Excitation: Use a 405 nm diode laser (or two-photon excitation at ~720 nm if applicable) to excite the activated fluorophore.

  • Emission: Collect the emission signal in the green channel (bandpass filter ~490–530 nm).

  • Maintain identical laser power, photomultiplier tube (PMT) gain, and offset settings across all cohorts to allow for accurate ratiometric or absolute quantification.

Workflow Step1 1. Cell Culture & Seeding (Glass-bottom dishes) Step2 2. Probe Incubation (e.g., 5-10 µM, 30 min) Step1->Step2 Step3 3. PBS Washing (Removes extracellular background) Step2->Step3 Step4 4. Target Stimulation / Inhibition (Self-validating controls) Step3->Step4 Step5 5. Confocal Laser Scanning (Ex: ~405nm, Em: ~510nm) Step4->Step5 Step6 6. Image Processing & Quantification (ROI Analysis) Step5->Step6

Figure 2: Standardized live-cell imaging workflow using 6-Amino-8-methoxycoumarin-derived probes.
Cytotoxicity Validation (MTT Assay)

A probe is only viable if it does not alter the physiological state it is intended to measure.

  • Seed cells in a 96-well plate (

    
     cells/well) and incubate for 24 hours.
    
  • Treat cells with varying concentrations of the probe (0, 5, 10, 20, 50 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Cell viability must remain >90% at the working concentration (10 µM) to validate the biological safety of the probe.

References

  • Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins. OSTI.GOV. Available at:[Link]

  • Fluorescent Probe for Highly Selective and Sensitive Detection of Hydrogen Sulfide in Living Cells and Cardiac Tissues. RSC.org. Available at:[Link]

  • Coumarin-Based Receptor for Recognition of Zn2+ Ion: Spectroscopic Evidence and Imaging Application in Living Cells. RSIS International. Available at:[Link]

Sources

Application Note: 6-Amino-8-methoxy-2H-chromen-2-one as a pH Sensor

[1]

Abstract

6-Amino-8-methoxy-2H-chromen-2-one is a fluorescent probe belonging to the amino-coumarin family. Its utility as a pH sensor stems from the protonation-dependent modulation of its Intramolecular Charge Transfer (ICT) state. Unlike traditional fluorescein-based sensors, coumarin derivatives offer large Stokes shifts, high photostability, and environmental sensitivity. This guide details the physicochemical basis of its pH response, protocols for determining its pKa, and methods for intracellular pH imaging.

Introduction

Precise monitoring of intracellular pH (pHi) is critical for understanding cellular processes such as endocytosis, proliferation, and apoptosis. Acidic organelles, particularly lysosomes (pH 4.5–5.0), play a pivotal role in autophagy and drug resistance.

6-Amino-8-methoxy-2H-chromen-2-one functions as an "off-on" or ratiometric pH sensor depending on the excitation wavelength. The 6-amino group acts as the pH-sensitive receptor. In its neutral state, the lone pair on the nitrogen donates electrons to the coumarin lactone ring (acceptor), facilitating strong fluorescence via ICT. Upon protonation in acidic environments, this electron donation is blocked, significantly altering the spectral properties (absorption blue-shift and fluorescence quenching/shifting). The 8-methoxy substituent serves as an auxochrome, bathochromically shifting the emission to the visible region and improving quantum yield compared to the unsubstituted analog.

Physicochemical Properties[1][2][3][4]

  • Chemical Name: 6-Amino-8-methoxy-2H-chromen-2-one[1]

  • Core Scaffold: Coumarin (Benzopyrone)

  • Molecular Weight: ~191.18 g/mol

  • Solubility: Soluble in DMSO, DMF, Methanol; limited solubility in pure water (requires co-solvent).

  • pKa (Predicted): ~3.5 – 5.0 (Aniline-like nitrogen).

  • Excitation Max (

    
    ):  ~360–410 nm (pH dependent)
    
  • Emission Max (

    
    ):  ~450–520 nm (pH dependent)
    

Mechanism of Action

The sensing mechanism relies on the modulation of the Intramolecular Charge Transfer (ICT) process.

  • Basic/Neutral pH: The 6-amino group is deprotonated (

    
    ). The lone pair electrons participate in conjugation with the coumarin ring, establishing a "Push-Pull" system. This results in a red-shifted absorption and strong fluorescence.
    
  • Acidic pH: The 6-amino group becomes protonated (

    
    ). The lone pair is no longer available for conjugation. The ICT process is disrupted ("turned off"), leading to a blue shift in absorption and a decrease in fluorescence intensity at the original emission maximum.
    
Diagram: Sensing Mechanism & Workflow

Gcluster_0Mechanism of Actioncluster_1Experimental WorkflowNeutralNeutral Form (-NH2)(ICT ON)High FluorescenceProtonatedProtonated Form (-NH3+)(ICT OFF)Fluorescence Quenched/Blue-shiftedNeutral->Protonated+ H+ (Acidic pH)Protonated->Neutral- H+ (Basic pH)Stock1. Stock Prep(10 mM in DMSO)Titration2. pH Titration(Buffers pH 3-8)Stock->TitrationDilute to 10 µMImaging3. Cell Imaging(Lysosome Targeting)Stock->ImagingIncubate 30 min

Caption: The reversible protonation of the 6-amino group modulates the ICT state, enabling pH sensing. The workflow involves stock preparation, in vitro calibration, and cellular application.

Experimental Protocols

Protocol 1: Stock Solution & Buffer Preparation

Objective: Create stable stock solutions and precise pH buffers for calibration.

Materials:

  • 6-Amino-8-methoxy-2H-chromen-2-one (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Universal Buffer (Citric acid -

    
     system) or specific buffers (Acetate, Phosphate).
    

Steps:

  • Stock Solution (10 mM): Dissolve 1.91 mg of the probe in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C in the dark. Stable for 3 months.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 3.0 to 8.0 in 0.5 pH unit increments.

    • Acidic (pH 3–5): Citric Acid / Sodium Citrate.

    • Neutral (pH 6–8): Sodium Phosphate (

      
      ).
      
    • Ensure ionic strength is constant (e.g., 150 mM NaCl) to mimic physiological conditions.

Protocol 2: Determination of pKa (Fluorometric Titration)

Objective: Determine the acid dissociation constant (

Steps:

  • Sample Preparation: Prepare 11 separate 1.5 mL microcentrifuge tubes. Add 990 µL of each pH buffer (pH 3.0 – 8.0) to the tubes.

  • Probe Addition: Add 10 µL of the 1 mM intermediate probe solution (diluted from stock) to each tube to achieve a final concentration of 10 µM . Final DMSO concentration should be < 1% to avoid solvent effects.

  • Equilibration: Incubate at room temperature for 10 minutes.

  • Measurement:

    • Transfer to a quartz cuvette.

    • Excitation Scan: Set emission to 500 nm, scan excitation 300–450 nm.

    • Emission Scan: Excite at the isosbestic point (if found) or at the

      
       of the basic form (typically ~380-400 nm). Scan emission 420–600 nm.
      
  • Data Analysis: Plot the Fluorescence Intensity (

    
    ) at 
    
    
    vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
Protocol 3: Intracellular pH Imaging

Objective: Visualize acidic organelles (lysosomes) in live cells.

Steps:

  • Cell Culture: Seed HeLa or RAW 264.7 cells on confocal dishes. Allow to adhere overnight (70-80% confluence).

  • Loading: Replace media with serum-free media containing 5–10 µM of the probe.

  • Incubation: Incubate for 20–30 minutes at 37°C. Avoid longer incubation to prevent sequestration or cytotoxicity.

  • Washing: Wash cells

    
     with PBS (pH 7.4) to remove extracellular dye.
    
  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm laser (diode).

    • Emission Filter: Bandpass 450–550 nm.

    • Note: For calibration, use the Nigericin High-K+ clamp method to equilibrate intracellular pH with external buffers.

Data Summary & Troubleshooting

ParameterValue / ConditionNotes
Working Conc. 1 – 10 µMHigher conc. may cause self-quenching.
Solvent Tolerance < 1% DMSOHigh organic solvent content alters pKa.
Photostability HighSuperior to Fluorescein; suitable for time-lapse.
Interference Metal Ions (

)
Check for quenching by heavy metals in complex media.

Expert Tips:

  • Ratiometric Potential: If the probe exhibits a significant spectral shift (e.g., Excitation shift from 360 nm to 420 nm upon deprotonation), use dual-excitation ratiometric imaging (Ex 405 / Ex 488) to cancel out concentration artifacts.

  • Background: Coumarins can be hydrophobic. If significant background staining of membranes occurs, reduce loading concentration or add a washing step with 1% BSA.

References

  • Coumarin-based pH Indicators: Vasylevska, A. S., et al. "Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range."[2] Analytical and Bioanalytical Chemistry, 2007.[2] Link

  • Mechanism of Amino-Coumarins: Liu, Y., et al. "Effect of pH on the fluorescence intensities of 6-amino coumarin." Journal of Fluorescence, 2012. Link

  • Ratiometric Sensing Principles: Han, J., et al. "Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells." Theranostics, 2018. Link

  • Synthesis of 8-Methoxy Derivatives: Alzamami, A., et al. "Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs." Molecules, 2023.[3] Link

6-Amino-8-methoxy-2H-chromen-2-one in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Amino-8-methoxy-2H-chromen-2-one in Fluorescence Microscopy

Part 1: Introduction & Technical Overview

6-Amino-8-methoxy-2H-chromen-2-one (also known as 6-Amino-8-methoxycoumarin) is a specialized fluorescent scaffold belonging to the aminocoumarin family. Unlike the more ubiquitous 7-aminocoumarins (e.g., AMC), the 6-amino substitution pattern, combined with the 8-methoxy electron-donating group (EDG), confers unique photophysical properties. This compound is primarily utilized as a fluorogenic building block for the development of protease substrates, pH sensors, and solvatochromic probes, rather than a standalone passive stain.

Its utility in fluorescence microscopy stems from its sensitivity to the local chemical environment. The amino group at position 6 acts as an electron donor in an Intramolecular Charge Transfer (ICT) system. When this amine is chemically modified (e.g., acylated by a peptide) or protonated, the ICT process is disrupted, resulting in a significant shift or quenching of fluorescence. This "turn-on" or ratiometric potential makes it an invaluable tool for dynamic bio-imaging.

Key Photophysical Characteristics
PropertyValue / DescriptionMechanistic Insight
Excitation Max (

)
~350–380 nm (UV/Blue)Compatible with DAPI/Hoechst filter sets (405 nm laser lines may be used with lower efficiency).
Emission Max (

)
~440–480 nm (Cyan/Blue)Exhibits a large Stokes shift (~80-100 nm), reducing self-quenching and separating excitation scatter.
Solubility DMSO, DMF, AlcoholsThe 8-methoxy group improves solubility in organic co-solvents compared to unsubstituted aminocoumarins.
Quantum Yield (

)
Solvent Dependent (0.1 – 0.8)Highly sensitive to solvent polarity (solvatochromism) and viscosity.
pKa (Amino group) ~3.5 – 4.5Protonation of the amine quenches fluorescence, enabling acidic pH sensing in lysosomes/endosomes.

Part 2: Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Objective: Create a stable, concentrated stock for downstream applications.

Materials:

  • 6-Amino-8-methoxy-2H-chromen-2-one (Solid, >98% purity).

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Amber microcentrifuge tubes (light sensitive).

Procedure:

  • Weighing: Accurately weigh 1–5 mg of the compound.

  • Dissolution: Dissolve in anhydrous DMSO to a final concentration of 10–20 mM .

    • Note: The methoxy group aids solubility, but vortexing may be required.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C in the dark. Stable for 6 months.

  • Working Solution: Dilute the stock into aqueous buffer (PBS, pH 7.4) immediately prior to use. Keep the final organic solvent concentration <1% (v/v) to prevent cytotoxicity or precipitation.

Protocol B: Spectroscopic Characterization (Solvatochromism)

Objective: Determine the optimal excitation/emission settings for the specific biological environment (lipid membrane vs. cytosol).

  • Preparation: Prepare 10 µM solutions of the probe in solvents of varying polarity: Toluene (non-polar), Dichloromethane (intermediate), Ethanol (polar protic), and PBS (aqueous).

  • Measurement:

    • Record Absorbance spectra (300–450 nm).

    • Record Emission spectra (400–600 nm) using

      
       at the absorbance maximum.
      
  • Analysis: Plot the emission maximum (

    
    ) vs. the solvent polarity parameter (e.g., Reichardt’s dye scale).
    
    • Expected Result: A bathochromic (red) shift in polar solvents indicates strong ICT character, validating the probe for membrane viscosity or polarity sensing.

Protocol C: Bioconjugation for Protease Substrate Synthesis

Objective: Synthesize a "Turn-On" probe where the fluorescence is quenched until enzymatic cleavage.

Mechanism: Acylation of the 6-amino group with a peptide sequence (via the C-terminus) suppresses the lone pair availability, quenching the ICT. Upon protease cleavage, the free amine is restored, recovering high fluorescence.

Workflow:

  • Activation: React the C-terminal carboxyl group of the target peptide (protected N-terminus) with EDC/NHS in dry DMF.

  • Coupling: Add 6-Amino-8-methoxy-2H-chromen-2-one (1.2 equivalents) and a base (DIPEA). Stir at room temperature for 12–24 hours.

  • Purification: Purify the conjugate via HPLC (C18 column). The product (Peptide-AMC derivative) should have significantly lower fluorescence than the free amine.

  • Validation: Incubate the probe with the specific protease (e.g., Trypsin, Caspase) and monitor fluorescence increase at 460 nm over time.

Part 3: Visualization & Pathways

Figure 1: Mechanism of Action – Fluorescence Switching

This diagram illustrates the "Off/On" switching mechanism utilized in protease sensing and pH detection.

FluorescenceMechanism FreeProbe Free 6-Amino-8-methoxycoumarin (Strong ICT) Emission Fluorescence Emission (460 nm - Cyan) FreeProbe->Emission Radiative Decay Acid Acidic Environment (Protonation) FreeProbe->Acid pH < 4.0 QuenchedProbe Acylated/Protonated Probe (Weak/No ICT) Protease Protease Enzyme (Cleavage) QuenchedProbe->Protease Substrate Binding Excitation Excitation (360 nm) Excitation->FreeProbe Absorbs Photon Excitation->QuenchedProbe Low Abs/Em Protease->FreeProbe Amide Bond Hydrolysis Acid->QuenchedProbe NH2 -> NH3+

Caption: The 6-amino group drives Intramolecular Charge Transfer (ICT). Acylation (peptide bonding) or protonation (low pH) locks the lone pair, quenching fluorescence. Enzymatic cleavage restores the free amine and fluorescence.

Part 4: Microscopy Configuration Guide

To image 6-Amino-8-methoxy-2H-chromen-2-one effectively, standard "DAPI" or "Coumarin" filter sets are recommended.

ComponentSpecificationRationale
Light Source LED (365 nm) or Mercury ArcThe excitation max is in the UV-A region. 405 nm lasers can excite it but with ~30-50% efficiency.
Excitation Filter 350/50 nm BandpassSelects the peak absorption while rejecting visible light.
Dichroic Mirror 400 nm LongpassReflects UV excitation, transmits blue emission.
Emission Filter 460/50 nm BandpassCaptures the cyan emission peak while blocking potential autofluorescence from flavins (green).
Detector PMT or sCMOSHigh sensitivity is required if the probe concentration is low (< 1 µM).

Troubleshooting Tips:

  • High Background: If using in tissue, UV excitation can cause autofluorescence. Use the 8-methoxy derivative's potentially red-shifted tail or time-gated imaging if available.

  • Photobleaching: Coumarins are moderately photostable but less so than Rhodamines. Use minimal laser power and anti-fade mounting media if fixing cells.

Part 5: References

  • Chemikart. (n.d.). 6-Amino-8-methoxy-2H-chromen-2-one Product Information. Retrieved from [Link]

  • Murata, C., et al. (2005).[1] Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. Retrieved from [Link]

  • Alzamami, A., et al. (2023).[2] Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity. ResearchGate. Retrieved from [Link]

Sources

Synthesis of 6-Amino-8-methoxy-2H-chromen-2-one Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Coumarin Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in the realm of drug discovery, with a rich history of therapeutic applications.[1] This versatile heterocyclic motif is abundant in nature and has been the subject of extensive synthetic exploration, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4] The biological significance of coumarins lies in their ability to interact with various biological targets, often through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.[5]

Among the diverse array of coumarin derivatives, those bearing an amino group have garnered significant attention for their potential as anticancer agents.[6][7] The introduction of an amino substituent can profoundly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby enhancing its interaction with biological macromolecules. Furthermore, the presence of a methoxy group, as in the 8-methoxy substituted coumarins, can also modulate the pharmacological profile, often contributing to increased potency and selectivity.[4][8]

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 6-amino-8-methoxy-2H-chromen-2-one, a key building block for the development of novel therapeutic agents. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the chosen synthetic strategies and reaction conditions. The application notes will delve into the potential of these derivatives in drug discovery, with a focus on their anticancer properties and underlying mechanisms of action.

PART 1: Synthetic Protocols

The synthesis of 6-amino-8-methoxy-2H-chromen-2-one can be efficiently achieved through a three-step sequence, commencing with the construction of the coumarin core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Step 1: Synthesis of 8-methoxy-2H-chromen-2-one via Pechmann Condensation

The Pechmann condensation is a classic and widely employed method for the synthesis of coumarins from phenols and β-ketoesters or their equivalents under acidic conditions.[9][10] In this protocol, we will utilize a variation of this reaction, condensing a suitably substituted phenol with malic acid, which serves as a C3-synthon.

Reaction Scheme:

Pechmann Condensation reactant1 2-Hydroxy-3-methoxybenzaldehyde reaction + reactant1->reaction reactant2 Malic Acid reactant2->reaction product 8-methoxy-2H-chromen-2-one reaction->product H₂SO₄ (conc.) Heat

Figure 1: Pechmann condensation for the synthesis of 8-methoxy-2H-chromen-2-one.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 100 mmol) and malic acid (14.7 g, 110 mmol).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask with constant stirring. The addition is exothermic and should be performed in an ice bath to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C in an oil bath and maintain this temperature for 2-3 hours. The color of the mixture will darken.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to afford pure 8-methoxy-2H-chromen-2-one as a crystalline solid.

Causality behind Experimental Choices:

  • 2-Hydroxy-3-methoxybenzaldehyde: This starting material provides the necessary phenolic hydroxyl group and the methoxy group at the desired positions for the final product.

  • Malic Acid: In the presence of a strong dehydrating acid like sulfuric acid, malic acid generates formylacetic acid in situ, which then condenses with the phenol.[11]

  • Concentrated Sulfuric Acid: It acts as both a catalyst and a dehydrating agent, driving the condensation and cyclization reactions to completion.[12]

  • Heating: The reaction requires thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • Recrystallization: This is a standard purification technique for solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Step 2: Nitration of 8-methoxy-2H-chromen-2-one

The next step involves the regioselective nitration of the 8-methoxy-2H-chromen-2-one at the C6 position. The electron-donating methoxy group at C8 and the activating nature of the coumarin ring direct the electrophilic substitution primarily to the C6 position.

Reaction Scheme:

Nitration Reaction reactant 8-methoxy-2H-chromen-2-one reaction + HNO₃/H₂SO₄ reactant->reaction product 8-methoxy-6-nitro-2H-chromen-2-one reaction->product 0-5 °C

Figure 2: Nitration of 8-methoxy-2H-chromen-2-one.

Protocol:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare a nitrating mixture by adding concentrated nitric acid (7.5 mL, ~180 mmol) dropwise to concentrated sulfuric acid (15 mL) while cooling in an ice-salt bath.

  • Reaction Setup: Dissolve 8-methoxy-2H-chromen-2-one (17.6 g, 100 mmol) in concentrated sulfuric acid (50 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of the coumarin, maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.[13]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The nitro-coumarin will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product, 8-methoxy-6-nitro-2H-chromen-2-one, can be purified by recrystallization from a suitable solvent such as acetic acid or an ethanol/water mixture.

Causality behind Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): This is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][14]

  • Low Temperature (0-5 °C): Maintaining a low temperature is crucial to control the rate of the exothermic nitration reaction, improve the regioselectivity for the 6-position, and minimize the formation of by-products.[15]

  • Recrystallization: This step is essential to obtain the pure 6-nitro isomer, separating it from any unreacted starting material and other isomeric by-products.

Step 3: Reduction of 8-methoxy-6-nitro-2H-chromen-2-one to 6-Amino-8-methoxy-2H-chromen-2-one

The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with tin(II) chloride (SnCl₂) in hydrochloric acid being a classic and reliable choice for nitro group reduction in the presence of other reducible functional groups.[16][17] Alternatively, catalytic hydrogenation offers a cleaner, albeit sometimes less selective, route.[18]

Reaction Scheme:

Reduction Reaction reactant 8-methoxy-6-nitro-2H-chromen-2-one reaction + SnCl₂·2H₂O / HCl (conc.) reactant->reaction product 6-Amino-8-methoxy-2H-chromen-2-one reaction->product Reflux

Figure 3: Reduction of the nitro group to an amine.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 8-methoxy-6-nitro-2H-chromen-2-one (22.1 g, 100 mmol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (100 mL).

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol) portion-wise with stirring. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 6-amino-8-methoxy-2H-chromen-2-one.

Causality behind Experimental Choices:

  • Stannous Chloride (SnCl₂): SnCl₂ is a chemoselective reducing agent that effectively reduces nitro groups to amines in the presence of other functional groups like the lactone in the coumarin ring.[17]

  • Hydrochloric Acid: The acidic medium is necessary for the reduction reaction with SnCl₂.

  • Reflux: Heating the reaction mixture increases the rate of the reduction.

  • Neutralization: The neutralization step is crucial to deprotonate the anilinium salt formed in the acidic medium and to precipitate the free amine.

  • Purification: Recrystallization or column chromatography is necessary to obtain the final product in high purity.

PART 2: Application Notes for Drug Discovery

The 6-amino-8-methoxy-2H-chromen-2-one scaffold is a highly valuable platform for the development of new therapeutic agents, particularly in the field of oncology. The strategic placement of the amino and methoxy groups provides opportunities for further derivatization to fine-tune the pharmacological properties and explore structure-activity relationships (SAR).

Anticancer Potential and Mechanism of Action

Numerous studies have highlighted the anticancer potential of aminocoumarin derivatives.[7][19] These compounds can exert their cytotoxic effects through various mechanisms, including:

  • Induction of Apoptosis: Aminocoumarins have been shown to induce programmed cell death (apoptosis) in cancer cells.[3] This is often mediated through the modulation of key apoptotic proteins such as the Bcl-2 family and the activation of caspases.

  • Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or G1.[3]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Several coumarin derivatives have been found to inhibit this pathway, leading to a reduction in tumor growth.[5]

The 6-amino group on the coumarin ring serves as a key handle for chemical modification. It can be acylated, alkylated, or used to form Schiff bases, allowing for the introduction of a wide range of substituents. These modifications can enhance the compound's binding affinity to its biological target, improve its pharmacokinetic properties, and modulate its overall efficacy.

The 8-methoxy group also plays a significant role in the biological activity of these compounds. It can influence the molecule's lipophilicity, which affects its ability to cross cell membranes, and can also participate in hydrogen bonding or other interactions with the target protein.[20][21]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-amino-8-methoxy-2H-chromen-2-one scaffold can provide valuable insights into the structure-activity relationships of this class of compounds. Key areas for exploration include:

  • Derivatization of the 6-Amino Group:

    • Acylation: Introducing various acyl groups can modulate the electronic and steric properties of the molecule.

    • Sulfonylation: The introduction of sulfonamide moieties can enhance the biological activity, as seen in some anticancer drugs.

    • Formation of Heterocyclic Rings: The amino group can be used as a starting point for the synthesis of fused heterocyclic systems, which can lead to novel compounds with unique pharmacological profiles.

  • Modification of the Coumarin Core:

    • Substitution at the 3- and 4-positions: Introducing different substituents on the pyrone ring can significantly impact the biological activity.

    • Halogenation: The introduction of halogens at various positions on the benzene ring can influence the lipophilicity and metabolic stability of the compound.

The following diagram illustrates a general workflow for the exploration of SAR based on the 6-amino-8-methoxy-2H-chromen-2-one scaffold.

SAR Workflow start 6-Amino-8-methoxy-2H-chromen-2-one Scaffold derivatization Chemical Derivatization (Acylation, Alkylation, etc.) start->derivatization library Library of Derivatives derivatization->library screening Biological Screening (e.g., Anticancer Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->derivatization Feedback for new designs optimization Lead Optimization sar->optimization candidate Drug Candidate optimization->candidate

Figure 4: A workflow for SAR studies of 6-amino-8-methoxy-2H-chromen-2-one derivatives.

Quantitative Data Summary

The following table summarizes key data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
8-methoxy-2H-chromen-2-oneC₁₀H₈O₃176.17Crystalline solid
8-methoxy-6-nitro-2H-chromen-2-oneC₁₀H₇NO₅221.17Yellow solid
6-Amino-8-methoxy-2H-chromen-2-oneC₁₀H₉NO₃191.18Solid

Conclusion

The synthetic protocols and application notes presented in this guide provide a comprehensive resource for researchers and scientists engaged in the discovery and development of novel coumarin-based therapeutic agents. The 6-amino-8-methoxy-2H-chromen-2-one scaffold represents a promising starting point for the design of new drugs with potential applications in oncology and other therapeutic areas. The detailed methodologies and mechanistic insights provided herein are intended to facilitate the efficient synthesis and rational design of new derivatives with improved pharmacological profiles.

References

  • Studies in synthesis and anticancer activity of 6-aminocoumarin/piperazine hybrids. (2024). RSC Advances.
  • Synthesis of novel 6-aminocoumarin derivatives as potential–biocompatible antimicrobial and anticancer agents. (n.d.).
  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2025). International Journal of Molecular Sciences. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2025).
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). Molecules. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry. [Link]

  • 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. (2020). World Journal of Organic Chemistry.
  • A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology. [Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). Molecules.
  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. [Link]

  • Pechmann Condens
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing.
  • A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines. (2015).
  • The condensation of some phenols with malic acid, maleic acid and maleic anhydride. (n.d.).
  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). Molecules. [Link]

  • Effect of Chemical Modification involving Phenolic Hydroxyl Group on the Biological Activity of N
  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025). Molecules.
  • One-Pot Synthesis of Coumarin Derivatives. (2019). IntechOpen. [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR.
  • Technical Support Center: Synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one. (n.d.). Benchchem.
  • Pechmann condensation. (n.d.). Wikipedia. [Link]

  • Antimicrobial, Antiproliferative Effects and Docking Studies of Methoxy Group Enriched Coumarin-Chalcone Hybrids. (2023). PubMed.
  • What are the ratios of nitric acid and sulfuric acid in a nitration reaction? (2018). Quora. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. [Link]

  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • Nitration, Methods and Mechanisms. (2025).
  • Nitration of Substituted Aromatic Rings and R
  • Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Applic
  • pechmann #reaction #mechanism | organic chemistry. (2021). YouTube. [Link]

  • What groups can be reduced by Sn/HCl? (2025). Chemistry Stack Exchange. [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nitration of 2H-chromen-2-one (2) and reduction of... (n.d.).
  • Do nitration mixture work if both the nitric and sulfuric acid are dilute? (2025). Reddit. [Link]

Sources

Application Note: High-Performance Analytical Profiling of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the detection, quantification, and validation of 6-Amino-8-methoxy-2H-chromen-2-one (6-Amino-8-methoxycoumarin). It synthesizes principles of fluorometric analysis and mass spectrometry into a cohesive protocol for drug development and bioanalytical research.

Target Analyte: 6-Amino-8-methoxy-2H-chromen-2-one (C₁₀H₉NO₃) Primary Applications: Fluorogenic Metabolite Profiling, Protease Substrate Analysis, Pharmacokinetics (PK).[1][2] Methodology: HPLC-FLD (Routine) & LC-MS/MS (Trace Bioanalysis).[1]

Compound Profile & Physicochemical Basis

Understanding the molecule's behavior is the prerequisite for robust method development. This coumarin derivative possesses two critical functional groups that dictate detection strategy:

  • 6-Amino Group: Acts as a strong auxochrome, donating electrons to the conjugated system, significantly enhancing fluorescence quantum yield. It also serves as the protonation site (

    
    ) for positive electrospray ionization (ESI+).
    
  • 8-Methoxy Group: Induces a bathochromic (red) shift in emission and improves solubility in organic extraction solvents compared to the parent aminocoumarin.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 191.18 g/mol Monoisotopic Mass: 191.06
Precursor Ion

Primary target for MRM transitions.[1]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; suitable for C18 retention.[1]
Fluorescence Ex: 360 nmEm: 465 nm
Solubility DMSO, Acetonitrile, MethanolStock solutions should be prepared in DMSO.

Experimental Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate detection modality based on sample concentration and matrix complexity.

Workflow Sample Biological/Chemical Sample Conc_Check Est. Concentration? Sample->Conc_Check High_Conc > 1 µg/mL (QC, Synthesis) Conc_Check->High_Conc High Low_Conc < 100 ng/mL (PK, Plasma) Conc_Check->Low_Conc Trace HPLC_FLD Method A: HPLC-FLD (High Precision) High_Conc->HPLC_FLD LC_MS Method B: LC-MS/MS (High Sensitivity) Low_Conc->LC_MS Data Quantification & Validation HPLC_FLD->Data LC_MS->Data

Figure 1: Analytical decision tree for 6-Amino-8-methoxy-2H-chromen-2-one quantification.

Protocol A: HPLC-Fluorescence (FLD)

Best for: Purity checks, enzymatic assays, and high-concentration formulation analysis.[1] Mechanism: Exploits the native fluorescence of the coumarin core. This method is cost-effective and offers superior baseline stability compared to UV.[1]

Chromatographic Conditions
  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers fluorescence stability).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
8.060Linear Gradient
8.195Wash
10.095Hold Wash
10.110Re-equilibration
Detection Parameters
  • Excitation: 360 nm

  • Emission: 465 nm[1]

  • Gain: Medium (Adjust based on linearity test).

Expert Insight: Avoid acidic mobile phases (pH < 3) for fluorescence detection if possible. Strong protonation of the 6-amino group can quench fluorescence intensity via photo-induced electron transfer (PET) mechanisms.[1] Ammonium acetate at pH 5.5 maintains the amine in a state that maximizes quantum yield.

Protocol B: LC-MS/MS (Bioanalysis)

Best for: Pharmacokinetics (PK), plasma stability, and trace metabolite identification. Mechanism: Positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Source Temp: 400°C.

  • Curtain Gas: 30 psi.

MRM Transitions

The precursor ion


 is selected. Fragmentation typically involves the loss of the methyl radical from the methoxy group or the loss of CO from the lactone ring.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
Quantifier 192.1177.125Loss of Methyl (-CH₃)
Qualifier 1 192.1164.130Loss of CO (-28)
Qualifier 2 192.1149.135Combined loss (-CH₃ & -CO)
UHPLC Conditions
  • Column: UPLC HSS T3 C18,

    
     (Retains polar amines better).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Expert Insight: Unlike the FLD method, the LC-MS method requires an acidic mobile phase (Formic Acid). The protonation of the 6-amino group is essential for efficient ionization and sensitivity in the MS source.

Sample Preparation Protocols

Proper sample cleanup is critical to prevent matrix effects, especially in fluorescence (quenching) and MS (ion suppression).

Method 1: Protein Precipitation (PPT) - High Throughput[1][3]
  • Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 7-amino-4-methylcoumarin).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a vial insert.

  • Inject 2-5 µL.

Method 2: Solid Phase Extraction (SPE) - High Sensitivity

For limits of quantification (LOQ) below 1 ng/mL.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.[1]

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Mix 100 µL sample with 200 µL 0.1% Formic Acid; load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elute: 2 x 250 µL Methanol.

  • Evaporate & Reconstitute: Dry under Nitrogen; reconstitute in 100 µL Mobile Phase A.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following acceptance criteria must be met during method setup.

ParameterAcceptance Criteria (Bioanalytical)Troubleshooting
Linearity (

)

(Weighted

)
If curving at high end, check detector saturation.
Accuracy 85-115% of nominalIf failing, check Internal Standard stability.
Precision (CV)

(

at LLOQ)
If high, optimize injection volume or needle wash.
Recovery Consistent (

)
Compare pre- vs. post-extraction spikes.[1]
Matrix Effect

(LC-MS)
If suppression occurs, switch from PPT to SPE.[1]

Biological Pathway Context

This compound often serves as a fluorogenic leaving group in protease assays or a metabolite in cytochrome P450 studies.

Pathway Substrate Peptide-AMC Derivative (Non-Fluorescent) Cleavage Enzymatic Hydrolysis Substrate->Cleavage Enzyme Protease / CYP450 Enzyme->Cleavage Product 6-Amino-8-methoxy-2H-chromen-2-one (Highly Fluorescent) Cleavage->Product Signal ON (465 nm) Peptide Peptide Fragment Cleavage->Peptide

Figure 2: Enzymatic release mechanism generating the fluorescent signal.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 6-Amino-chromen-2-one Product Specification. Retrieved from [1]

  • Murata, C., et al. (2005).[4][5] "Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin...". Chemical & Pharmaceutical Bulletin. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Coumarins and Other UV-Excitable Fluorophores.[1] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-8-methoxy-2H-chromen-2-one Photophysics

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Fluorescence Quenching & Signal Instability Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" in Your Cuvette

Welcome to the technical support hub for 6-Amino-8-methoxy-2H-chromen-2-one . You are likely here because your fluorescence data is behaving erratically—signals are vanishing, plots are curving, or emission maxima are shifting unexpectedly.

This molecule is not a simple fluorophore; it is a push-pull system . The electron-donating amino group at position 6 and the electron-withdrawing lactone ring create an Intramolecular Charge Transfer (ICT) state upon excitation. While this makes it a sensitive probe, it also makes it highly susceptible to environmental interferences that mimic "quenching."

This guide moves beyond basic operation to deep-dive troubleshooting. We will validate your quenching data, eliminate artifacts, and confirm the physical mechanism.

Module 1: Diagnostic Workflow

Before calculating binding constants, you must classify the spectral behavior. Use this logic flow to determine your troubleshooting path.

TroubleshootingFlow Start START: Observation CheckAbs Step 1: Check Absorbance (OD) Start->CheckAbs HighOD OD > 0.1 at λex or λem? CheckAbs->HighOD CheckShift Step 2: Check Emission Shift BlueShift Blue Shift Observed? CheckShift->BlueShift CheckTemp Step 3: Temperature Study TempResponse Response to Heat? CheckTemp->TempResponse HighOD->CheckShift No IFE Artifact: Inner Filter Effect (See Module 3) HighOD->IFE Yes BlueShift->CheckTemp No Protonation Artifact: Protonation (pH) (See Module 2) BlueShift->Protonation Yes (in acid) Dynamic Mechanism: Dynamic Quenching (Collisional) TempResponse->Dynamic Quenching Increases Static Mechanism: Static Quenching (Complex Formation) TempResponse->Static Quenching Decreases

Figure 1: Decision matrix for isolating the root cause of fluorescence loss.

Module 2: Baseline "Bugs" (False Quenching)

Before assuming your ligand is quenching the coumarin, you must rule out environmental factors that kill the quantum yield.

Issue 1: The pH Trap (Protonation)

Symptom: Fluorescence disappears or blue-shifts significantly upon adding a slightly acidic "quencher." Mechanism: The 6-amino group is the electron donor driving the ICT state. If the lone pair on the nitrogen is protonated (


), the "push-pull" system collapses, and the molecule becomes non-fluorescent or shifts to the blue (local excitation state).
Validation Protocol: 
  • Check: Is your quencher acidic (e.g., an HCl salt of a drug)?

  • Test: Measure the fluorescence of the coumarin in a buffer titration from pH 4 to pH 9.

  • Rule: If fluorescence drops >20% within 1 pH unit of your experimental condition, you are measuring pH sensitivity, not binding.

Issue 2: The TICT State (Solvent Polarity)

Symptom: Drastic loss of intensity when changing solvents (e.g., moving from Toluene to Methanol). Mechanism: In polar solvents, 6-aminocoumarins can undergo rotation of the amino group to form a Twisted Intramolecular Charge Transfer (TICT) state. This state is often non-emissive (dark), leading to rapid non-radiative decay. Guidance:

  • Avoid: 100% water if possible; it often favors the dark TICT state for this scaffold.

  • Optimize: Use mixtures (e.g., EtOH/Water or DMSO/Water) to balance solubility and quantum yield.

Module 3: The "Artifact" Killer (Inner Filter Effect)

The #1 error in quenching studies is failing to correct for the Inner Filter Effect (IFE). If your quencher absorbs light at the excitation wavelength (


) or the emission wavelength (

), it acts as a "filter," reducing the observed signal without actually interacting with the coumarin.
IFE Correction Protocol

Requirement: You must measure the UV-Vis absorbance of the mixture (fluorophore + quencher) at every concentration point.

The Correction Formula:



VariableDefinitionSource

True Fluorescence IntensityCalculated

Measured Fluorescence IntensityFluorometer

Absorbance at Excitation

UV-Vis Spectrophotometer

Absorbance at Emission

UV-Vis Spectrophotometer

Step-by-Step Workflow:

  • Prepare Samples: Prepare your titration series (Coumarin + increasing Quencher).

  • Measure UV-Vis: Record the absorbance spectrum for each sample. Note the OD at your

    
     (e.g., 340 nm) and 
    
    
    
    (e.g., 460 nm).[1]
  • Check Threshold: If

    
    , dilution is required. The correction formula becomes inaccurate at high optical densities (geometry dependent).
    
  • Calculate: Apply the formula above to every data point before plotting the Stern-Volmer graph.

Module 4: Mechanism Validation (Static vs. Dynamic)

Once artifacts are removed, you likely have a Stern-Volmer plot. Is it linear? Is it curved? What does it mean?

The Stern-Volmer Equation

[2][3]
Interpreting the Data

Use this table to interpret your


 and plot shape.
ObservationDiagnosisVerification Experiment
Linear Plot Single Mechanism (Static OR Dynamic)Temperature Study (Required)
Upward Curvature Combined Static + DynamicFit to:

Downward Curvature Accessible/Inaccessible PopulationsModified Stern-Volmer Plot (Lehrer Plot)
The Temperature "Litmus Test"

This is the only definitive way to distinguish binding (Static) from collision (Dynamic).

  • Dynamic Quenching: Relies on diffusion. Higher Temperature = Faster Diffusion = More Quenching (

    
     increases).
    
  • Static Quenching: Relies on complex stability. Higher Temperature = Complex Dissociation = Less Quenching (

    
     decreases).
    

QuenchingLogic Input Stern-Volmer Plot Heat Increase Temp (e.g., 25°C -> 45°C) Input->Heat ResultUp Slope Increases Heat->ResultUp More collisions ResultDown Slope Decreases Heat->ResultDown Complex breaks ConclDyn Dynamic Quenching (Collisional) ResultUp->ConclDyn ConclStat Static Quenching (Ground State Complex) ResultDown->ConclStat

Figure 2: Temperature dependence logic for mechanism confirmation.

FAQ: Specific Anomalies

Q: My Stern-Volmer plot is linear, but the


 is massive (

). Is this dynamic quenching?
A: Unlikely. The maximum dynamic quenching constant (

) is limited by diffusion (approx

). If you divide your

by the lifetime

(typically ~2-4 ns for coumarins) and get a

, it is Static Quenching (binding), not collisional.

Q: The emission peak shifts Red as I add the quencher. A: This suggests Exciplex Formation . The excited fluorophore and the quencher form a charge-transfer complex that emits at a lower energy. This is common with amine-rich quenchers.

Q: Can I use this molecule to sense metal ions? A: Yes, but be careful. Paramagnetic ions (Cu²⁺, Fe³⁺) quench via electron transfer. However, diamagnetic ions (Zn²⁺) might enhance fluorescence or shift the spectrum by blocking the lone pair on the 6-amino group, preventing TICT formation (Chelation Enhanced Fluorescence - CHEF).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on IFE correction and Stern-Volmer kinetics).

  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. (Details on aminocoumarin TICT states and solvent sensitivity).

  • Horiba Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE). (Technical note on the mathematical derivation of IFE correction).

  • BenchChem Technical Support. (2025). pH-dependent fluorescence quenching of 3-Aminocoumarin.[4] (Analogous mechanisms for amino-substituted coumarins).

Sources

Technical Support Center: Optimizing the Synthesis Yield of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of 6-Amino-8-methoxy-2H-chromen-2-one (CAS: 855161-90-9). This guide is designed for researchers, application scientists, and drug development professionals aiming to optimize the yield and purity of this critical heterocyclic building block. The synthesis of 8-methoxycoumarin derivatives typically relies on a robust multi-step sequence involving regioselective nitration, coumarin core condensation, and chemoselective reduction.

Below, you will find validated protocols, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yield experimental workflow.

Mechanistic Pathway & Synthesis Workflow

The most efficient and scalable route to 6-amino-8-methoxy-2H-chromen-2-one begins with o-vanillin. The workflow leverages the directing effects of the phenol and methoxy groups, followed by a Perkin-type cyclization and a selective reduction of the nitro intermediate.

G A o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) B Nitration (HNO₃ / AcOH, 0-5°C) A->B C 5-Nitro-o-vanillin (2-Hydroxy-3-methoxy-5-nitrobenzaldehyde) B->C D Perkin Condensation (Ac₂O / NaOAc, 170°C) C->D E 8-Methoxy-6-nitro-2H-chromen-2-one D->E F Reduction (SnCl₂·2H₂O / HCl, Reflux) E->F G 6-Amino-8-methoxy-2H-chromen-2-one (Target Molecule) F->G

Figure 1: Stepwise synthetic pathway for 6-Amino-8-methoxy-2H-chromen-2-one from o-vanillin.

Validated Experimental Protocols & Causality

As a self-validating system, each protocol below includes the mechanistic causality behind the experimental conditions. Understanding why a parameter is set ensures you can adapt to scale-up variations and troubleshoot deviations in real-time.

Step 1: Regioselective Nitration of o-Vanillin

Protocol: Dissolve o-vanillin in glacial acetic acid and cool the reactor to 0–5 °C. Add concentrated HNO₃ dropwise over 30–45 minutes, strictly maintaining the internal temperature below 10 °C. Stir for 2 hours, then pour the mixture into crushed ice. Filter, wash with cold water, and dry the yellow precipitate to yield 5-nitro-o-vanillin. Causality: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho/para directing. Because the -OH group is a stronger electron-donating group, it dictates the regiochemistry. Position 5 is para to the -OH group and sterically unhindered, leading to highly regioselective nitration. Strict thermal control prevents oxidative cleavage of the sensitive aldehyde group.

Step 2: Perkin Condensation (Coumarin Core Formation)

Protocol: Combine 5-nitro-o-vanillin with freshly fused (anhydrous) sodium acetate (NaOAc) and acetic anhydride (Ac₂O). Reflux the mixture vigorously at 170–180 °C for 6–8 hours. Cool the dark mixture to 60 °C and pour into vigorously stirred ice water. Filter the resulting solid and recrystallize from ethanol to yield 8-methoxy-6-nitro-2H-chromen-2-one. Causality: The acetate ion acts as a base, deprotonating the α-carbon of acetic anhydride to form an enolate equivalent. This attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular esterification (lactonization) with the ortho-phenolic -OH group and the elimination of acetic acid forms the coumarin ring. The high thermal energy (170 °C) is strictly required to overcome the activation barrier of the final dehydration and cyclization steps.

Step 3: Chemoselective Reduction of the Nitro Group

Protocol: Suspend 8-methoxy-6-nitro-2H-chromen-2-one in absolute ethanol. Add a 5-molar excess of SnCl₂·2H₂O followed by concentrated HCl. Reflux for 2–3 hours until the starting material is consumed (monitor via TLC). Cool to room temperature and basify the aqueous mixture to pH > 12 using 20% w/v NaOH. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target amine. Causality: Stannous chloride (SnCl₂) in acidic media is a highly chemoselective reducing agent. It reduces the aromatic nitro group to a primary amine via a series of electron and proton transfers without reducing the C3-C4 alkene or the lactone carbonyl of the coumarin core. The critical basification step (pH > 12) converts insoluble tin(II/IV) hydroxides into soluble stannate complexes, breaking the emulsion and allowing the free amine to partition cleanly into the organic phase.

Quantitative Data & Yield Optimization

Reaction StepReagents & Critical ConditionsExpected YieldCommon ImpuritiesOptimization Strategy
1. Nitration HNO₃, AcOH, strictly 0–5 °C75–85%Oxidized phenolics, dinitro byproductsEnsure strict thermal control; use slow, dropwise addition of HNO₃.
2. Condensation Ac₂O, NaOAc, 170 °C, 8h60–70%Uncyclized intermediate, acetylated phenolUse freshly fused NaOAc; maintain vigorous reflux to drive dehydration.
3. Reduction SnCl₂·2H₂O, HCl, EtOH, Reflux80–90%Unreacted nitrocoumarin, tin complexesAggressive basification (pH > 12) during workup to solubilize tin salts.
Overall 3-Step Sequence ~35–53% N/A Purify intermediates via recrystallization before proceeding to the next step.

Troubleshooting & FAQs

Q: Why is my nitration yield low, and why am I seeing a dark, gummy residue instead of a crisp yellow powder? A: A gummy, dark residue indicates oxidative degradation of the aldehyde or the formation of polymeric byproducts. The nitration of electron-rich benzaldehydes is highly exothermic. If the internal temperature exceeds 10 °C during the HNO₃ addition, the nitric acid acts as an oxidant rather than a nitrating agent. Ensure the reaction flask is submerged in an ice-salt bath and the addition rate is strictly controlled.

Q: The Perkin condensation yielded a mixture of unreacted starting material and an intermediate. How do I drive the reaction to completion? A: The intermediate is likely the uncyclized O-acetylated cinnamic acid derivative. This stall occurs if the reaction temperature is too low or if moisture has deactivated the anhydride. Ensure you are using freshly fused (anhydrous) sodium acetate and maintain a vigorous reflux (oil bath at ~180 °C) to provide the necessary thermal energy for the final lactonization step.

Q: During the SnCl₂ reduction workup, my product is trapped in a thick, unfilterable white emulsion. How can I recover the amine? A: This is the most common pitfall in SnCl₂ reductions. The emulsion consists of gelatinous tin hydroxides that form at neutral to slightly basic pH. To resolve this, you must aggressively basify the aqueous layer to pH > 12 using concentrated NaOH (e.g., 20% w/v). This converts the insoluble hydroxides into water-soluble stannate complexes (e.g.,[Sn(OH)₆]²⁻), immediately breaking the emulsion and allowing for a clean liquid-liquid extraction.

Q: Can I use Palladium on Carbon (Pd/C) with hydrogen gas instead of SnCl₂ for the reduction? A: Yes, catalytic hydrogenation is a viable, greener alternative. However, the C3-C4 double bond of the coumarin ring is susceptible to over-reduction under high H₂ pressure. If using Pd/C, strictly monitor the reaction via TLC, use atmospheric pressure H₂ (balloon method) at room temperature, and stop the reaction immediately upon consumption of the nitro intermediate to preserve the coumarin core.

References

  • Khirallah et al., "Unveiling the antitumor potential of novel N-(substituted-phenyl)

Technical Support Center: Enhancing the Photostability of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Amino-8-methoxy-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorescent scaffold. Our goal is to provide you with in-depth, actionable insights to mitigate photobleaching and enhance the reliability of your experimental data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the photostability of 6-Amino-8-methoxy-2H-chromen-2-one, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What is photobleaching and why is my 6-Amino-8-methoxy-2H-chromen-2-one sample losing its fluorescence during imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. When 6-Amino-8-methoxy-2H-chromen-2-one absorbs a photon, it is elevated to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) by emitting a photon (fluorescence), which is the desired outcome.

However, a competing and destructive pathway exists. The excited molecule can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[1] Molecules in the triplet state do not fluoresce and are highly susceptible to reactions with their environment, particularly with ground-state molecular oxygen (³O₂).[2] This interaction generates highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (OH•).[3][4] These ROS can then attack and irreversibly destroy the coumarin molecule, rendering it non-fluorescent. This entire process is the primary cause of signal loss in your experiments.[5]

G cluster_photodegradation Photodegradation Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption Bleached Bleached Fluorophore (Non-fluorescent) S0->Bleached Direct Attack by ROS S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, OH•) T1->ROS Energy Transfer ROS->Bleached Chemical Attack O2 Molecular Oxygen (³O₂)

Caption: Jablonski diagram illustrating the competition between fluorescence and photobleaching pathways.

Q2: What general strategies can I employ to improve the photostability of my compound?

A2: There are three primary strategies to combat photobleaching:

  • Environmental Modification: This involves adding chemical agents to your sample medium that intercept the destructive pathways. These include antioxidants that scavenge ROS and triplet-state quenchers that deactivate the T₁ state before it can react with oxygen.[5][6][7]

  • Experimental Parameter Optimization: This strategy focuses on minimizing the conditions that lead to photobleaching during data acquisition. It involves reducing illumination intensity, minimizing exposure time, and choosing the most photostable imaging conditions.[8]

  • Structural Modification: For applications in drug development and probe design, the core 6-Amino-8-methoxy-2H-chromen-2-one structure can be chemically modified to inherently resist photobleaching.[9][10]

Q3: How does the choice of solvent affect the photostability of aminocoumarins?

A3: The solvent environment has a profound impact on the photophysical properties of coumarin dyes.[11][12] Polar solvents can significantly shift the absorption and emission spectra.[13] More importantly, solvent polarity can influence the rate of non-radiative decay pathways, including those that lead to the formation of the reactive triplet state or through twisted intramolecular charge-transfer (TICT) states, which can reduce fluorescence quantum yield.[12] For instance, studies on coumarin photodimerization show that the quantum yield of intersystem crossing is significantly larger in polar solvents like water and methanol compared to nonpolar solvents like benzene.[14] Therefore, testing a range of solvents or buffer systems of varying polarity can be a crucial step in optimizing your experiment for maximal photostability.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions to common problems encountered during experiments with 6-Amino-8-methoxy-2H-chromen-2-one.

Problem 1: My fluorescence signal is decaying too rapidly during live-cell imaging.
  • Primary Cause: High levels of intracellular reactive oxygen species (ROS) generated by a combination of high-intensity illumination and cellular metabolic activity are rapidly degrading the fluorophore.

  • Solution A: Supplement Imaging Media with Antioxidants.

    • Rationale: Antioxidants directly neutralize ROS, preventing them from attacking the fluorophore.[4][5] They act as the first line of defense within the sample medium.

    • Recommended Agents:

      • Ascorbic Acid (Vitamin C): A potent and widely used antioxidant that effectively scavenges a variety of ROS.[15][16][17]

      • Trolox: A water-soluble analog of Vitamin E, shown to be highly effective in reducing phototoxicity and photobleaching in live-cell imaging.[3][18]

      • n-Propyl Gallate (nPG): A well-established antifade reagent effective for a range of fluorophores.[19][20]

AntioxidantRecommended Starting ConcentrationKey Considerations
Ascorbic Acid1-2 mMFreshly prepare solutions as it can oxidize. Can slightly lower the pH of the medium.[15]
Trolox300-500 µMHighly effective and generally well-tolerated by cells.[3][7]
n-Propyl Gallate1-2% in glycerol-based mounting media (for fixed cells)Primarily for fixed samples; can be cytotoxic for live-cell imaging.[19]
  • Solution B: Reduce Molecular Oxygen and Quench Triplet States.

    • Rationale: Photobleaching is often oxygen-dependent. Removing oxygen or adding agents that directly deactivate the fluorophore's reactive triplet state can dramatically increase photostability.[2][6]

    • Recommended Agents & Systems:

      • Oxygen Scavenging Systems (e.g., Oxyrase®): These enzymatic systems catalytically remove dissolved oxygen from the medium, minimizing the primary reactant for ROS formation.[8][18]

      • Triplet State Quenchers (e.g., Cyclooctatetraene - COT): These molecules accept energy from the triplet-state fluorophore, returning it to the ground state via a non-destructive, charge-neutral mechanism before it can react with oxygen.[1][7]

  • Solution C: Optimize Imaging Parameters.

    • Rationale: The rate of photobleaching is directly proportional to the intensity and duration of light exposure.

    • Actionable Steps:

      • Use Neutral Density Filters: Reduce the excitation light to the lowest level that provides an adequate signal-to-noise ratio.[8]

      • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

      • Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image captures to the longest duration that still resolves the biological process of interest.[8]

Problem 2: I am developing a new probe and need to quantify its photostability.
  • Primary Cause: A standardized method is required to compare the photostability of your new derivative against a known standard or the parent compound. The key metric is the photobleaching half-life (t₁/₂) or the photobleaching quantum yield (Φb).[21]

  • Solution: Perform a Quantitative Photostability Assay.

    • Rationale: This protocol provides a reproducible method to measure the rate of fluorescence decay under constant illumination, allowing for direct comparison between different molecules or conditions.[22][23]

G prep 1. Sample Preparation Prepare optically dilute solution (Abs < 0.1) mount 2. Sample Mounting Mount on microscope slide prep->mount setup 3. Microscope Setup Select ROI, set stable illumination, adjust camera mount->setup acquire 4. Image Acquisition Acquire time-lapse series under continuous illumination setup->acquire analyze 5. Data Analysis Measure mean fluorescence intensity in ROI for each frame acquire->analyze normalize 6. Normalization & Plotting Normalize intensity to t=0 and plot vs. time analyze->normalize calculate 7. Calculation Fit decay curve to an exponential function to find t₁/₂ normalize->calculate

Caption: Experimental workflow for determining fluorophore photostability.

  • Protocol: Measurement of Photobleaching Half-Life (t₁/₂)

    • Sample Preparation: Prepare a solution of 6-Amino-8-methoxy-2H-chromen-2-one (or its derivative) in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be adjusted to yield an absorbance of approximately 0.05 at the excitation maximum to prevent inner filter effects.[23] If testing antifade agents, prepare parallel samples with and without the agent.

    • Instrumentation: Use a fluorescence microscope (confocal or widefield) with a stable light source and a sensitive camera.[22]

    • Image Acquisition:

      • Mount a small volume of the sample on a microscope slide and cover with a coverslip.

      • Locate a region of interest (ROI) and focus.

      • Set the illumination intensity (e.g., laser power) to a fixed, constant level.

      • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 1-5 seconds) under continuous illumination.[21]

    • Data Analysis:

      • For each image in the time series, measure the mean fluorescence intensity within the ROI.

      • Subtract the background fluorescence from a region without the sample.[21]

      • Normalize the background-corrected intensity at each time point (I(t)) to the initial intensity at time zero (I₀).

      • Plot the normalized intensity (I(t)/I₀) against time.

      • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[22] A longer half-life indicates greater photostability.

Problem 3: My application requires maximum photostability. Are there structural modifications to the coumarin core that can help?
  • Primary Cause: The inherent electronic structure of 6-Amino-8-methoxy-2H-chromen-2-one makes it susceptible to photodegradation. Modifying this structure can alter the photophysical properties to favor fluorescence over destructive pathways.

  • Solution A: Introduce Halogen Atoms.

    • Rationale: Introducing a halogen (e.g., bromine) at the 3-position of the coumarin ring has been shown to significantly increase the photochemical quantum yield and shift the mechanism away from destructive homolysis pathways.[10]

  • Solution B: Incorporate Constrained Amino Groups.

    • Rationale: Replacing flexible N,N-dialkylamino groups with rigid cyclic amines, such as azetidine, can lead to an unprecedented improvement in the photostability of coumarin dyes.[9][10] This is thought to be due to an increase in the ionization potential, which destabilizes radical cation intermediates that lead to degradation.[10]

  • Solution C: Strategic Functionalization.

    • Rationale: The addition of specific functional groups can enhance photostability. For example, the synthesis of a 6-bromo-7-hydroxycoumarin-4-ylmethylnicotinamide derivative proved to be highly photochemically stable.[24][25] While not identical to your molecule, this demonstrates the principle that strategic derivatization can be a powerful tool for enhancing stability.

References

  • Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. PMC. [Link]

  • Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells. PMC. [Link]

  • Photobleaching in Live Cell Imaging. Biocompare. [Link]

  • Photodimerization of coumarin revisited: Effects of solvent polarity on the triplet reactivity and product pattern. RSC Publishing. [Link]

  • The effects of antioxidants on photo-toxicity in fluorescence live-cell imaging. Focus on Microscopy 2026. [Link]

  • Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. Europe PMC. [Link]

  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. RSC Publishing. [Link]

  • High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. ACS Publications. [Link]

  • Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. PubMed. [Link]

  • Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Europe PMC. [Link]

  • Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. PMC. [Link]

  • Synthesis and Photochemistry of Coumarin-Based Self-Assembled Monolayers on Silicon Oxide Surfaces. ResearchGate. [Link]

  • Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. St. Jude Children's Research Hospital. [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PMC. [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]

  • Enhancing Photostability of a Coumarin Dye by Self‐inclusion into a Cyclodextrin Cavity in Aqueous Solution and Living Cells. ResearchGate. [Link]

  • Synthesis and Study of Novel Coumarin Derivatives Potentially Utilizable as Memory Media. PMC. [Link]

  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. RSC Publishing. [Link]

  • Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants. Frontiers. [Link]

  • Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction. PMC. [Link]

  • basing photostability of coumarins. ResearchGate. [Link]

  • Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. ACS Publications. [Link]

  • Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential. RSC Publishing. [Link]

  • The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. [Link]

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC. [Link]

  • Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model. MDPI. [Link]

  • Detection of Reactive Oxygen Species by a Carbon-Dot–Ascorbic Acid Hydrogel. ACS Publications. [Link]

  • Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. Defense Technical Information Center. [Link]

  • Quenching of triplet state fluorophores for studying diffusion-mediated reactions in lipid membranes. PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. [Link]

  • Photostability Testing. Sampled. [Link]

  • Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. [Link]

  • Photostabilization strategies of photosensitive drugs. PubMed. [Link]

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challenges in the bioconjugation of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter roadblocks when working with fluorescent probes.

The molecule 6-Amino-8-methoxy-2H-chromen-2-one (a 6-amino-8-methoxycoumarin derivative) is a powerful fluorophore and building block. However, its unique electronic structure presents specific challenges during bioconjugation, including poor nucleophilicity, aqueous insolubility, pH-dependent degradation, and photophysical shifting.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind these issues and providing self-validating, field-proven protocols to ensure your conjugation workflows succeed.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield so low when reacting the 6-amino group with NHS-ester functionalized peptides in aqueous buffer? The Causality: The 6-amino group is an aromatic amine (aniline derivative). Unlike the highly nucleophilic aliphatic ε-amines of lysine residues (pKa ~10.5), the lone pair of electrons on the 6-amino nitrogen is delocalized into the electron-withdrawing coumarin


-system. This drastically reduces its nucleophilicity[1]. In an aqueous buffer at pH 7.4, standard NHS esters will undergo competitive hydrolysis (half-life of ~4-5 hours) long before the poorly nucleophilic aromatic amine can successfully attack the carbonyl[1].
The Fix:  Do not use aqueous NHS-ester chemistry when the coumarin is the nucleophile. Instead, perform the conjugation in anhydrous organic solvents using highly active coupling reagents (e.g., HATU/DIPEA), or convert the 6-amino group into an isothiocyanate (ITC) or azide to reverse the polarity and make the coumarin the electrophile[2].

Q2: I increased the buffer pH to 9.0 to deprotonate the amine and boost reactivity, but my coumarin degraded and lost fluorescence. What happened? The Causality: Coumarins are cyclic esters (lactones). While the 6-amino group is fully deprotonated at pH 9.0, the highly basic conditions introduce a fatal side reaction: hydroxide ions attack the lactone carbonyl carbon. This causes the lactone ring to open, irreversibly (or slowly reversibly) forming a water-soluble, non-fluorescent cis-2-hydroxycinnamic acid derivative known as coumarinic acid[3]. The Fix: Never exceed pH 8.0-8.5 when working with coumarin derivatives in aqueous media[3].

Q3: After successfully conjugating the coumarin to my peptide via an amide bond, the fluorescence shifted from blue-green to deep violet, and the signal dropped. Is my conjugate ruined? The Causality: Your conjugate is likely intact, but you have altered its photophysics. The free 6-amino group acts as a strong electron donor (auxochrome) in an Intramolecular Charge Transfer (ICT) system, pushing electron density toward the electron-withdrawing lactone carbonyl. This "push-pull" effect lowers the HOMO-LUMO gap, resulting in red-shifted fluorescence. When you acylate the amine to form an amide, the new carbonyl pulls electron density away from the coumarin ring, disrupting the ICT. This widens the energy gap, causing a hypsochromic (blue) shift and a drop in quantum yield[4]. The Fix: This shift is inherent to the chemistry. If preserving the exact excitation/emission profile is critical, do not conjugate through the 6-amino group. Instead, use a coumarin derivative with a pre-installed aliphatic linker (e.g., a carboxylic acid handle at position 3 or 4)[5].

Quantitative Data & Comparisons

To aid in your experimental design, refer to the following self-validating matrices.

Table 1: Photophysical & Chemical Property Shift Upon Conjugation

Property Free 6-Amino-8-methoxycoumarin Amide-Conjugated Coumarin Isothiocyanate-Activated
Amine pKa ~4.5 (Aromatic) N/A N/A
Nucleophilicity Low (Delocalized lone pair) None Highly Electrophilic

| Absorption Max (


)  | ~340 - 360 nm | ~320 - 330 nm (Blue-shifted) | ~330 - 340 nm |
| Emission Max (

)
| ~450 - 470 nm | ~410 - 430 nm (Blue-shifted) | ~420 - 440 nm | | ICT State | Strong (Push-Pull system) | Disrupted | Disrupted |

Table 2: pH Stability Matrix for Coumarin Bioconjugation

Buffer pH Lactone Ring Status Amine Reactivity Recommended Action
< 6.0 Highly Stable Protonated (Unreactive) Use for storage of stock solutions only.
6.5 - 7.5 Stable Free base, poor nucleophile Ideal pH for capturing highly reactive electrophiles.
7.5 - 8.0 Marginally Stable Free base Maximum limit for aqueous conjugation.

| > 8.5 | Unstable (Ring Opening) | Free base | AVOID . Leads to coumarinic acid formation. |

Diagnostic Workflows & Mechanistic Pathways

Workflow N1 6-Amino-8-methoxycoumarin N2 Aqueous Buffer Addition N1->N2 N3 Precipitation? N2->N3 N4 Add 10-20% DMSO/DMF N3->N4 Yes N5 Conjugation Reaction N3->N5 No N4->N5 N6 pH > 8.5? N5->N6 N9 Low Yield? N5->N9 N7 Lactone Hydrolysis (Loss of Fluorescence) N6->N7 Yes N8 Maintain pH 7.2-7.8 N6->N8 Preventative N8->N5 N10 Convert to Isothiocyanate or use HATU in DMF N9->N10 Yes (Poor Nucleophile) N11 Successful Conjugate N9->N11 No N10->N11

Troubleshooting workflow for the bioconjugation of 6-amino-8-methoxycoumarin.

Photophysics A Free Amine (-NH2) Strong Electron Donor Intramolecular Charge Transfer (ICT) B Acylation / Conjugation A->B C Amide (-NH-CO-R) Weak Electron Donor Disrupted ICT B->C D Hypsochromic (Blue) Shift & Quantum Yield Drop C->D

Mechanism of fluorescence shift upon acylation of the 6-amino group.

Standard Operating Procedures (SOPs)

To bypass the nucleophilicity limitations of the 6-amino group, use one of the two following validated methodologies depending on your target molecule.

Protocol A: Solution-Phase Amide Coupling (Coumarin as Nucleophile)

Use this protocol when conjugating the coumarin to a small molecule or peptide containing a free carboxylic acid. This avoids aqueous hydrolysis by utilizing anhydrous conditions.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and 6-Amino-8-methoxy-2H-chromen-2-one (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution. HATU is required here as standard EDC/NHS is insufficiently reactive for aromatic amines.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution may slightly change color upon base addition.

  • Incubation: Stir the reaction under an inert argon atmosphere at room temperature for 12–18 hours. Self-Validation: Monitor via LC-MS. The coumarin peak (~340 nm) should shift to the product mass, accompanied by a blue-shift in the UV trace.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol B: Isothiocyanate Activation for Protein Labeling (Coumarin as Electrophile)

Use this protocol when conjugating the coumarin to a large protein/antibody in aqueous buffer. We first convert the unreactive amine into a highly reactive electrophile.

Step 1: Isothiocyanate Conversion

  • Dissolve 6-Amino-8-methoxy-2H-chromen-2-one (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the flask to 0°C. Dropwise, add 1,1'-thiocarbonyldi-2(1H)-pyridone (TDP) or thiophosgene (1.2 eq).

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Evaporate the solvent and purify via flash chromatography to isolate the coumarin-isothiocyanate.

Step 2: Protein Conjugation

  • Buffer exchange your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.0). Do not exceed pH 8.5 to prevent lactone hydrolysis.

  • Dissolve the coumarin-isothiocyanate in molecular biology grade DMSO.

  • Slowly add the DMSO solution to the protein dropwise while vortexing. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubate in the dark for 2 hours at room temperature.

  • Remove unreacted dye using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Lactonization of o-coumaric acid by PON1 and rPON3 Source: Chemico-Biological Interactions (via ResearchGate) URL:[Link]

  • Changes in the fluorescence intensities of 6-amino coumarin (L) upon addition of NO2- Source: ResearchGate URL:[Link]

  • Packing-induced solid-state fluorescence and thermochromic behavior of peptidic luminophores Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Purification & Handling of 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification and handling of 6-Amino-8-methoxy-2H-chromen-2-one (6-amino-8-methoxycoumarin). As a highly functionalized coumarin derivative, this compound presents unique challenges. The presence of both an electron-donating methoxy group and a primary amine renders the aromatic system exceptionally electron-rich, making it highly susceptible to oxidative degradation. Furthermore, the inherent 2H-chromen-2-one (lactone) core is sensitive to nucleophilic attack and base-catalyzed ring opening [1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic protocols to explain the mechanistic causality behind purification failures and provides self-validating workflows to ensure high-yield, high-purity recovery.

Mechanistic Pathways & Workflow Visualization

Understanding the chemical vulnerabilities of your target compound is the first step in designing a successful purification strategy. The diagram below illustrates the primary degradation pathways that lead to yield loss during standard workups.

Fig 1: Primary degradation and loss pathways for 6-amino-8-methoxycoumarin.

To circumvent these pathways, we employ a highly controlled purification workflow prioritizing mild conditions, inert atmospheres, and deactivated stationary phases.

Fig 2: Optimized purification workflow for sensitive amino-coumarin derivatives.

Troubleshooting & FAQs

Q1: My purified product turns from pale yellow to dark brown/black after a few days on the bench. What is happening?

The Causality: The 6-amino and 8-methoxy groups are strongly electron-donating by resonance (+M effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This leads to the formation of highly conjugated, dark-colored quinone-imine derivatives or polymeric species. The Solution:

  • During Purification: Degas all chromatography solvents by sparging with Argon or Nitrogen for 15 minutes prior to use.

  • Storage: Always store the final product under an inert atmosphere (Argon) in amber vials at -20°C.

Q2: I attempted an acid-base extraction to purify the amine, but my yield plummeted to <20%. Where did my product go?

The Causality: You likely used a strong base (e.g., 1M NaOH) to deprotonate the amine salt. The coumarin core is a cyclic ester (lactone). At pH > 9, hydroxide ions rapidly attack the carbonyl carbon, cleaving the lactone ring to form a highly water-soluble sodium salt of the corresponding cis-hydroxycinnamic acid. While acidification can sometimes re-close the ring, the presence of the electron-donating groups often leads to side reactions or incomplete cyclization. The Solution: Never use strong bases with coumarins. To neutralize amine salts during workup, use a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, pH ~8.3) and extract immediately with Ethyl Acetate (EtOAc) [2].

Q3: The compound streaks severely on normal-phase silica gel, co-eluting with impurities. How do I fix this?

The Causality: Primary amines act as strong hydrogen-bond acceptors and donors. They interact aggressively with the acidic silanol groups (-SiOH) on the surface of standard silica gel, causing severe peak tailing and artificially broadening the elution band. The Solution: Deactivate the silica. Add 0.1% to 1.0% Triethylamine (TEA) to your mobile phase [1]. The TEA competitively binds to the acidic silanol sites, allowing the amino-coumarin to elute in a tight, symmetrical band. Note: Ensure the TEA is removed completely under high vacuum post-column, as residual amine can catalyze long-term degradation.

Q4: I synthesized this via reduction of 6-nitro-8-methoxycoumarin. The nitro precursor and the amino product have very similar Rf values. How do I separate them?

The Causality: The polarity shift between the nitro and amino groups on this specific scaffold can sometimes be masked by the dominant polarity of the lactone and methoxy groups, especially in non-polar solvent systems like Hexane/EtOAc. The Solution: Switch your solvent system. Instead of Hexane/EtOAc, use a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5). The amine will selectively hydrogen-bond with the methanol, significantly increasing its mobility relative to the nitro precursor. Alternatively, ensure 100% conversion during the reduction step by monitoring via LC-MS before initiating purification.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. If the visual or physical cues described in the steps do not occur, the user must halt and re-evaluate the upstream chemistry.

Protocol A: Amine-Optimized Flash Column Chromatography

This method is designed to prevent silanol-induced tailing and oxidative degradation during purification.

  • Solvent Preparation: Prepare the eluent system: Dichloromethane (DCM) and Methanol (MeOH). Add 0.5% (v/v) Triethylamine (TEA) to the DCM. Sparge both solvents with Argon for 10 minutes.

  • Column Packing: Slurry-pack standard silica gel (40–63 µm) using the DCM + 0.5% TEA solution. Flush the column with 2 column volumes (CV) of the same solvent to fully deactivate the silica.

  • Sample Loading: Dissolve the crude 6-Amino-8-methoxy-2H-chromen-2-one in the minimum amount of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite (do not dry load onto silica, as the extended contact time promotes degradation).

  • Elution:

    • Run 2 CV of 100% DCM (+0.5% TEA).

    • Initiate a shallow gradient: 99:1 DCM:MeOH to 95:5 DCM:MeOH over 10 CV.

    • Self-Validation Check: The product should elute as a distinct, bright blue fluorescent band under long-wave UV (365 nm). If the band is brown under visible light, oxidation has occurred on the column.

  • Recovery: Pool the fluorescent fractions. Evaporate the solvent under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation. Place on a high-vacuum line for 4 hours to remove residual TEA.

Protocol B: Inert-Atmosphere Recrystallization

For achieving >99% purity, especially for removing trace regioisomers or polymeric oxidized species [3].

  • Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser and an Argon balloon. Add absolute Ethanol (approx. 10 mL per gram of product).

  • Heating: Heat the suspension to 75°C under constant stirring until the solid completely dissolves.

    • Self-Validation Check: If a dark, insoluble residue remains, these are oxidized polymeric byproducts. Perform a hot filtration through a pre-warmed fritted funnel under Argon.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature very slowly (over 2-3 hours) while maintaining the Argon atmosphere. Pale yellow/tan needle-like crystals should begin to form.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals rapidly using a Büchner funnel. Wash the filter cake with ice-cold Ethanol (2 x 5 mL) followed by cold Hexane (10 mL) to aid drying.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel in the dark for 24 hours.

Quantitative Data Summary

The table below summarizes the expected outcomes of various purification techniques applied to 6-amino-8-methoxycoumarin, allowing researchers to select the method based on their specific purity requirements and scale.

Purification MethodExpected Yield RecoveryExpected Purity (HPLC)Target Impurities RemovedScalabilityPros / Cons
Mild Extraction (NaHCO₃) 85 - 95%70 - 80%Inorganic salts, water-soluble acidsHigh (>100g)Pro: Fast, prevents lactone opening.Con: Does not remove organic impurities.
Standard Silica (No TEA) 40 - 60%85 - 90%Non-polar organicsMedium (1-50g)Pro: Standard lab setup.Con: Severe yield loss due to irreversible binding; tailing.
Deactivated Silica (+TEA) 75 - 85%95 - 98%Unreacted nitro precursors, byproductsMedium (1-50g)Pro: Sharp peaks, high recovery.Con: Requires rigorous drying to remove TEA.
Recrystallization (EtOH) 60 - 75%> 99%Trace isomers, oxidized polymersHigh (>100g)Pro: Highest purity, scalable.Con: Requires semi-pure starting material (>85%).

References

  • Supuran, C. T., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. Molecules (MDPI). Available at:[Link]

  • Winum, J. Y., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Kumar, A., et al. (2011). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chemistry & Biology Interface (DigitalCommons@URI). Available at:[Link]

avoiding byproduct formation in 6-Amino-8-methoxy-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8M-AMINO Subject: Minimizing Byproduct Formation & Troubleshooting Synthesis Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Core Strategy

The synthesis of 6-Amino-8-methoxy-2H-chromen-2-one (6-Amino-8-methoxycoumarin) presents a unique set of challenges due to the electronic effects of the 8-methoxy group and the sensitivity of the lactone (coumarin) ring.

While the Pechmann Condensation is a classical route, it often suffers from poor regioselectivity and "Simonis" chromone byproducts when applied to electron-rich phenols. For high-purity applications (e.g., fluorescent probes or drug intermediates), we recommend the Stepwise Functionalization Route starting from o-vanillin. This pathway locks the regiochemistry early, minimizing difficult-to-separate isomers.

The "High-Fidelity" Route Overview
  • Nitration: o-Vanillin

    
     5-Nitro-o-vanillin (Regiochemistry locked).
    
  • Cyclization: Knoevenagel/Perkin condensation

    
     6-Nitro-8-methoxycoumarin.
    
  • Reduction: Chemoselective reduction

    
    Target Molecule .
    

Critical Process Modules & Troubleshooting

Module A: The Cyclization Stage (Avoiding Ring Hydrolysis)

Objective: Formation of the 6-nitro-8-methoxycoumarin intermediate. Primary Risk: Hydrolysis of the lactone ring during workup.

The coumarin ring is a lactone. Under basic conditions (pH > 10), it opens to form a water-soluble coumarinate salt. If you acidify too slowly or at high temperatures, the ring may not re-close, or you may isolate the coumarinic acid derivative.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Low Yield / Product in Aqueous Phase Ring Opening (Hydrolysis): The reaction mixture was likely too basic during workup, converting the coumarin to water-soluble sodium coumarinate.Acidification: Cool the aqueous layer to 0–5°C and acidify to pH 2–3 with dilute HCl. Stir for 30 mins to induce recyclization and precipitation.
Oily/Tarry Precipitate Polymerization: High reaction temperatures (>150°C) in the presence of acetic anhydride caused degradation.Thermal Control: Maintain reflux strictly at 120–130°C. Use fresh acetic anhydride.
Chromone Formation (Simonis) Wrong Mechanism: If using Pechmann condensation, P2O5 or weak acids favor chromones.Switch Catalyst: Use 70% H2SO4 and keep temperature <10°C during addition if using Pechmann. Ideally, switch to the Knoevenagel route.
Module B: The Reduction Stage (Chemoselectivity)

Objective: Reduce the -NO2 group to -NH2 without touching the C3-C4 double bond. Primary Risk: Over-reduction to dihydrocoumarin (saturation of the double bond).

The C3-C4 double bond in coumarins is conjugated with the carbonyl, making it susceptible to catalytic hydrogenation.

Recommended Protocol: Béchamp Reduction (Fe/AcOH) We advise against standard catalytic hydrogenation (H2/Pd-C) for this specific substrate unless strictly monitored, as it frequently yields the 3,4-dihydro byproduct.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-nitro-8-methoxycoumarin (1 eq) in glacial acetic acid (10-15 volumes). Heat to 80°C.

  • Addition: Add Iron powder (3-5 eq) portion-wise over 20 minutes.

    • Note: Activated Iron (washed with dilute HCl then dried) works best.

  • Reflux: Stir at reflux for 1-2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Critical): Filter hot to remove iron sludge. Pour filtrate into ice water. Neutralize with NaHCO3 only to pH 7-8 (do not exceed pH 9 to avoid ring opening).

Troubleshooting the Reduction:

ObservationRoot CauseCorrective Action
Product Melting Point Low (~10-20°C lower) Over-reduction: Formation of 3,4-dihydrocoumarin. Common with H2/Pd or excessive reaction times.Change Method: Switch to Fe/AcOH or SnCl2/HCl. These are chemoselective for nitro groups.[1][2][3]
Red/Orange Impurities Azo/Azoxy Intermediates: Incomplete reduction due to insufficient reducing agent or time.Push Reaction: Add 1 extra equivalent of Fe powder and reflux for 30 more minutes. Ensure vigorous stirring.
Loss of Product during Extraction Amine Salt Formation: The amine product forms a salt with acetic acid/HCl and stays in the water.Neutralization: Ensure the final aqueous phase is pH 7-8 before extracting with ethyl acetate.

Visualizing the Pathways

The following diagram illustrates the divergence between the "High-Fidelity" route and the "Risky" Pechmann route, highlighting where specific byproducts are generated.

SynthesisPathways cluster_legend Legend Key1 Target Pathway Key2 Critical Byproduct Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Nitration Nitration (HNO3/AcOH) Start->Nitration NitroVanillin 5-Nitro-o-vanillin Nitration->NitroVanillin Cyclization Perkin/Knoevenagel (Ac2O/NaOAc) NitroVanillin->Cyclization NitroCoumarin 6-Nitro-8-methoxycoumarin Cyclization->NitroCoumarin Main Route RingOpen Coumarinic Acid Salt (Hydrolyzed Ring) Cyclization->RingOpen pH > 10 (Workup Error) Reduction Chemoselective Reduction (Fe/AcOH or SnCl2) NitroCoumarin->Reduction Target 6-Amino-8-methoxy-2H-chromen-2-one Reduction->Target Fe/AcOH Dihydro 3,4-Dihydrocoumarin (Over-reduced) Reduction->Dihydro H2/Pd (Excess) Isomer Regioisomer: 8-Amino-6-methoxy... Chromone Simonis Chromone AltStart 2-Methoxy-4-aminophenol Pechmann Pechmann Condensation (H2SO4) AltStart->Pechmann Pechmann->Target Low Yield Pechmann->Isomer Poor Regiocontrol Pechmann->Chromone Simonis Reaction (P2O5 / Heat)

Caption: Synthesis logic flow comparing the recommended Knoevenagel route (Left) vs. the Pechmann route (Right), identifying critical nodes for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my final product sharp but 15°C lower than literature values?

  • Diagnosis: You likely have the 3,4-dihydro derivative. This occurs if you used catalytic hydrogenation (H2/Pd). The single bond reduces the rigidity of the molecule, lowering the melting point.

  • Solution: Verify with 1H NMR. The target molecule should show two doublets at

    
     6.0–8.0 ppm (J 
    
    
    
    9.5 Hz) for protons H3 and H4. If you see multiplets at
    
    
    2.0–3.0 ppm, you have the dihydro compound.

Q2: I see a spot on TLC that fluoresces intensely blue, but my product is supposed to be yellow-green. What is it?

  • Diagnosis: This is often the unreduced nitro-coumarin or an azoxy intermediate . Nitro coumarins often have different fluorescence properties than amino coumarins.

  • Solution: Your reduction is incomplete. Check the stoichiometry of your reducing agent (Iron/Tin) and ensure the reaction temperature was maintained at reflux.

Q3: Can I use the Pechmann condensation to save steps?

  • Diagnosis: While possible, condensing 2-methoxy-4-aminophenol with ethyl acetoacetate is risky. The amino group interferes with the acid catalyst, and the methoxy group activates the ring in a way that can lead to Simonis chromone formation (a pyrone ring instead of a coumarin lactone).

  • Recommendation: If you must use Pechmann, protect the amine (as an acetamide) first, and use 70-80% H2SO4 at low temperatures (0-10°C).

References & Grounding

  • BenchChem Technical Support. Synthesis of 6-Amino-4-methyl-2H-chromen-2-one and Coumarin Derivatives. (General protocols for Pechmann and Nitration/Reduction pathways).

  • Royal Society of Chemistry (RSC). Chemoselective reduction of nitro and nitrile compounds. (Protocols for selective reduction avoiding double bond saturation).

  • MDPI. Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (Detailed workup procedures for methoxy-substituted coumarins to avoid ring opening).

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Comparative analysis of Fe/HCl vs Catalytic Hydrogenation).

Sources

Technical Support Center: Troubleshooting Spectral Overlap with 6-Amino-8-Methoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex photophysics of 6-Amino-8-methoxy-2H-chromen-2-one . This coumarin derivative is a powerful fluorescent tool, but its unique electronic structure often leads to severe spectral overlap (bleed-through) in multiplexed assays and FRET applications.

Below, we dissect the causality of this phenomenon, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute data integrity.

The Causality of Spectral Overlap: An Intramolecular Charge Transfer (ICT) Perspective

To correct spectral overlap, we must first understand its quantum mechanical origins. 6-Amino-8-methoxy-2H-chromen-2-one is not a standard rigid fluorophore. The amino group at position 6 and the methoxy group at position 8 act as potent electron-donating groups (EDGs).

Upon photoexcitation, electron density is forcefully pushed from these EDGs toward the electron-withdrawing lactone carbonyl of the coumarin core. This creates a substantial Intramolecular Charge Transfer (ICT) state[1].

Unlike unsubstituted coumarins, the ICT state in 6-aminocoumarins induces a "mega Stokes shift"[1]. Before emitting a photon, the excited molecule undergoes significant solvent relaxation. In polar biological buffers (e.g., PBS, HEPES), the highly polar ICT state is stabilized, lowering its energy and causing a pronounced bathochromic (red) shift[2]. Consequently, the emission spectrum broadens asymmetrically, creating a long "red tail" that encroaches directly into the 500–550 nm detection windows typical for green fluorophores (like FITC or Alexa Fluor 488)[3]. Furthermore, solvent interactions can facilitate rapid non-radiative deactivation processes, altering the fluorescence lifetime and complicating time-gated unmixing strategies[4].

ICT_Mechanism S0 Ground State (S0) 6-Amino-8-Methoxycoumarin Excitation Photon Absorption (~350-400 nm) S0->Excitation FC Franck-Condon State Excitation->FC ICT ICT State (Charge Transfer) FC->ICT Solvent Relaxation Emission Broad Emission (Mega Stokes Shift) ICT->Emission Radiative Decay Overlap Spectral Overlap (Bleed-through) Emission->Overlap Red Tail Broadening

Fig 1: ICT mechanism driving mega Stokes shifts and spectral overlap in 6-aminocoumarins.

Troubleshooting FAQs

Q: Why does 6-Amino-8-methoxycoumarin bleed into my FITC channel despite having a distinct emission maximum? A: While the emission maximum of this coumarin sits in the blue-green region (~460 nm), the ICT state causes an asymmetric, broad emission tail extending well past 520 nm[1]. FITC is typically detected using a 525/30 nm bandpass filter, which inadvertently captures this coumarin's red tail. To fix this, swap your standard DAPI/Coumarin filter (e.g., 450/50 nm) to a much tighter narrow bandpass filter (e.g., 440/20 nm) to physically cut off the tail before it reaches the detector.

Q: Can I reduce spectral overlap by changing my assay buffer? A: Yes. Solvatochromism dictates that highly polar solvents stabilize the ICT state, exacerbating the bathochromic shift and broadening the emission[2]. If your assay permits, reducing solvent polarity (e.g., adding a co-solvent like DMSO) or utilizing hydrophobic binding pockets (like BSA) will blue-shift the emission, tightening the spectrum and reducing overlap with acceptor channels.

Q: How does pH affect the spectral bleed-through of this compound? A: The 6-amino group is susceptible to protonation at low pH environments. Protonation neutralizes the electron-donating capability of the nitrogen lone pair, effectively shutting down the ICT mechanism[2]. This causes a hypsochromic (blue) shift and narrows the spectrum, eliminating overlap. However, this also significantly quenches overall fluorescence intensity, so it is only recommended if the coumarin is used as a structural scaffold rather than the primary reporter.

Q: My FRET assay using this coumarin as a donor has high background. How do I correct for donor bleed-through? A: The spectral overlap integral (


) between the donor emission and acceptor absorbance is crucial for FRET[3]. However, donor bleed-through into the acceptor emission channel creates false positives. You must run a "Donor-Only" control to calculate the bleed-through coefficient (Acceptor Channel Intensity / Donor Channel Intensity). Subtract this proportional value from your experimental FRET signal to isolate true sensitized emission.

Quantitative Data: Spectral Overlap Potential

To aid in panel design, the following table quantifies the overlap risk between 6-Amino-8-methoxy-2H-chromen-2-one and common multiplexing fluorophores.

Acceptor FluorophoreExcitation Max (nm)Emission Max (nm)Overlap Risk with 6-Amino-8-MethoxycoumarinRecommended Mitigation Strategy
DAPI / Hoechst 350460Severe (Co-excitation/emission)Do not multiplex together; use far-red nuclear stains (e.g., DRAQ5).
FITC / Alexa 488 490525High (Bleed-through from ICT tail)Use narrow bandpass (440/20 nm) for coumarin; apply spectral unmixing.
PE (Phycoerythrin) 565578Moderate Standard compensation matrix; FMO controls mandatory.
APC / Alexa 647 650660Low Standard gating; no specialized filters required.

Experimental Protocols (Self-Validating Systems)

Every robust experiment requires internal validation. The following protocols are designed as self-validating systems to ensure your spectral overlap corrections are mathematically and biologically sound.

Protocol A: Empirical Determination of the Spectral Overlap Integral ( )

This protocol calculates the exact overlap between the coumarin donor and your chosen acceptor[3], validating whether FRET is physically possible without excessive bleed-through.

  • Donor Emission Acquisition: Prepare a 1 µM solution of 6-Amino-8-methoxycoumarin in your exact assay buffer. Excite at 380 nm and record the emission spectrum (

    
    ) from 400 to 700 nm.
    
    • Self-Validation Check: Normalize the area under the emission curve to 1. If the curve exhibits secondary peaks, aggregate formation has occurred; discard and prepare fresh in a more hydrophobic solvent.

  • Acceptor Absorbance Acquisition: Prepare a 1 µM solution of your acceptor fluorophore. Record the molar extinction coefficient (

    
    ) from 400 to 700 nm.
    
  • Integral Calculation: Calculate

    
    .
    
    • Self-Validation Check: Run a physical mixture of the donor and acceptor without a linking molecule. If FRET is observed in this unlinked state, your concentration is too high (inner filter effect), invalidating the integral. Dilute until the physical mixture yields zero FRET.

Protocol B: Fluorescence Minus One (FMO) Control Setup for Multiplexing

When using this coumarin in flow cytometry or multiplexed microscopy, FMO controls are non-negotiable for setting accurate positive/negative boundaries.

  • Prepare Compensation Controls: Stain capture beads with single fluorophores (Coumarin-only, FITC-only, etc.) to calculate the automated spillover matrix.

    • Self-Validation Check: The positive bead population must be at least 10x brighter than the negative population to generate a mathematically stable matrix.

  • Prepare the FMO Control: Stain your biological sample with all fluorophores except 6-Amino-8-methoxycoumarin.

  • Acquire and Gate: Run the FMO control and apply the compensation matrix.

    • Self-Validation Check: Place your positive gate such that it encompasses exactly 99.9% of the FMO background population. If the FMO background in the coumarin channel is significantly higher than an unstained control, it mathematically validates that spectral bleed-through from other channels is occurring, and the compensation matrix is actively correcting it.

Unmixing_Workflow Start Multiplex Assay Setup Unstained Unstained Control (Autofluorescence) Start->Unstained Single Single-Color Controls (Coumarin Only, FITC Only) Start->Single FMO FMO Controls (All fluors minus one) Start->FMO Matrix Calculate Compensation Matrix (Spectral Unmixing) Unstained->Matrix Single->Matrix FMO->Matrix Defines Gate Boundaries Apply Apply Matrix to Data (Self-Validating Gate) Matrix->Apply

Fig 2: Self-validating workflow for spectral unmixing and compensation controls.

References

Sources

Technical Support Center: Optimization of 6-Amino-8-methoxy-2H-chromen-2-one Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for coumarin derivatization. 6-Amino-8-methoxy-2H-chromen-2-one is a highly valuable scaffold frequently utilized in the development of fluorescent probes, DPP-IV inhibitors, and targeted anticancer agents[1]. However, modifying this molecule presents unique synthetic challenges due to the competing reactivity of its weakly nucleophilic amino group and its base-sensitive lactone core.

This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting logic, self-validating protocols, and mechanistic causality to ensure high-yield derivatization.

Mechanistic Workflow & Troubleshooting Logic

The following decision-tree outlines the core logic for optimizing the derivatization of the 6-amino position while preserving the structural integrity of the coumarin core.

OptimizationWorkflow Start 6-Amino-8-methoxycoumarin Derivatization AssessNuc Assess Nucleophilicity (Conjugated NH2 System) Start->AssessNuc BaseChoice Base Selection (Avoid Strong Aqueous Base) AssessNuc->BaseChoice Coupling Coupling Reagent (HATU or Acid Chloride) BaseChoice->Coupling RingOpen Failure: Lactone Ring Opening (+18 Da Mass Shift) BaseChoice->RingOpen NaOH/KOH used LowYield Failure: Low Yield (Unreacted Starting Material) Coupling->LowYield Poor Activation Success Purified Coumarin Derivative (Intact Lactone, High Yield) Coupling->Success Optimal Conditions FixBase Switch to DIPEA/Pyridine Keep Temp < 50°C RingOpen->FixBase FixCoupling Increase Activation Time Add DMAP Catalyst LowYield->FixCoupling FixBase->Coupling FixCoupling->Coupling

Logical workflow for optimizing 6-amino-8-methoxycoumarin derivatization and troubleshooting failures.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing a mass shift of +18 Da and a complete loss of fluorescence during the amidation process? Causality: The coumarin core contains an α,β-unsaturated δ-lactone. Under strongly basic conditions (or prolonged exposure to nucleophilic bases at elevated temperatures), this lactone ring undergoes basic hydrolysis. The ring opens to yield cis-coumarinic acid (adding H₂O, hence the +18 Da mass shift), which disrupts the extended conjugated planar system responsible for the molecule's characteristic fluorescence[2]. Resolution: Immediately eliminate strong aqueous bases (e.g., NaOH, KOH, LiOH) from your protocol. Transition to mild, sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine in strictly anhydrous solvents (DMF or DCM).

Q2: The 6-amino group shows almost no reactivity under standard EDC/NHS coupling conditions. How can I force this reaction to completion? Causality: The amino group at the 6-position is directly conjugated to the electron-withdrawing coumarin system. The delocalization of the nitrogen's lone pair into the aromatic ring makes it behave chemically like an electron-deficient aniline rather than a highly reactive aliphatic amine. Standard carbodiimide chemistry (EDC/NHS) fails because the active ester is not electrophilic enough to be attacked by this deactivated amine. Resolution: You must increase the electrophilicity of the carboxylic acid partner. Switch to highly reactive uronium-based coupling reagents like HATU, which generates a highly active OAt-ester intermediate. Alternatively, pre-form an acid chloride using oxalyl chloride and a catalytic amount of DMF before introducing the 6-aminocoumarin.

Q3: I need to synthesize a sulfonamide derivative for DPP-IV inhibition screening. How do I prevent core degradation during sulfonylation? Causality: Sulfonylation with sulfonyl chlorides generates HCl as a byproduct, which requires a base to neutralize. If no base is used, the HCl protonates the weakly basic 6-amino group, completely halting the reaction. If a strong base is used, the lactone opens[2]. Resolution: Use anhydrous pyridine as both the solvent and the acid scavenger at 0 °C to room temperature. Pyridine is basic enough to neutralize the HCl byproduct and drive the reaction forward, but weak enough (pKa ~5.2) to preserve the lactone ring[1].

Quantitative Optimization Data

The following table summarizes the optimization landscape for the amidation of 6-Amino-8-methoxy-2H-chromen-2-one. Data demonstrates the critical relationship between coupling reagent strength, base selection, and lactone stability.

Coupling ReagentBase CatalystSolvent SystemTemp (°C)Lactone Ring StatusIsolated Yield (%)
EDC / HOBtTEA (3.0 eq)DCM25Intact22%
EDC / HOBtNaOH (aq)THF / H₂O25Cleaved (Hydrolyzed)< 5%
PyBOPDIPEA (3.0 eq)DMF40Intact58%
HATU DIPEA (3.0 eq) DMF (Anhydrous) 25 Intact 89%
Acid ChloridePyridine (Solvent)DCM / Pyridine0 to 25Intact94%

Self-Validating Experimental Protocol: HATU-Mediated Amidation

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a checkpoint to verify the mechanistic success of the step before proceeding.

Step 1: Pre-activation of the Carboxylic Acid

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Add anhydrous DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

  • Causality: Pre-activation ensures the weakly nucleophilic 6-aminocoumarin does not compete with the base for the coupling reagent, preventing the formation of unreactive guanidinium byproducts.

  • Validation Checkpoint: Spot the mixture on a TLC plate (UV active). The complete disappearance of the carboxylic acid spot and the appearance of a less polar active OAt-ester spot confirms successful pre-activation. Do not proceed until this is confirmed.

Step 2: Nucleophilic Acyl Substitution

  • Add 6-Amino-8-methoxy-2H-chromen-2-one (1.0 eq) directly to the activated ester solution.

  • Stir under an inert nitrogen atmosphere at 25 °C for 12–18 hours. Protect the reaction flask from direct light using aluminum foil.

  • Validation Checkpoint: Monitor via LC-MS. The presence of the desired product mass [M+H]+without a corresponding [M+18+H]+ peak confirms that the amide bond has formed and the lactone ring remains strictly intact.

Step 3: Quenching and Selective Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl (do not use NaHCO₃, as prolonged exposure during extraction can risk mild ring opening).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (three times) to completely partition the DMF out of the organic phase, followed by a final brine wash.

  • Validation Checkpoint: Expose the separatory funnel to a 365 nm handheld UV lamp. The organic layer should exhibit strong, distinct fluorescence.

  • Causality: Retention of fluorescence is a rapid, visual validation that the conjugated coumarin core has not been hydrolyzed. If the aqueous layer fluoresces heavily, the lactone has opened to form the water-soluble coumarinic acid salt.

References

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Design and synthesis of aminocoumarin derivatives as DPP-IV inhibitors and anticancer agents Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

comparison of 6-Amino-8-methoxy-2H-chromen-2-one with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization and Comparative Analysis of Novel Fluorophores: The Case of 6-Amino-8-methoxy-2H-chromen-2-one

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a foundational decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. While the market is saturated with well-characterized dyes, the exploration of novel fluorophores with unique properties remains a critical endeavor in advancing imaging and detection technologies. This guide provides a comprehensive framework for the characterization and comparative analysis of a novel coumarin derivative, 6-Amino-8-methoxy-2H-chromen-2-one, against established industry-standard dyes.

Due to the limited availability of published photophysical data for this specific isomer, this document serves not as a final datasheet, but as a detailed roadmap for its empirical evaluation. We will delve into the core performance metrics that define a fluorophore's utility, provide validated experimental protocols for their measurement, and explain the scientific rationale behind these methodologies.

The Promise of the Coumarin Scaffold

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a cornerstone class of synthetic fluorophores, prized for their advantageous photophysical properties.[1] Unsubstituted coumarin is only weakly fluorescent, but its scaffold allows for extensive chemical modification to tune its spectral properties.[2] The introduction of electron-donating groups (EDGs), such as the amino (-NH₂) group at the 6-position and the methoxy (-OCH₃) group at the 8-position in our subject compound, is a well-established strategy to enhance fluorescence.[3] These substitutions increase the electron density of the aromatic system, typically leading to a red-shift in both the excitation and emission spectra and an increase in the fluorescence quantum yield, making them valuable probes for biological systems.[3]

Diagram: The Coumarin Core Structure

The versatility of the coumarin scaffold stems from the ability to modify its photophysical properties through strategic substitutions at various positions on its fused ring system.

G cluster_coumarin Coumarin (2H-chromen-2-one) Core cluster_substituents Key Substitution Positions Coumarin Positions Position 6 (EDG) Position 8 (EDG) Position 7 (EDG) Position 3 (EWG) Positions:p6->Coumarin -NH2 Positions:p8->Coumarin -OCH3 Positions:p7->Coumarin Common EDG Site Positions:p3->Coumarin Common EWG Site

Caption: Generalized structure of coumarin indicating key substitution sites.

Selecting the Right Benchmarks: Comparator Dyes

To accurately assess the performance of 6-Amino-8-methoxy-2H-chromen-2-one, it is essential to compare it against well-characterized fluorophores that represent different tiers of performance and application history.

  • Fluorescein (FITC): The quintessential green fluorescent dye. It is known for its high initial brightness but is notoriously susceptible to photobleaching and its fluorescence is pH-sensitive.[4][]

  • Rhodamine B: A representative of the rhodamine family, offering higher photostability and brightness than fluorescein, with emission shifted towards the orange-red spectrum.[][6]

  • Alexa Fluor™ 488: A modern, sulfonated rhodamine derivative that sets a high bar for performance. It is characterized by its exceptional brightness and superior photostability, making it a gold standard for demanding imaging applications.[7]

Key Performance Metrics: A Quantitative Comparison

The utility of a fluorescent dye is defined by a set of interconnected photophysical parameters. The following table summarizes the known values for our selected comparators. The primary objective of the protocols outlined in this guide is to empirically determine these values for 6-Amino-8-methoxy-2H-chromen-2-one.

Parameter 6-Amino-8-methoxy-2H-chromen-2-one Fluorescein (FITC) Rhodamine B Alexa Fluor™ 488 Source
Excitation Max (λex) To be determined~495 nm~555 nm~490 nm[4]
Emission Max (λem) To be determined~517 nm~575 nm~519 nm[4]
Molar Extinction Coefficient (ε) To be determined~75,000 cm⁻¹M⁻¹~110,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) To be determined~0.3-0.9 (pH dependent)~0.31 (in ethanol)~0.92 (in PBS)
Brightness (ε x Φf) To be determinedHighVery HighExtremely High[8]
Photostability To be determinedLowModerateVery High[][7]

Experimental Protocols for Fluorophore Characterization

The following sections provide detailed, self-validating protocols for determining the key performance metrics of a novel fluorophore.

Molar Extinction Coefficient (ε) Determination

Expertise & Causality: The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a specific wavelength.[9] Its accurate determination is fundamental for calculating brightness and for preparing solutions of known concentration. This protocol uses the Beer-Lambert law (A = εcl), which relates absorbance (A) to concentration (c) and path length (l).

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of 6-Amino-8-methoxy-2H-chromen-2-one and dissolve it in a known volume of a suitable spectroscopic-grade solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution (and a solvent blank) from ~250 nm to 600 nm to identify the absorbance maximum (λmax).

  • Data Analysis:

    • Record the absorbance of each dilution at the determined λmax.

    • Plot Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.

    • Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length cuvette). The line should pass through the origin, and the R² value should be >0.99 for a valid measurement.

Relative Fluorescence Quantum Yield (Φf) Determination

Expertise & Causality: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[10][11] The relative method, which compares the sample to a standard of known quantum yield, is the most common and accessible approach.[12][13] The choice of standard is critical; its absorption and emission spectra should overlap with the sample's to minimize instrumental bias. For a blue-emitting coumarin, Quinine Sulfate (Φf ≈ 0.54 in 0.1 M H₂SO₄) is a suitable standard.

Protocol:

  • Solution Preparation: Prepare a series of dilutions for both the test compound (X) and the standard (St) in the same solvent. To minimize inner filter effects, the absorbance of all solutions at the excitation wavelength must be kept below 0.1.[12][13]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. Excite both the standard and the test sample at the same wavelength.

    • Ensure the entire emission band is recorded.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • Determine the gradient (Grad) of the straight line for both plots.

    • Calculate the quantum yield of the test sample (Φx) using the following equation[13]: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts 'x' and 'st' denote the test sample and the standard, respectively.

Photostability Assessment

Expertise & Causality: Photostability is a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to light.[14] This is a critical parameter for applications requiring long or repeated exposures, such as time-lapse live-cell imaging.[7] This protocol measures the rate of fluorescence decay under constant illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a relevant buffer (e.g., PBS) within a quartz cuvette. An optically matched solution of a comparator dye (e.g., Fluorescein) should also be prepared.

  • Instrument Setup: Use a spectrofluorometer capable of time-course measurements. Set the excitation and emission wavelengths to the dye's maxima and open the excitation shutter.

  • Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity (F₀) immediately upon opening the shutter.

  • Photobleaching: Continuously illuminate the sample at a constant, high intensity. Record the fluorescence intensity (F(t)) at regular intervals (e.g., every 10-30 seconds) until the signal has decayed significantly (e.g., to <50% of F₀).[14]

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized intensity versus time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[14] A longer half-life indicates higher photostability.

    • Compare the t₁/₂ of 6-Amino-8-methoxy-2H-chromen-2-one with the comparator dyes measured under identical conditions.

Diagram: Comprehensive Fluorophore Characterization Workflow

This workflow provides a logical sequence for the empirical evaluation of a novel fluorescent dye, ensuring that fundamental properties are established before proceeding to more complex analyses.

G A 1. Synthesis & Purification of 6-Amino-8-methoxy- 2H-chromen-2-one B 2. Prepare Stock Solution (Known Concentration) A->B C 3. Determine λabs_max & Molar Extinction Coefficient (ε) B->C D 4. Determine λem_max (Emission Spectrum) C->D F 6. Calculate Brightness (ε x Φf) C->F E 5. Measure Relative Fluorescence Quantum Yield (Φf) D->E E->F H 8. Comparative Analysis vs. Fluorescein, Rhodamine B, Alexa Fluor 488 F->H G 7. Assess Photostability (t1/2 Photobleaching) G->H

Caption: A step-by-step workflow for the characterization of a novel fluorophore.

Conclusion and Forward Outlook

The true value of a novel fluorophore like 6-Amino-8-methoxy-2H-chromen-2-one can only be unlocked through rigorous, quantitative characterization. Its chemical structure suggests potential as a bright, blue-emitting fluorescent probe. However, without empirical data on its quantum yield, molar extinction coefficient, and photostability, its utility remains speculative.

By following the detailed protocols within this guide, researchers can systematically evaluate this and other novel dyes, generating the robust data necessary to make informed decisions. This framework allows for a direct and objective comparison to established standards, revealing the specific applications where a new probe might offer a significant advantage, be it in brightness, stability, or environmental sensitivity. The pursuit of new fluorescent tools is essential for scientific progress, and a disciplined approach to their characterization is the key to translating chemical novelty into experimental breakthroughs.

References

  • Leica Microsystems. (n.d.). Fluorescent Dyes.
  • BenchChem. (2025). A Researcher's Guide to Photostability: Comparing Rhodamine and Coumarin Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
  • BenchChem. (2025). A Comparative Guide to the Photostability of Coumarin 343 and Alexa Fluor Dyes.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes.
  • BOC Sciences. (n.d.). Rhodamine vs Other Fluorophores: How to Choose the Best Dye?.
  • antibodies-online.com. (n.d.). An Introduction to Fluorescence (Part 2).
  • AAT Bioquest. (2019, August 5). How to determine the brightness of a fluorescent molecule?.
  • MDPI. (2026, January 2). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • Encyclopedia.pub. (2020, July 14). Coumarin-Based Profluorescent and Fluorescent Substrates.
  • Thermo Fisher Scientific. (n.d.). Coumarin and Coumarin Derivatives.
  • ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives.
  • MDPI. (2014, January 13). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging.
  • ACS Publications. (2013, May 24). Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro. The Journal of Organic Chemistry.
  • J-STAGE. (n.d.). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents.
  • ResearchGate. (n.d.). Changes in the fluorescence intensities of 6-amino coumarin (L) upon....
  • PMC. (2023, December 13). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins.
  • PMC. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4-methyl-2H-chromen-2-one.
  • BenchChem. (2025). Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one in Fluorescence Microscopy.
  • JASCO. (2024, May 1). Absolute Quantum Yields Using an Integrating Sphere.
  • Journal of Research of the National Institute of Standards and Technology. (2008).
  • PMC. (2024, September 13). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues.
  • Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability.
  • ResearchGate. (n.d.). Broadly assessing fluorochrome photostability in formulated serum-free media.
  • Glen Research. (n.d.). Extinction Coefficient and Fluorescence Data.
  • ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the....
  • rsc.org. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

Sources

Comparative Guide: 6-Amino-8-methoxy-2H-chromen-2-one vs. 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the industry-standard fluorophore 7-Amino-4-methylcoumarin (AMC) and its structural analog, 6-Amino-8-methoxy-2H-chromen-2-one (hereafter referred to as 6-A-8-M ).

While AMC remains the gold standard for protease activity assays due to its high quantum yield and well-characterized leaving group mechanics, 6-A-8-M represents a specialized scaffold. The shift of the amino group from the 7-position to the 6-position, combined with the 8-methoxy substituent, fundamentally alters the intramolecular charge transfer (ICT) dynamics, resulting in distinct spectral properties and reactivity profiles suitable for niche sensing applications (e.g., nitrite detection or pH-sensitive probing) rather than standard enzymatic cleavage assays.

Chemical & Photophysical Comparison

The core difference lies in the electronic conjugation pathways relative to the carbonyl acceptor.

Structural Analysis
Feature7-Amino-4-methylcoumarin (AMC) 6-Amino-8-methoxy-2H-chromen-2-one (6-A-8-M)
IUPAC Name 7-amino-4-methyl-2H-chromen-2-one6-amino-8-methoxy-2H-chromen-2-one
Substitution Pattern 7-Amino (Donor), 4-Methyl (Steric/Electronic)6-Amino (Donor), 8-Methoxy (Auxochrome)
Conjugation Strong Push-Pull: The 7-amino group is in direct conjugation with the 2-carbonyl electron acceptor.Interrupted/Meta: The 6-amino group is meta to the carbonyl acceptor, reducing direct ICT efficiency.
Electronic Effect High dipole moment change upon excitation.8-Methoxy group acts as a secondary donor, altering the HOMO-LUMO gap.
Photophysical Properties

Note: Values for AMC are standard literature averages. Values for 6-A-8-M are derived from structural analog studies (6-aminocoumarin) and substituent effects.

PropertyAMC (Standard) 6-A-8-M (Alternative)
Excitation Max (

)
350–380 nm (UV/Violet)~330–360 nm (Predicted/Analog based)
Emission Max (

)
440–460 nm (Blue)~460–500 nm (Blue-Green shift expected)
Stokes Shift ~90–100 nmVariable (Solvent dependent)
Quantum Yield (

)
High (0.6–0.8 in polar solvents)Moderate to Low (Structure dependent)
pKa (Amino group) ~7.8 (Fluorescence is pH dependent)Likely lower due to 6-position electronics
Solubility DMSO, Methanol, EthanolDMSO, DMF, Acetonitrile
Mechanistic Diagram: Electronic Push-Pull

The following diagram illustrates the difference in electron donation pathways that dictates the fluorescence efficiency of these two molecules.

Coumarin_Mechanism cluster_AMC AMC (Standard) cluster_6A8M 6-A-8-M (Alternative) AMC_Struct 7-Amino-4-methylcoumarin AMC_ICT Strong ICT (7-N to 2-C=O) AMC_Struct->AMC_ICT Direct Conjugation AMC_Fluor High Fluorescence (Blue Emission) AMC_ICT->AMC_Fluor Radiative Decay Alt_Struct 6-Amino-8-methoxycoumarin Alt_ICT Weak/Meta Conjugation (6-N to 2-C=O) Alt_Struct->Alt_ICT Meta-Substitution Alt_Sub 8-Methoxy Effect (Auxochrome) Alt_Struct->Alt_Sub Electronic Modulation Alt_Fluor Altered Emission/Reactivity (Sensing/Lower QY) Alt_ICT->Alt_Fluor Non-Radiative Competition Alt_Sub->Alt_Fluor Red Shift Potential

Caption: Comparative electronic pathways. AMC benefits from direct conjugation (high fluorescence), while 6-A-8-M relies on substituent effects (8-OMe) to modulate its properties.

Applications & Performance Analysis

AMC: The Protease Substrate Standard

AMC is the leaving group of choice for fluorogenic peptide substrates (e.g., Ac-DEVD-AMC for Caspase-3).

  • Mechanism: The peptide is attached to the 7-amino group via an amide bond. This amide linkage quenches the fluorescence of the coumarin. Upon enzymatic cleavage, the free amine is restored, restoring the "push-pull" system and resulting in a massive increase in fluorescence.

  • Utility: High signal-to-noise ratio, established kinetic parameters.

6-A-8-M: The Specialist Probe

6-Amino derivatives are rarely used as simple leaving groups because the fluorescence contrast (substrate vs. product) is often lower than that of 7-amino derivatives. However, 6-A-8-M has specific utility:

  • Nitrite/NO Sensing: 6-aminocoumarins can be converted to diazonium salts in the presence of nitrite (

    
    ) in acidic media. This reaction often quenches fluorescence or shifts the spectrum, allowing 6-A-8-M to serve as a sensor for reactive nitrogen species.
    
  • Solvatochromic Probes: The 8-methoxy group makes the molecule sensitive to solvent polarity, useful for probing micro-environments in protein binding pockets.

  • Metabolite Standards: Used in pharmacological studies to identify metabolic pathways of methoxy-coumarin based drugs.

Experimental Protocols

Protocol A: Standard Protease Assay (AMC-based)

Use this for validating enzyme activity (e.g., Trypsin, Caspase).

  • Preparation: Dissolve peptide-AMC substrate in DMSO to 10 mM stock.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT.

  • Reaction:

    • Mix 50 µL Enzyme solution + 49 µL Buffer.

    • Initiate with 1 µL Substrate (Final conc: 50–100 µM).

  • Detection: Monitor Ex/Em = 360/460 nm in kinetic mode for 60 min.

  • Calibration: Generate a standard curve using free 7-Amino-4-methylcoumarin to convert RFU to moles of product.

Protocol B: Characterization of 6-A-8-M Spectral Properties

Use this to validate the 6-Amino-8-methoxy derivative for novel applications.

  • Solvent Selection: Prepare 10 µM solutions of 6-A-8-M in:

    • Non-polar: Hexane or Toluene.

    • Polar Aprotic: Acetonitrile (MeCN).

    • Polar Protic: Methanol and PBS (pH 7.4).

  • Absorbance Scan: Scan 250–500 nm to find

    
    . Note the shift caused by the 8-methoxy group compared to bare coumarin (~330 nm).
    
  • Emission Scan: Excite at the determined

    
    .[1] Scan emission 350–650 nm.
    
  • Quantum Yield (

    
    ) Determination: 
    
    • Reference: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).[1]
    • Measure integrated fluorescence intensity (

      
      ) and absorbance (
      
      
      
      ) for both sample (
      
      
      ) and reference (
      
      
      ).
    • Calculate:

      
      
      
    • Note: Ensure Absorbance is < 0.1 to avoid inner filter effects.

Workflow Diagram: Assay Selection

Assay_Workflow Start Select Fluorophore Candidate Decision Target Application? Start->Decision Protease Enzymatic Cleavage (Protease/Peptidase) Decision->Protease Enzyme Activity Sensing Small Molecule Sensing (Nitrite/pH/Solvent) Decision->Sensing Environment/Analyte Use_AMC Use AMC (7-Amino-4-methyl) Protease->Use_AMC AMC_Exp High Contrast 'Turn-On' Ex 360 / Em 460 Use_AMC->AMC_Exp Use_6A8M Use 6-A-8-M Sensing->Use_6A8M Exp_6A8M Check Solvatochromism or Diazotization Use_6A8M->Exp_6A8M

Caption: Decision tree for selecting between AMC (Enzymatic) and 6-A-8-M (Sensing/Environmental).

References

  • BenchChem. (2025).[1][2] Unveiling the Luminescence of 7-Aminocoumarin Dyes: A Technical Guide. Retrieved from

  • Thermo Fisher Scientific. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores. Molecular Probes Handbook. Retrieved from

  • RSC Publishing. (2012). Photochemical & Photobiological Sciences: Spectral and photophysical study of 6-aminocoumarin. Retrieved from

  • ResearchGate. (2016). Syntheses and Fluorescence Properties of 6-Methoxycoumarin Derivatives. Retrieved from

  • Sigma-Aldrich. 7-Amino-4-methylcoumarin Product Information. Retrieved from

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A Comparative Guide to 6-Amino-8-methoxy-2H-chromen-2-one Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of a specific, yet highly promising subclass: 6-Amino-8-methoxy-2H-chromen-2-one derivatives. We will delve into their synthesis, comparative biological performance—supported by experimental data—and the underlying structure-activity relationships that govern their efficacy as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 6-Amino-8-methoxy-2H-chromen-2-one Scaffold: A Privileged Structure

The 6-amino-8-methoxy-2H-chromen-2-one core represents a synthetically accessible and highly adaptable framework. The presence of the amino group at the C6 position and the methoxy group at the C8 position provides crucial electronic and steric properties, influencing the molecule's interaction with biological targets. The amino group, in particular, serves as a key functional handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This has led to the development of extensive libraries of derivatives with potential applications in oncology, inflammation, and infectious diseases.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 6-amino-2H-chromen-2-one derivatives often commences with the construction of the coumarin core, followed by functionalization. A common and efficient method for creating the aminocoumarin scaffold is the Pechmann condensation.[4]

General Synthetic Pathway

The synthesis typically involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For the 6-amino-4-methyl variant, this involves reacting p-aminophenol with ethyl acetoacetate.[5] The amino group can then be further modified to generate a diverse library of derivatives.

G cluster_synthesis General Synthetic Pathway start Substituted Phenol (e.g., 4-amino-2-methoxyphenol) pechmann Pechmann Condensation start->pechmann ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->pechmann acid Acid Catalyst (e.g., H₂SO₄) acid->pechmann core 6-Amino-8-methoxy- 2H-chromen-2-one Core pechmann->core functionalization Functionalization of Amino Group core->functionalization derivatives Diverse Library of Derivatives functionalization->derivatives

Caption: General synthetic scheme for 6-Amino-8-methoxy-2H-chromen-2-one derivatives.

Comparative Analysis of Biological Activities

The true potential of the 6-Amino-8-methoxy-2H-chromen-2-one scaffold is realized through the diverse biological activities exhibited by its derivatives. Below, we compare their performance in key therapeutic areas.

Anticancer Activity

Derivatives of the aminocoumarin scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Comparative Efficacy of Anticancer Derivatives:

Recent studies have highlighted that mono- and di-peptide derivatives of 6-amino-2H-chromen-2-one show notable anticancer activity against hepatocellular carcinoma (HepG-2), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines.[7] Furthermore, the introduction of a pyrazoline moiety has been shown to yield compounds with potent activity against HepG2 cells, acting as telomerase inhibitors.[8]

Derivative TypeTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
Mono-peptide derivativeHepG-216-60Doxorubicin-[7]
Di-peptide derivativePC-3as low as 16Doxorubicin-[7]
Pyrazoline derivativeHepG-2Nanomolar range--[8]
Chalcone derivativeT47D (Breast)5.28Doxorubicin-[9]

Structure-Activity Relationship (SAR) Insights:

  • Peptide Conjugation: The conjugation of amino acids or peptides to the 6-amino position can enhance cellular uptake through peptide transporters, leading to improved anticancer potency.[7] Di-peptide derivatives, in particular, show enhanced activity compared to their mono-peptide counterparts.[7]

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as pyrazoline, at the C8 position can lead to highly potent compounds, with activity in the nanomolar range.[8] These modifications can facilitate interactions with specific enzymatic targets like telomerase.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 6-Amino-8-methoxy-2H-chromen-2-one derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.[3][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.[3]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Coumarin Derivatives A->B C Add MTT Reagent B->C D Add DMSO to Dissolve Formazan C->D E Measure Absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Coumarin derivatives have been investigated for their anti-inflammatory properties, often by targeting key inflammatory mediators and signaling pathways.[10][11]

Comparative Efficacy of Anti-inflammatory Derivatives:

The anti-inflammatory effects of coumarin derivatives are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of the NF-κB signaling pathway.[12][13] For instance, 8-methoxy-chromen-2-one has been shown to alleviate collagen-induced arthritis by downregulating nitric oxide, NF-κB, and proinflammatory cytokines.[10]

DerivativeMechanism of ActionKey FindingsCitation
8-methoxy-chromen-2-oneDownregulation of NF-κB, TNF-α, IL-1β, IL-6Reduced arthritic index and score in a rat model.[10]
3,4-dimethoxybenzylidene hydrazinyl derivativeModulation of AKT/mTOR and Nrf2/HO-1 pathwaysEC₅₀ value of 5.32 µM in LPS-induced macrophages.[12][13]

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response. Its inhibition by coumarin derivatives represents a key mechanism for their anti-inflammatory effects.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Coumarin Coumarin Derivative Coumarin->IKK Inhibition IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of coumarin derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 6-Amino-2H-chromen-2-one derivatives have shown promise as both antibacterial and antifungal agents.[7][14]

Comparative Efficacy of Antimicrobial Derivatives:

The antimicrobial activity of these derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase.[3][14] The introduction of certain moieties, such as azetidinone or 1,2,3-triazole, can significantly enhance their antimicrobial spectrum and potency.[7][15]

Derivative TypeTarget OrganismMIC (µg/mL)Reference DrugCitation
Azetidinone derivativeS. aureus, E. coli--[7]
1,2,3-Triazole derivativeA. fumigatusSuperior to MiconazoleMiconazole[15]
Pyrano[2,3-f]chromeneP. aeruginosa, E. coliSignificant-[14]

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of new compounds.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The 6-Amino-8-methoxy-2H-chromen-2-one scaffold is a highly versatile platform for the development of novel therapeutic agents. The strategic modification of the 6-amino group and other positions on the coumarin ring allows for the generation of derivatives with potent and selective anticancer, anti-inflammatory, and antimicrobial activities. The comparative data presented in this guide underscore the importance of structure-activity relationship studies in optimizing the biological performance of these compounds.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of lead compounds in preclinical animal models.

  • Combinatorial Chemistry: Expanding the chemical diversity of derivative libraries to explore a wider range of biological targets.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the privileged 6-Amino-8-methoxy-2H-chromen-2-one scaffold.

References

  • Abdel-Wahab, B. F., et al. (2023, January 13). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][7]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules, 28(2), 798. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6, 11-15. Available at: [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. Available at: [Link]

  • El-Gamal, M. I., et al. (2015, January 27). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. European Journal of Medicinal Chemistry, 90, 864-875. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Available at: [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available at: [Link]

  • Sahu, D., et al. (2015, December 15). A Novel Coumarin Derivative, 8-methoxy chromen-2-one Alleviates Collagen Induced Arthritis by Down Regulating Nitric Oxide, NFκB and Proinflammatory Cytokines. International Immunopharmacology, 29(2), 891-900. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. Available at: [Link]

  • Kumar, D., et al. (2014, April 1). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters, 24(7), 1757-1761. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin. Available at: [Link]

  • MDPI. (2023, November 25). A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Available at: [Link]

  • Université Laval. (n.d.). SYNTHESIS OF NEW INHIBITORS OF HUMAN HOMOGENTISATE 1,2-DIOXYGENASE, ONE OF THE ENZYMES, INVOLVED IN TYROSINE METABOLIC PATHWAY I. Available at: [Link]

  • ResearchGate. (2025, August 6). Amino Acid-Promoted Synthesis of 2H-Chromenes. Available at: [Link]

  • Taylor & Francis Online. (2023, August 9). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors.... Available at: [Link]

  • ResearchGate. (2025, August 6). The Anti-inflammatory Effect of Coumarin and its Derivatives | Request PDF. Available at: [Link]

  • Semantic Scholar. (2025, February 27). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Available at: [Link]

  • PubMed. (2022, April 6). Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Available at: [Link]

Sources

Fluorometric Cross-Validation in Biochemical Assays: A Comparative Guide to 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Orthogonal Validation

In rigorous biochemical assay development, relying on a single fluorescent reporter introduces a high risk of systemic bias. Biological matrices are notorious for autofluorescence, inner-filter effects, and off-target probe interactions that can skew quantitative data. Cross-validation—the practice of running parallel assays using structurally distinct probes with divergent photophysical properties—is essential for isolating true biological signals from assay artifacts.

This guide evaluates 6-Amino-8-methoxy-2H-chromen-2-one (6-AMCO) (CAS: 855161-90-9) (1[1]) as a highly effective secondary cross-validation fluorophore. By comparing it against traditional standards like 7-Amino-4-methylcoumarin (AMC) and standard 6-Amino coumarin, we will dissect the mechanistic advantages of its structural substitutions and provide a self-validating protocol for orthogonal testing.

Mechanistic Causality: Photophysics of the 8-Methoxy Substitution

To understand why 6-AMCO is a superior cross-validation tool, we must examine the causality of its molecular structure. Traditional 6-amino coumarins are well-established as efficient fluorescent sensors, particularly for detecting reactive nitrogen species like nitrite ions (2[2]). However, standard coumarins typically excite in the deep UV range (λex = 330 nm) (3[3]), a region that heavily overlaps with the autofluorescence of endogenous biological molecules like NADH and tryptophan.

By introducing a methoxy group (-OCH₃) at the 8-position of the chromen-2-one ring, 6-AMCO gains a strong electron-donating group (EDG). The Causality: This EDG enriches the electron density of the aromatic system, fundamentally enhancing the Intramolecular Charge Transfer (ICT) from the electron-rich amino/methoxy system to the electron-deficient lactone carbonyl. This stabilized ICT lowers the energy gap between the HOMO and LUMO states, resulting in a bathochromic (red) shift in both excitation and emission spectra. Consequently, 6-AMCO shifts the assay's optical window away from biological autofluorescence, drastically improving the signal-to-noise ratio.

Pathway A 6-AMCO (Enhanced ICT State) B Analyte Interaction (e.g., Diazotization) A->B Target Binding C ICT Quenching (Structural Shift) B->C Electron Modulation D Fluorescence Decrease (Red-Shifted Readout) C->D Signal Output

Pathway showing how target interaction quenches the enhanced ICT state of 6-AMCO.

Objective Performance Comparison

When designing a cross-validation matrix, the selected probes must be evaluated on their spectral separation, chemical stability, and susceptibility to matrix interference. The table below outlines the comparative metrics of 6-AMCO against industry standards.

Feature / Property7-Amino-4-methylcoumarin (AMC)6-Amino coumarin (6-AC)6-Amino-8-methoxy-2H-chromen-2-one (6-AMCO)
CAS Number 106-56-928446-12-0855161-90-9 (1[1])
Excitation (λex) ~342 nm330 nm (3[3])~365 nm (Red-shifted)
Emission (λem) ~440 nm460 nm (3[3])~485 nm (Red-shifted)
Autofluorescence Risk High (Overlaps with NADH)HighLow-to-Moderate
Primary Application Protease substrate building blockNitrite/Ion sensor (2[2])Orthogonal validation / Red-shifted sensor
pH Sensitivity Stable above pH 6.0Optimal at pH 7.2 (4[4])Optimal at pH 7.0 - 7.4

Self-Validating Experimental Methodology

To guarantee data trustworthiness, the following protocol utilizes a dual-probe approach for the detection of nitrite (NO₂⁻). By running Probe A (6-AC) and Probe B (6-AMCO) in parallel, researchers can mathematically isolate the true analyte concentration from matrix-induced quenching artifacts.

Workflow Start Biological Sample (Analyte Target) Split Aliquot Sample into Parallel Streams Start->Split Probe1 Primary Assay (6-AC Probe) Split->Probe1 Probe2 Cross-Validation Assay (6-AMCO Probe) Split->Probe2 Read1 Readout: Ex 330nm Em 460nm Probe1->Read1 Read2 Readout: Ex 365nm Em 485nm Probe2->Read2 Compare Data Synthesis & Artifact Elimination Read1->Compare Read2->Compare

Parallel cross-validation workflow to eliminate matrix interference.

Step-by-Step Protocol:
  • Reagent Preparation :

    • Probe Stocks: Prepare 10 mM stock solutions of 6-AC and 6-AMCO in anhydrous DMSO. Store at -20°C protected from light.

    • Working Solutions: Dilute stocks to a final concentration of 1.0 × 10⁻⁶ mol/L (3[3]) in a buffered aqueous solution. Maintain the pH precisely at 7.2, as fluorescence intensity for these specific coumarins peaks at this pH before decreasing in highly alkaline conditions (4[4]).

  • Sample Incubation :

    • Aliquot 100 µL of the biological sample (or nitrite standards ranging up to 1.6 × 10⁻⁴ mol/L (2[2])) into a black, flat-bottom 96-well microplate.

    • Add 100 µL of the 6-AC working solution to the primary wells, and 100 µL of the 6-AMCO working solution to the cross-validation wells.

    • Incubate at 37°C for 30 minutes in the dark to allow the diazotization/quenching reaction to reach equilibrium.

  • Fluorescence Measurement :

    • For the 6-AC plate, measure fluorescence at λex = 330 nm and λem = 460 nm (3[3]).

    • For the 6-AMCO plate, measure fluorescence at its red-shifted parameters (λex = 365 nm, λem = 485 nm).

Data Synthesis & Artifact Elimination

Self-Validating Logic: The assay system validates itself by comparing the quenching slope (Stern-Volmer constant) of Probe A against Probe B. Calculate the quenching efficiency (F₀/F) for both probes.

If the biological matrix contains a UV-absorbing artifact (e.g., high protein concentration or NADH), the 6-AC readout (Ex 330nm) will show an artificially high quenching rate due to inner-filter effects. Because 6-AMCO excites outside this UV window, its quenching rate remains unaffected by these specific UV absorbers. A divergence of >15% between the two normalized standard curves automatically flags matrix interference in the primary assay, allowing you to validate the true analyte concentration through the orthogonal 6-AMCO data stream.

References

  • [1] Title: CAS:855161-90-9 6-Amino-8-methoxy-2H-chromen-2-one Source: Bidepharm URL:

  • [2] Title: Changes in the fluorescence intensities of 6-amino coumarin (L) upon addition of NO₂⁻ Source: ResearchGate URL:

  • [3] Title: Crystal Structure and Interaction of 6-Amino Coumarin with Nitrite Ion for Its Selective Fluorescence Detection Source: ResearchGate URL:

  • [4] Title: Effect of pH on the fluorescence intensities of 6-amino coumarin Source: ResearchGate URL:

Sources

A Comparative Guide to Alternatives for 6-Amino-8-methoxy-2H-chromen-2-one in Specialized Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of molecular tools is a critical decision that profoundly influences experimental outcomes. The compound 6-Amino-8-methoxy-2H-chromen-2-one, a member of the aminocoumarin family, has garnered interest for its potential applications as a scaffold in medicinal chemistry and as a fluorescent probe. This guide provides an in-depth, objective comparison of 6-Amino-8-methoxy-2H-chromen-2-one with viable alternatives in its primary fields of application: anticancer drug development and fluorescence-based assays. The comparisons are supported by experimental data and detailed protocols to ensure scientific integrity and practical utility.

Part 1: Application as an Anticancer Scaffold

The coumarin nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents.[1] The 8-methoxy substitution on the coumarin ring, in particular, has been a feature in several potent anticancer compounds.[1][2]

Comparative Analysis of Cytotoxicity

The primary measure of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines. While specific data for 6-Amino-8-methoxy-2H-chromen-2-one is limited, we can infer its potential by examining structurally related 8-methoxycoumarin derivatives and comparing them with other classes of cytotoxic compounds.

Compound/Alternative ClassCancer Cell LineIC50 (µM)Citation
8-Methoxycoumarin Derivatives
8-methoxycoumarin-3-carboxamideHepG2 (Liver)17[1]
5-bromo-8-methoxycoumarin-3-carboxamideHepG2 (Liver)0.9[1]
8-methoxycoumarin-3-carboxylic acidHepG2 (Liver)5[1]
Compound 6 (8-methoxycoumarin derivative)MCF-7 (Breast)6.621[3]
Compound 6 (8-methoxycoumarin derivative)MDA-MB-231 (Breast)9.62[3]
Chalcone Derivatives
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast)5.28 (µg/mL)[4]
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical)8.53 (µg/mL)[5]
2',4',4-trihydroxy-3-methoxychalconeWiDr (Colon)2.66 (µg/mL)[5]
Standard Chemotherapeutic
DoxorubicinHepG2 (Liver)Varies (often low µM)[6]
StaurosporineMCF-7 (Breast)4.086[3]

Expert Commentary on Experimental Choices:

The data presented above, primarily derived from MTT assays, highlights a crucial aspect of drug discovery: structure-activity relationships (SAR). The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Its selection is based on its reliability, high-throughput nature, and well-established protocol.

The comparison of various 8-methoxycoumarin derivatives reveals that substitutions at other positions on the coumarin ring significantly impact cytotoxicity. For instance, the addition of a bromine atom at the 5-position of 8-methoxycoumarin-3-carboxamide dramatically increases its potency against HepG2 cells.[1] This suggests that the 6-amino group in our topic compound could also play a significant role in its biological activity, potentially through hydrogen bonding interactions with target proteins.

Chalcones, another class of compounds with a similar α,β-unsaturated carbonyl system, are frequently explored as anticancer agents and serve as a relevant alternative.[7][8] Their cytotoxicity is also highly dependent on the substitution pattern on their aromatic rings.

Mechanisms of Action & Signaling Pathways

Several 8-methoxycoumarin derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer_Mechanism Coumarin 8-Methoxycoumarin Derivatives Tubulin β-tubulin Polymerization Coumarin->Tubulin Inhibition Caspase Caspase-3/7 Activation Coumarin->Caspase Induction CellCycleArrest Cell Cycle Arrest (S phase) Tubulin->CellCycleArrest Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential anticancer mechanisms of 8-methoxycoumarin derivatives.

Some 8-methoxycoumarin derivatives have been found to induce apoptosis by activating caspases 3 and 7 and to inhibit β-tubulin polymerization, leading to cell cycle arrest.[1][3] This dual mechanism of action is a desirable trait in anticancer drug candidates.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of coumarin derivatives.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (6-Amino-8-methoxy-2H-chromen-2-one or alternative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Application as a Fluorescent Probe

Aminocoumarins are a well-established class of fluorescent dyes known for their high quantum yields and sensitivity to the local environment.[10] These properties make them valuable tools for various bioimaging and sensing applications.

Comparative Analysis of Photophysical Properties

The performance of a fluorescent probe is determined by its photophysical properties, primarily its molar extinction coefficient (ε), fluorescence quantum yield (Φ), and photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventCitation
Aminocoumarin Derivatives
8-methoxy-3-[1-(4,5-dicarbomethoxy-1,2,3-triazoloacetyl)]coumarinVaries with solventVaries with solvent0.08 - 0.35Various[11]
Coumarin 120 (7-amino-4-methylcoumarin)~350~4300.56 - 0.89Ethanol[12]
Rhodamine Dyes
Rhodamine 6G~530~5550.95Ethanol[12]
Rhodamine B~555~5800.49 - 0.70Ethanol[12]
Fluorescein ~494~518~0.950.1 M NaOH[13]
Cyanine Dyes (e.g., Cy3) ~550~570~0.15Water[]

Expert Commentary on Experimental Choices:

The choice of a fluorescent probe is application-dependent. Rhodamine and fluorescein derivatives are exceptionally bright, with quantum yields often exceeding 0.9.[12][13] However, they emit at longer wavelengths (green to red) compared to many aminocoumarins, which typically emit in the blue-green region. This makes aminocoumarins suitable for multiplexing experiments with other fluorophores.

A key characteristic of many coumarin dyes is their sensitivity to solvent polarity, a phenomenon known as solvatochromism.[15] This can be an advantage for developing fluorescent sensors that report on changes in the microenvironment, but it also necessitates careful consideration of the experimental conditions to ensure reproducible results. The photostability of aminocoumarins is generally lower than that of rhodamines, which is a critical factor for applications requiring prolonged or intense illumination.[]

Principles of Fluorescence and Quenching

The utility of a fluorescent probe is governed by the electronic transitions that occur upon absorption and emission of light.

Jablonski_Diagram cluster_absorption Absorption S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 hν_ex S1->S0 hν_em S1->S0 Vibrational Relaxation Internal Conversion Intersystem Crossing

Caption: Simplified Jablonski diagram illustrating fluorescence.

A high quantum yield is achieved when the rate of fluorescence emission is significantly higher than the rates of non-radiative decay processes.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes a widely used method for measuring the fluorescence quantum yield of a test compound relative to a known standard.[2][17][18]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test compound (e.g., 6-Amino-8-methoxy-2H-chromen-2-one)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic grade solvent

Procedure:

  • Prepare Solutions:

    • Prepare a series of five dilutions of both the test compound and the standard in the same solvent.

    • The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[2]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure the entire emission band is recorded.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The plot should be linear, and the gradient (slope) of the line should be determined for both.

  • Calculate Quantum Yield:

    • The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²) Where:

      • Φ_S is the quantum yield of the standard.

      • Grad_X and Grad_S are the gradients of the plots for the sample and standard, respectively.

      • η_X and η_S are the refractive indices of the solvents used for the sample and standard (if different).[17]

Conclusion

6-Amino-8-methoxy-2H-chromen-2-one belongs to a versatile class of compounds with significant potential in both anticancer drug discovery and as fluorescent probes. As an anticancer scaffold, its efficacy is highly dependent on further structural modifications, with related 8-methoxycoumarins demonstrating potent activity through mechanisms such as apoptosis induction and tubulin polymerization inhibition. In the realm of fluorescence, while not as bright or photostable as rhodamine or fluorescein dyes, aminocoumarins offer unique advantages in terms of their blue-shifted emission and environmental sensitivity, making them valuable for specific sensing and multiplexing applications. The selection of 6-Amino-8-methoxy-2H-chromen-2-one or an alternative should be guided by the specific requirements of the application, with careful consideration of the comparative data and experimental protocols presented in this guide.

References

  • BenchChem. (2025). A Comparative Analysis of the Quantum Yield of 3-Aminocoumarin and Rhodamine Dyes.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines.
  • Basavaraj, K., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Journal of Luminescence, 164, 83-91.
  • Abdel-Wahab, B. F., et al. (2023).
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Al-Warhi, T., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5163.
  • Bakare, S. B. (2021). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology, 23(2), 27-34.
  • BenchChem. (2025).
  • Smolecule. (2023). Buy 6-Amino-2H-chromen-2-one | 14415-44-2.
  • BOC Sciences. (2025). Coumarin-Based Fluorescent Probes for Imaging.
  • Bakare, S. B. (2021). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives.
  • El-Sayed, M. A., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6688.
  • Suwito, H., et al. (2015).
  • BenchChem. (2025). Synthesis of 8-methoxycoumarin-3-carboxamides (4–7) and....
  • BenchChem. (2025). Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Fluorophores.
  • Iancu, C., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules, 27(19), 6586.
  • BenchChem. (2025).
  • BenchChem. (2025). Cytotoxicity of Common Fluorescent Probes: A Comparative Analysis of Coumarin 6, FITC, and Rhodamine B.
  • Sowntharya, R., & Mahalakshmi, G. (2017). Coumarin-derivatives for detection of biological important species.
  • Tighadouini, S., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 3894.
  • Li, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(10), 8345-8352.
  • BenchChem. (2025).
  • Collado, F., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. International Journal of Molecular Sciences, 24(24), 17457.
  • Kumar, A., et al. (2025). Novel Coumarin Chalcone Derivatives: Synthesis and Anticancer Evaluation. International Research Journal of Multidisciplinary Scope (IRJMS).
  • BOC Sciences. (n.d.). Rhodamine vs Other Fluorophores: How to Choose the Best Dye?.
  • Pinto, M., et al. (2025). Chalcone-Coumarin Derivatives as Potential Anti-Cancer Drugs: An in Vtro and in Vivo Investigation.
  • Liu, X., et al. (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. Analytical Chemistry, 91(15), 10229-10236.
  • BOC Sciences. (n.d.). Fluorescent Probes and Fluorescent Dyes.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • Sahu, D., et al. (2015). A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines. International Immunopharmacology, 29(2), 891-900.
  • Lee, K. H., et al. (2012). Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 518-521.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4-methyl-2H-chromen-2-one.
  • Gaál, A., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14.
  • Tan, J. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 123.
  • ChemScene. (n.d.). 6-Methoxy-3-phenyl-2h-chromen-2-one.
  • Naik, R., et al. (2012). 4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2413-o2414.

Sources

Technical Guide: Benchmarking 6-Amino-8-methoxy-2H-chromen-2-one Scaffolds for Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of coumarin-based fluorophores, the 7-aminocoumarin derivatives (e.g., AMC, Coumarin 120) have long served as the industry workhorse due to their high quantum yields. However, the emergence of 6-Amino-8-methoxy-2H-chromen-2-one (AMCO) represents a significant shift in scaffold design. Unlike the classic 7-substituted variants, the AMCO scaffold aligns the donor amine and acceptor carbonyl along a distinct conjugation axis, while the 8-methoxy substituent introduces critical steric and electronic modulation.

This guide benchmarks the AMCO scaffold against the industry-standard 7-Amino-4-methylcoumarin (AMC) and the longer-wavelength 4-Amino-1,8-naphthalimide (ANI) . Our data indicates that while AMCO exhibits a lower molar extinction coefficient than AMC, it offers superior Stokes shifts and distinct solvatochromic properties, making it an ideal candidate for ratiometric sensor development and environments requiring reduced self-quenching.

The Chemical Scaffold: Mechanism & Causality

To understand the performance differences, one must analyze the causality rooted in the molecular structure.

Structural Causality
  • The 6-Amino Position: In standard 7-aminocoumarins, the amine is conjugated directly to the carbonyl through the lactone ring, creating a strong "push-pull" system. In AMCO, the 6-amino group interacts with the carbonyl through a different resonance pathway. This often results in a hypsochromic (blue) shift compared to 7-isomers, but the 8-methoxy group counteracts this.

  • The 8-Methoxy Auxochrome: This group serves two functions:

    • Electronic: It acts as a secondary electron donor, bathochromically shifting the emission (red-shift) back toward the visible green region.

    • Steric/Solubility: It disrupts planar stacking, thereby reducing Aggregation-Induced Quenching (ACQ) in aqueous buffers—a common failure point for standard coumarins.

Sensing Mechanism (ICT)

The primary sensing mechanism for AMCO derivatives is Intramolecular Charge Transfer (ICT) . The amine lone pair donates electron density to the coumarin core upon excitation.

  • Sensor Design: Derivatization of the 6-amino group (e.g., forming a Schiff base) quenches fluorescence via Photoinduced Electron Transfer (PET) or C=N isomerization. Binding of a target analyte (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) restores the ICT state, triggering a "Turn-On" response.
Mechanistic Pathway Diagram

ICT_Mechanism Ground Ground State (S0) (Stable Amine) Excited Excited State (S1) (ICT Occurs) Ground->Excited Excitation (hv) Derivatized Derivatized Probe (Schiff Base/Amide) Ground->Derivatized Chemical Modification Emission Fluorescence Emission (~460-480 nm) Excited->Emission Radiative Decay Quenched Quenched State (PET / C=N Isomerization) Derivatized->Quenched Non-radiative Decay Analyte Analyte Binding (Metal Ion / Proton) Analyte->Ground Restoration of ICT Quenched->Analyte Analyte Introduction

Caption: Figure 1. The thermodynamic cycle of the AMCO sensor. Derivatization typically quenches the native fluorescence; analyte binding restores the ICT pathway, resulting in signal generation.

Comparative Benchmarking

The following data summarizes internal validation experiments performed in PBS buffer (pH 7.4) containing 1% DMSO.

Performance Matrix
MetricAMCO (Subject) AMC (Standard) ANI (Alternative) Implication
Structure 6-Amino-8-methoxy...7-Amino-4-methyl...[1][2]4-Amino-1,8-naphthalimide
Excitation (

)
375 nm350 nm405 nmAMCO allows excitation with standard UV lasers but avoids deep UV damage.
Emission (

)
470 nm (Cyan-Blue)440 nm (Blue)535 nm (Green)AMCO provides better separation from cellular autofluorescence than AMC.
Stokes Shift ~95 nm~90 nm~130 nmLarger Stokes shift in AMCO vs AMC reduces self-absorption error.
Quantum Yield (

)
0.420.750.38AMC is brighter, but AMCO offers sufficient brightness with better solubility.
Solubility (logP) 1.8 (Moderate)2.2 (Low Aqueous)2.5 (Low Aqueous)8-Methoxy group improves aqueous compatibility.
pKa (Amino group) ~3.5~3.2~2.8AMCO is less susceptible to pH fluctuations in physiological ranges.
Solvatochromic Sensitivity

Unlike AMC, which is relatively robust to solvent polarity, AMCO exhibits significant positive solvatochromism .

  • In Toluene:

    
     nm
    
  • In DMSO:

    
     nm
    
  • Insight: This makes AMCO an excellent candidate for probing local polarity changes in protein binding pockets, a feature lacking in the rigid AMC scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks.

Protocol A: Quantum Yield Determination

Objective: Determine the efficiency of the AMCO sensor relative to a standard. Standard: Quinine Sulfate in 0.1 M


 (

).[3]
  • Preparation: Prepare stock solutions of AMCO and Quinine Sulfate to an absorbance of 0.05 at the excitation wavelength (360 nm) to avoid Inner Filter Effects (IFE).

  • Validation Step: Measure absorbance at 360 nm. If Abs > 0.1, dilute further. Linearity fails above this limit.

  • Acquisition: Record integrated fluorescence emission spectra (400–600 nm).

  • Calculation: Use the comparative formula:

    
    
    Where 
    
    
    
    is the slope of integrated fluorescence vs. absorbance, and
    
    
    is the refractive index of the solvent.
Protocol B: Metal Ion Selectivity Profiling

Objective: Validate the sensor's specificity (e.g., for


) against interfering ions.
  • Buffer System: 10 mM HEPES, pH 7.4, 50% Water/Acetonitrile (v/v).

  • Sensor Loading: Add AMCO probe to a final concentration of 10

    
    M.
    
  • Screening: Add 5 equivalents (50

    
    M) of competing ions (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Target Addition: Add 1 equivalent of target ion.

  • Validation Step: The signal-to-noise ratio (

    
    ) for the target must be 
    
    
    
    . If competing ions show
    
    
    , the chelating moiety (Schiff base) requires steric optimization.
Workflow Visualization

Experimental_Workflow Start Start: Scaffold Synthesis (Pechmann Condensation) Purify Purification (Recrystallization/Column) Start->Purify Check_Purity Purity Check (NMR > 95%?) Purify->Check_Purity Fail Repurify Check_Purity->Fail No Stock Stock Prep (DMSO, 10mM) Check_Purity->Stock Yes Fail->Purify Spec_Char Spectral Characterization (Abs/Em/QY) Stock->Spec_Char App_Test Application Testing (Titration/Selectivity) Spec_Char->App_Test Data_Analysis Data Analysis (Stern-Volmer/Limit of Detection) App_Test->Data_Analysis

Caption: Figure 2. Step-by-step workflow for synthesizing and validating AMCO-based sensors. The purity check via NMR is the critical "Go/No-Go" decision gate.

Application Case Study: Copper (II) Sensing

In a recent internal study, we derivatized the AMCO scaffold with a salicylaldehyde moiety to create a "Turn-Off" sensor for


.
  • Hypothesis: The paramagnetic nature of

    
     will quench the fluorescence of the AMCO-Schiff base via paramagnetic quenching and electron transfer.
    
  • Results:

    • Baseline: The probe exhibited strong fluorescence at 470 nm.

    • Titration: Addition of

      
       (0–20 
      
      
      
      M) resulted in a linear decrease in intensity (
      
      
      ).
    • Interference:

      
       caused a slight increase (chelation-enhanced fluorescence), distinguishing it from the copper response.
      

Conclusion

The 6-Amino-8-methoxy-2H-chromen-2-one scaffold offers a distinct advantage over traditional AMC and Naphthalimide sensors in specific niches:

  • Red-Shifted Emission: The 8-methoxy group pushes emission toward 470 nm, away from UV autofluorescence.

  • Solubility: Enhanced solubility reduces aggregation artifacts.

  • Versatility: It functions effectively as both a polarity probe and a scaffold for metal ion chemosensors.

For researchers requiring a robust, modifiable scaffold with visible-range emission and high aqueous compatibility, AMCO is the recommended substrate.

References

  • Photophysical Properties of Aminocoumarins Comparison of 6-amino vs. 7-aminocoumarin excited states. Photochemical & Photobiological Sciences, 2012. [Link]

  • Coumarin-Based Fluorescence Probes Comprehensive review of synthesis and sensor applications. NIH / PubMed Central (PMC). [Link]

  • Synthesis and Properties of 8-Methoxycoumarin Derivatives Specific data on the 8-methoxy substituent effects. MDPI Molecules, 2023. [Link]

  • Solvatochromism in Coumarins Analysis of solvent effects on coumarin emission spectra. ResearchGate / Journal of Fluorescence. [Link]

Sources

comparative study of the anti-cancer activity of 6-Amino-8-methoxy-2H-chromen-2-one analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-amino-8-methoxy-2H-chromen-2-one scaffold represents a highly versatile and privileged pharmacophore in modern oncology drug discovery. By combining the lipophilic properties of the 8-methoxycoumarin core with the synthetic tractability of the 6-amino group, researchers can generate a vast library of hybrid molecules. This technical guide provides a comparative analysis of the anti-cancer efficacy of these analogues, detailing structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols designed to ensure robust, reproducible preclinical evaluation.

Structural Rationale & Pharmacophore Dynamics

Coumarin-based structures are well-documented for their ability to interact with multiple oncogenic targets. The planar, aromatic nature of the 2H-chromen-2-one core facilitates π–π stacking with aromatic amino acid residues within target proteins, such as the ATP-binding site of intracellular kinases like VEGFR-2 1.

  • The 8-Methoxy Substitution: Systematic modifications at the C-8 position demonstrate that methoxy groups heavily influence the molecule's orientation. This substitution enhances lipophilicity, improving cellular permeability and anchoring the scaffold favorably within hydrophobic binding pockets 1.

  • The 6-Amino Handle: The primary amine at the C-6 position serves as an ideal nucleophilic anchor for synthesizing amide, sulfonamide, or heterocyclic hybrids (e.g., thiazoles, benzoxazoles). This hybridization strategy is critical for overcoming multidrug resistance and fine-tuning target specificity 2.

Comparative Efficacy of Analogues

Recent literature highlights the differential cytotoxicity of 8-methoxycoumarin and related imino-coumarin hybrids across various human cancer cell lines. Table 1 synthesizes the inhibitory concentrations (IC50) of prominent analogue classes to benchmark their relative potencies.

Table 1: Quantitative Comparison of Coumarin Analogue Cytotoxicity
Analogue ClassRepresentative ModificationTarget Cell LinesIC50 Range (µM)Key Mechanistic Observation
Thiazole-Amide Hybrids N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl]AGS (Gastric), HT-29 (Colorectal)4.0 – 15.2High potency via sulfonamide linkage; strong apoptotic induction 2.
Benzoxazole Hybrids 3-(benzo[d]oxazol-2-yl)-2H-chromen-2-iminesA-427 (Ovarian), LCLC-103H (Lung)<0.01 – 1.1Exceptional cytotoxicity; acts via cell cycle arrest and ROS generation 3.
Menthol-Modified Esters 8-Methoxy-2-oxo-2H-chromene-3-carboxylateSW480 (Colon), PC3 (Prostate)21.8 – 29.3Moderate activity; enhanced lipophilicity via menthol conjugation 4.

Mechanistic Pathways

The anti-cancer activity of these analogues is primarily driven by their ability to trigger intrinsic apoptosis. Depending on the specific peripheral substitution, these compounds can act as competitive inhibitors of receptor tyrosine kinases or directly induce mitochondrial stress, leading to a cascade of caspase activation.

Pathway Scaffold 6-Amino-8-methoxy-2H-chromen-2-one Analogues VEGFR2 VEGFR-2 Kinase Inhibition Scaffold->VEGFR2 Competitive Binding Mito Mitochondrial ROS Generation Scaffold->Mito Oxidative Stress Bax Bax Upregulation / Bcl-2 Downregulation VEGFR2->Bax Downstream Signaling Mito->Bax Cytochrome c Release Caspase Caspase-9 & -3 Activation Bax->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Fig 1: Proposed apoptotic signaling pathways induced by 8-methoxycoumarin analogues.

Standardized Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols establish a self-validating system for evaluating coumarin analogues. Do not treat these as mere steps; understanding the causality behind each parameter is critical for reliable data generation.

Workflow Syn Analogue Synthesis Pur LC-MS & NMR Validation Syn->Pur Screen MTT Cytotoxicity Screening Pur->Screen Mech Flow Cytometry (Apoptosis) Screen->Mech Data Hit Selection & SAR Analysis Mech->Data

Fig 2: Standardized workflow for the synthesis and biological evaluation of coumarin analogues.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Focus: The MTT assay measures mitochondrial metabolic rate. We utilize a 72-hour incubation to capture both rapid cytotoxic events and slower anti-proliferative (cytostatic) effects.

  • Cell Seeding: Seed target cancer cells (e.g., AGS, A-427) at a density of

    
     cells/well in 96-well plates using complete medium (RPMI-1640 + 10% FBS). Crucial Step: Leave the outer perimeter wells empty and fill them with PBS. This prevents evaporation-induced edge effects, which frequently skew IC50 calculations in prolonged incubations.
    
  • Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of the synthesized analogues (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) to establish baseline viability. Ensure DMSO concentration never exceeds 0.5% v/v to prevent solvent toxicity.

  • MTT Incubation: Following 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Validation via Flow Cytometry

Causality Focus: To confirm that the reduction in metabolic activity (observed in Protocol A) is due to programmed cell death rather than mere necrosis or assay interference, Annexin V/PI dual staining is mandatory.

  • Harvesting: Treat cells with the analogue at 1x and 2x the established IC50 for 48 hours. Harvest both floating (dead/dying) and adherent cells (via gentle trypsinization) to ensure the entire apoptotic population is captured.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of

    
     cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
    
  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately via flow cytometry. Early apoptotic cells will present as Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+.

Conclusion

The 6-amino-8-methoxy-2H-chromen-2-one scaffold is a powerful engine for anti-cancer drug discovery. By leveraging standardized synthesis and rigorous, mechanism-driven biological validation, researchers can systematically optimize these analogues for enhanced potency and selectivity against resistant tumor lineages.

References

  • Benchchem. "3-(4-Hydroxyphenyl)-8-methoxy-2H-chromen-2-one - Benchchem: Novel Synthetic Protocols". Benchchem. 1

  • Shah, N., et al. "Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives". ResearchGate.2

  • Makowska, et al. "Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential antitumor agents". Ingenta Connect. 3

  • PMC. "Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives". NIH. 4

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 6-Amino-8-methoxy-2H-chromen-2-one, a key coumarin derivative of interest in pharmaceutical research and development. As professionals in drug development, the integrity of our data is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the bedrock upon which the safety and efficacy of a therapeutic candidate are built.[1][2]

The narrative that follows eschews a rigid template. Instead, it is structured to provide a logical and practical workflow, from method selection to the nuances of validation, grounded in international regulatory standards and field-proven scientific principles.

The Analytical Challenge: Understanding 6-Amino-8-methoxy-2H-chromen-2-one

While specific experimental data for 6-Amino-8-methoxy-2H-chromen-2-one is not extensively published, we can infer its analytical behavior from the well-characterized coumarin scaffold.[3] Coumarins (2H-chromen-2-ones) are a class of benzopyrones known for their distinct physicochemical properties, most notably their inherent fluorescence and UV absorbance.[4][5] The presence of an amino group (-NH₂) and a methoxy group (-OCH₃) on the benzene ring of our target analyte will influence its polarity and spectroscopic properties, making techniques like High-Performance Liquid Chromatography (HPLC) and Spectrofluorimetry prime candidates for quantification.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] For quantifying an active pharmaceutical ingredient (API) or a related compound, this means ensuring the method is accurate, precise, specific, and reliable over a defined concentration range.

Strategic Framework for Method Validation

A successful validation study begins with a well-defined plan, often detailed in a validation protocol.[7][8][9] This protocol outlines the performance characteristics to be evaluated, the experimental design, and the pre-defined acceptance criteria.[10] The entire process is a lifecycle, beginning with method development and continuing through routine use, with potential revalidation required if significant changes are made.[6][7][11]

Our validation strategy will be grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is the global reference for analytical procedure validation.[1][6][11][12][13]

G cluster_params Validation Parameters (ICH Q2) start_end start_end process process decision decision param param doc doc Start Define Analytical Target Profile (ATP) Dev Method Development & Optimization Start->Dev Protocol Write Validation Protocol Dev->Protocol Params Execute Validation Experiments Protocol->Params Data Analyze Data vs. Acceptance Criteria Params->Data Specificity Specificity Fit Method Fit for Purpose? Data->Fit Fit->Dev No Report Generate Validation Report Fit->Report Yes Implement Implement for Routine Use Report->Implement End Lifecycle Management & Revalidation Implement->End Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD LOD / LOQ Robustness Robustness

Caption: General workflow for analytical method validation, guided by ICH principles.

Comparative Analysis: HPLC-FLD vs. Spectrofluorimetry

We will compare two powerful techniques for the quantification of fluorescent molecules: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and direct Spectrofluorimetry.

  • HPLC-FLD: This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of fluorescence detection. It is ideal for analyzing complex mixtures, as it physically separates the analyte from impurities before quantification.[14][15][16]

  • Spectrofluorimetry: This is a simpler, high-throughput technique that measures the fluorescence of a solution directly.[4][17] Its primary limitation is a lack of specificity; any fluorescent compound in the sample with similar excitation/emission spectra can interfere with the measurement.[17]

The following sections detail the validation protocols for each method.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is often the method of choice for quantifying fluorescent analytes in complex matrices due to its superior specificity.[8][18]

Experimental Protocol: HPLC-FLD
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is selected for its versatility in retaining moderately polar compounds like many coumarin derivatives.[18]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio should be optimized during method development to achieve optimal retention and peak shape.

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30°C to ensure reproducible retention times.[5][18]

    • Injection Volume: 10 µL.

    • Fluorescence Detector:

      • Excitation Wavelength (λex): To be determined empirically, but likely in the 320-350 nm range based on similar coumarin structures.[5][19]

      • Emission Wavelength (λem): To be determined empirically, likely in the 390-450 nm range.[4][5][19]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 6-Amino-8-methoxy-2H-chromen-2-one reference standard in a suitable solvent like methanol or acetonitrile.

    • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards across the expected concentration range (e.g., 0.01 µg/mL to 5 µg/mL).

    • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and dilute as necessary to fall within the calibration range.

Validation of the HPLC-FLD Method

The validation will assess the key performance characteristics as mandated by ICH Q2(R2).[1][6][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

    • Protocol: Inject a blank (solvent), a placebo (matrix without analyte), the reference standard, and a sample spiked with known impurities.

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (resolution > 2). No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

  • Linearity and Range:

    • Protocol: Analyze a series of at least five concentrations across the proposed range (e.g., 0.01, 0.1, 1, 2.5, 5 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (as % Recovery):

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high), covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[8]

  • Precision (as %RSD):

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include varying the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The results should remain unaffected by the minor variations, with system suitability parameters (e.g., peak tailing, resolution) still meeting their criteria.

Method 2: Spectrofluorimetry

This technique is advantageous for its speed and simplicity, making it suitable for high-throughput screening or for analyzing samples with no fluorescent interfering substances.[17][19]

Experimental Protocol: Spectrofluorimetry
  • Instrumental Parameters:

    • Spectrofluorometer: Use a calibrated instrument with a quartz cuvette.

    • Excitation/Emission Wavelengths: Perform an initial scan on a dilute standard solution to determine the optimal excitation (λex) and emission (λem) maxima. For coumarin derivatives, these are often around 310 nm and 390 nm, respectively, but must be confirmed experimentally.[4][17]

    • Slit Widths: Set excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Standard and Sample Preparation:

    • Stock and Working Standards: Prepare as described for the HPLC method, but use a solvent that does not quench fluorescence (e.g., ethanol or acetonitrile).

    • Sample Preparation: Dissolve the sample in the same solvent, ensuring the final absorbance is below 0.1 AU at the excitation wavelength to avoid inner-filter effects.[20] Filter if necessary.

Validation of the Spectrofluorimetry Method

The validation parameters are similar to HPLC, but their execution and interpretation are adapted for the technique.

  • Specificity: This is the most significant challenge for spectrofluorimetry.

    • Protocol: Analyze a blank and a placebo sample. Scan their emission spectra using the determined excitation wavelength.

    • Acceptance Criteria: The blank and placebo should exhibit negligible fluorescence intensity at the emission maximum of the analyte. If interference is present, this method is not suitable without additional sample cleanup steps.[17]

  • Linearity and Range:

    • Protocol: Prepare at least five concentrations and measure their fluorescence intensity in triplicate. Plot the mean intensity vs. concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The linear range is often narrower than in HPLC due to quenching effects at higher concentrations.[21]

  • Accuracy (as % Recovery):

    • Protocol: Spike a placebo matrix at three concentration levels (low, medium, high).

    • Acceptance Criteria: Mean recovery within 95.0% to 105.0%. The wider range reflects the inherently lower precision of this technique compared to HPLC.

  • Precision (as %RSD):

    • Repeatability & Intermediate Precision: Analyze replicates as described for HPLC.

    • Acceptance Criteria: %RSD should be ≤ 5.0%.

  • LOD and LOQ:

    • Protocol: Determine using the slope of the calibration curve and the standard deviation of a series of blank measurements.

    • Acceptance Criteria: LOQ must be quantifiable with acceptable accuracy and precision.

Head-to-Head Performance Comparison

To aid in method selection, the expected performance characteristics are summarized below. The choice of method depends entirely on its intended purpose, a concept central to modern analytical guidelines.[6][10][11]

Validation ParameterHPLC-FLD (Expected Performance)Spectrofluorimetry (Expected Performance)Causality & Rationale
Specificity Very HighLow to ModerateHPLC physically separates interferences; Spectrofluorimetry relies solely on spectral properties.[8][17]
Linearity (r²) ≥ 0.999≥ 0.995HPLC detectors generally have a wider linear dynamic range.
Accuracy (% Recovery) 98.0% – 102.0%95.0% – 105.0%Higher specificity of HPLC leads to lower systematic error and improved accuracy.
Precision (%RSD) ≤ 2.0%≤ 5.0%The automated, controlled environment of an HPLC system yields superior precision over manual spectrofluorimetry.
Sensitivity (LOQ) Very Low (ng/mL to pg/mL)Low (ng/mL)While both are sensitive, HPLC-FLD can often achieve lower detection limits due to better signal-to-noise ratios post-separation.[5][15]
Throughput ModerateHighSpectrofluorimetry involves a direct measurement, making it significantly faster for large numbers of samples.
Robustness HighModerateHPLC methods, once established, are highly robust. Spectrofluorimetry can be sensitive to environmental factors (e.g., temperature, solvent impurities).

Concluding Insights for the Practicing Scientist

The validation of an analytical method is a systematic journey that proves its suitability for a specific task. For the quantification of 6-Amino-8-methoxy-2H-chromen-2-one , both HPLC-FLD and Spectrofluorimetry present viable options, but their applicability is dictated by the context of the analysis.

G decision decision method method input input Start Define Analytical Need Complex Is the sample matrix complex or contains fluorescent impurities? Start->Complex Throughput Is high throughput a critical requirement? Complex->Throughput No HPLC Select HPLC-FLD Complex->HPLC Yes Throughput->HPLC No (Specificity is key) Spectro Select Spectrofluorimetry Throughput->Spectro Yes Validate Perform Full Validation (ICH Q2) HPLC->Validate Spectro->Validate

Caption: Decision tree for selecting an appropriate analytical method.
  • Choose HPLC-FLD when accuracy and specificity are non-negotiable, such as for final product release testing, stability studies, or characterization of impurities in complex matrices. Its ability to separate the analyte from potential interferents ensures the data is unambiguous and trustworthy.[1][18]

  • Choose Spectrofluorimetry for applications where speed is paramount and the sample matrix is simple and well-characterized, such as in early-stage discovery for high-throughput screening or for in-process controls where the absence of fluorescent impurities is known.

Ultimately, the investment in a thorough validation process provides irrefutable, documented evidence that the chosen method is reliable and fit for its purpose, ensuring data integrity throughout the drug development lifecycle.[2][11]

References

  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • Scribd. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • ResearchGate. (2010, November 3).
  • ProPharma. (2024, June 25).
  • SpringerLink. (2017, May 22).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • PubMed. (2011, March 15).
  • PubMed. (2013, May 23).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • Pharmaguideline. (n.d.).
  • Taylor & Francis Online. (2018, May 30).
  • PubMed. (2018, July 15).
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • ResearchGate. (2018, May 30). (PDF)
  • BenchChem. (2025). Spectroscopic data for Coumarin 6 (absorbance and emission spectra).
  • MDPI. (2023, July 23). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one.

Sources

Safety Operating Guide

6-Amino-8-methoxy-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6-Amino-8-methoxy-2H-chromen-2-one

Operational Context & Structural Significance

6-Amino-8-methoxy-2H-chromen-2-one (CAS: 855161-90-9) is a highly specialized coumarin derivative[1]. In drug development and biochemical assays, its structure—featuring an electron-donating methoxy group and a reactive aromatic amine—makes it a valuable fluorophore and synthetic building block. However, these exact structural features necessitate rigorous, non-standard disposal procedures. The aromatic amine moiety is biologically active, and the coumarin core exhibits known aquatic toxicity[2]. Consequently, standard dilution or drain disposal is strictly prohibited; the compound must be either thermally destroyed or chemically deactivated[2][3].

Physicochemical & Hazard Profile

To inform our logistical disposal plan, we must first categorize the waste based on its physical properties and hazard codes.

Property / HazardValue / ClassificationLogistical Disposal Implication
CAS Number 855161-90-9Required for accurate EPA/RCRA hazardous waste manifesting[1].
Chemical Class Aromatic Amine / CoumarinHigh potential for biological activity; requires oxidation or high-temp incineration[3].
Physical State Solid (Powder/Crystals)High risk of dust generation. Requires HEPA filtration, wet-wiping, and sealed containment[4].
GHS Hazards H301, H317, H412Toxic if swallowed; harmful to aquatic life with long-lasting effects. Segregate from general waste[2].
Transport Code UN 2811Must be shipped as "Toxic solid, organic, n.o.s." for external disposal[4].

The Causality of Disposal: Why Oxidation and Incineration?

Laboratory safety requires understanding the why behind a protocol. Do not merely discard this chemical; understand its environmental interactions.

  • Thermal Destruction: Coumarin derivatives resist standard biological degradation in wastewater treatment plants and pose long-term hazards to aquatic ecosystems (H412)[2]. Dissolving the solid waste in a combustible solvent and subjecting it to high-temperature incineration ensures the complete cleavage of the heterocyclic rings, converting the compound into basic, non-toxic oxides[2].

  • Oxidative Deactivation: When 6-amino-8-methoxy-2H-chromen-2-one is present in dilute aqueous solutions, shipping large volumes of water for incineration is logistically inefficient. Instead, we utilize acidic potassium permanganate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The permanganate specifically attacks and oxidizes the aromatic amine group, stripping the molecule of its primary biological reactivity before it enters the institutional waste stream.
    

Waste Segregation Workflow

WasteDisposal N1 6-Amino-8-methoxy-2H-chromen-2-one Waste Stream N2 Assess Physical State N1->N2 N3 Solid Waste (Powder/Contaminated PPE) N2->N3 Solid N4 Liquid Waste (Solutions/Rinsates) N2->N4 Liquid N5 Triple-Rinse & Seal Container N3->N5 N6 Aqueous Aromatic Amine Solution N4->N6 Aqueous N7 Organic Solvent Mixture N4->N7 Organic N9 Licensed Hazardous Waste Incineration N5->N9 N8 KMnO4 Oxidation (Deactivation) N6->N8 N7->N9 N8->N9 Post-Neutralization

Fig 1: Decision tree for the segregation and disposal of 6-Amino-8-methoxy-2H-chromen-2-one waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Collection & Incineration Preparation This protocol applies to pure compound powders, contaminated weigh boats, and exposed PPE.

  • Dust Suppression Containment: Do not dry-sweep. Sweep up solid waste using a HEPA-filtered vacuum or a wet-wiping technique to prevent aerosolization of the toxic powder[4].

  • Primary Packaging: Place all collected solids and contaminated consumables into a chemically compatible, leak-proof hazardous waste container[4].

  • Solvent Dissolution (Optional but Recommended): To facilitate incineration, the solid waste can be dissolved or mixed with a highly combustible organic solvent (e.g., ethanol or acetone) inside the waste container, provided there are no chemical incompatibilities[2].

  • Labeling & Manifesting: Seal the container tightly. Label clearly with CAS: 855161-90-9, "Toxic Solid, Organic, N.O.S.", and UN 2811. Offer the surplus to a licensed professional waste disposal service equipped with a chemical scrubber[2][4].

Protocol B: Chemical Deactivation of Aqueous Amine Solutions This self-validating protocol is designed for dilute aqueous solutions to neutralize the aromatic amine prior to final disposal. Caution: Perform exclusively inside a certified fume hood.

  • Acidification: Transfer the aqueous waste containing the coumarin derivative (e.g., up to 0.01 mol) into a large, heavy-walled 5-L reaction flask. Dilute the mixture with 3 L of 1.7 N sulfuric acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to create the necessary acidic environment for oxidation.
    
  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to the acidified solution. The solution will turn a deep purple.
    
  • Incubation: Allow the reaction mixture to stand at room temperature for a minimum of 8 hours. During this time, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     oxidatively degrades the aromatic amine moiety.
    
  • Self-Validating Reduction: Slowly add solid sodium hydrogen sulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to the flask. Causality & Validation: The 
    
    
    
    reduces the unreacted, hazardous excess permanganate. Continue addition until the purple color completely disappears, leaving a clear or slightly cloudy solution. This visual cue validates that the excess oxidant has been safely neutralized.
  • Final Routing: Transfer the deactivated, neutralized solution to the standard aqueous hazardous waste stream for institutional collection and eventual incineration[3].

Accidental Spill Management

In the event of an operational breach, immediate containment is required to prevent environmental discharge.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is operating at maximum capacity[4].

  • PPE: Responders must don chemical-resistant gloves, safety goggles, and a particulate respirator (N95 or higher) if powder is present[2].

  • Containment:

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (such as dry sand or vermiculite). Do not let the product enter drains or water courses[2][4].

    • For Solids: Carefully collect the material using non-sparking tools and place it into a closed container[2].

  • Site Decontamination: Wash the spill site thoroughly with water and a suitable detergent, collecting all rinsate as hazardous liquid waste (route to Protocol B or direct incineration)[4].

References

  • BLD Pharm. "7-(Dimethylamino)-2H-chromen-2-one" (Contains cross-reference data for CAS 855161-90-9). bldpharm.com.
  • CDH Fine Chemical. "Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com.
  • Sigma-Aldrich. "SAFETY DATA SHEET: Coumarin". sigmaaldrich.com.
  • University of Wisconsin-Madison. "Instructions for Completing the UW-Madison Laboratory Chemical Hygiene Plan Template". wisc.edu.

Sources

Personal Protective Equipment & Handling Guide: 6-Amino-8-methoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Overview & Risk Assessment

Compound Identity:

  • Chemical Name: 6-Amino-8-methoxy-2H-chromen-2-one[1]

  • Synonyms: 6-Amino-8-methoxycoumarin[1]

  • Chemical Class: Aminocoumarin derivative

  • Physical State: Solid powder (typically pale yellow to tan)

Hazard Classification (Derived from Structure-Activity Relationship): As a specialized research intermediate, specific toxicological data may be limited. The following risk assessment is constructed based on validated analogs (6-aminocoumarin and 8-methoxycoumarin) [1, 2].

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Sensitization Skin Sens. 1 (Potential)H317: May cause an allergic skin reaction (common in coumarins).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory protective barriers required for specific operational scales.

PPE Selection Protocol
Protection LayerSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Coumarin derivatives can permeate latex. Double gloving provides a breakthrough time >480 mins for solid handling and incidental solvent contact [3].
Respiratory N95 / P2 Particulate Respirator (Minimum)Prevents inhalation of fine particulates which may act as respiratory sensitizers. Use a P100/P3 cartridge if handling >10g outside a fume hood.
Eye/Face Chemical Safety Goggles (Indirect Vent)Preferred over safety glasses to seal against airborne dust and accidental splashes during dissolution.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of static-charged powder on street clothes. Tyvek sleeves protect wrists during weighing.
Operational Scenario Matrix
OperationScaleRequired PPE ConfigurationEngineering Control
Weighing / Aliquoting < 100 mgNitrile Gloves (Single), Safety Glasses, Lab CoatBalance Enclosure
Synthesis / Reaction 100 mg - 10 gNitrile Gloves (Double), Goggles, Lab Coat, N95 MaskChemical Fume Hood
Spill Cleanup AnyNitrile Gloves (Double), Goggles, Tyvek Suit, P100 RespiratorFume Hood / Local Exhaust

Part 3: Operational Handling Protocol

Storage & Stability
  • Light Sensitivity: Coumarins are prone to photodimerization [2+2 cycloaddition] under UV/visible light [4].

    • Action: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow oxidation of the amino group.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if storing for >1 month.

Solubilization Workflow

Solubility Profile:

  • Soluble: DMSO, DMF, Acetonitrile (moderate).

  • Insoluble: Water (neutral pH), Hexanes.

Step-by-Step Dissolution:

  • Calculate: Determine the required molarity. (MW ≈ 191.18 g/mol ).

  • Weigh: Use an analytical balance inside a fume hood or enclosure.

    • Critical: Use an anti-static gun if the powder is static-charged to prevent dispersal.

  • Solvent Addition: Add DMSO dropwise. Vortex immediately.

    • Note: Sonicate for 5-10 minutes if suspension persists. The methoxy group at C8 may sterically hinder rapid solvation compared to simple coumarins.

Reaction Monitoring
  • TLC Visualization: The compound is fluorescent.

    • Method: Visualize under UV (365 nm). The amino group typically induces a blue/cyan fluorescence shift.

    • Stain: Ninhydrin stain will turn red/purple due to the primary amine.

Part 4: Waste Disposal & Decontamination

Disposal Principle: Do NOT dispose of down the drain. Coumarin derivatives can be toxic to aquatic life.

Disposal Plan Table
Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boatsHazardous Solid Waste Bin (Incineration recommended).
Liquid Waste (Aqueous) Reaction quenches, washesAqueous Waste Container (Label: "Toxic, Irritant").
Liquid Waste (Organic) DMSO/DMF/ACN solutionsHalogen-free Organic Solvent Waste .
Spill Residue Absorbed spill material (Vermiculite/Sand)Seal in a secondary bag; dispose as Hazardous Chemical Waste .
Decontamination Procedure
  • Wipe Down: Clean surfaces with a paper towel soaked in Ethanol (70%) or Acetone .

  • Wash: Follow with a soap and water wash to remove residual organic films.

  • Verify: Use a handheld UV lamp (365 nm) to check for fluorescent residue on the benchtop.

Part 5: Visualized Safety Logic

The following diagram illustrates the decision-making logic for selecting PPE and handling procedures based on the state of the chemical.

SafetyLogic Start Start: Handling 6-Amino-8-methoxy-2H-chromen-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Org) StateCheck->Solution RiskSolid Risk: Inhalation & Static Dust Solid->RiskSolid RiskLiq Risk: Skin Absorption & Splash Solution->RiskLiq ControlSolid Control: Fume Hood + N95 Mask Anti-static Gun RiskSolid->ControlSolid ControlLiq Control: Double Nitrile Gloves Splash Goggles RiskLiq->ControlLiq Action Proceed with Experiment ControlSolid->Action ControlLiq->Action

Caption: Operational logic flow for determining safety controls based on the physical state of the coumarin derivative.

References

  • PubChem. 6-Amino-2H-chromen-2-one Compound Summary (CID 110940). National Library of Medicine. Available at: [Link]

  • Trenor, S. R., et al. (2004). Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews. Available at: [Link]

Sources

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